molecular formula C28H26NO3P B14766074 Ph-4PACz

Ph-4PACz

Cat. No.: B14766074
M. Wt: 455.5 g/mol
InChI Key: JUZXTPFZIJMYBS-UHFFFAOYSA-N
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Description

Ph-4PACz is a useful research compound. Its molecular formula is C28H26NO3P and its molecular weight is 455.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C28H26NO3P

Molecular Weight

455.5 g/mol

IUPAC Name

4-(3,6-diphenylcarbazol-9-yl)butylphosphonic acid

InChI

InChI=1S/C28H26NO3P/c30-33(31,32)18-8-7-17-29-27-15-13-23(21-9-3-1-4-10-21)19-25(27)26-20-24(14-16-28(26)29)22-11-5-2-6-12-22/h1-6,9-16,19-20H,7-8,17-18H2,(H2,30,31,32)

InChI Key

JUZXTPFZIJMYBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)N(C4=C3C=C(C=C4)C5=CC=CC=C5)CCCCP(=O)(O)O

Origin of Product

United States

Foundational & Exploratory

Ph-4PACz: A Comprehensive Technical Guide for Advanced Photovoltaic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the chemical compound Ph-4PACz, formally known as (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid. This compound is a self-assembling monolayer (SAM) material that has garnered significant attention as a highly efficient hole transport layer (HTL) in inverted perovskite solar cells (PSCs). Its unique molecular design, featuring a bulky 3,6-diphenyl-9H-carbazole core and a phosphonic acid anchoring group, facilitates the formation of a robust and uniform monolayer at the electrode interface. This guide details the chemical structure, synthesis, and key physicochemical properties of this compound. Furthermore, it elucidates its mechanism of action in enhancing the performance and stability of perovskite solar cells through optimized charge extraction and transport. Detailed experimental protocols for its synthesis and device fabrication are provided, alongside a summary of its performance metrics in tabular format for comparative analysis.

Chemical Structure and Physicochemical Properties

This compound is an organic compound with the chemical formula C₂₈H₂₆NO₃P and a molecular weight of 455.48 g/mol [1]. Its structure is characterized by a central 9H-carbazole ring substituted with two phenyl groups at the 3 and 6 positions. A butylphosphonic acid chain is attached to the nitrogen atom of the carbazole (B46965) ring. This phosphonic acid group serves as an effective anchor to metal oxide surfaces, such as indium tin oxide (ITO), which is commonly used as the transparent conductive electrode in solar cells. The bulky diphenyl-carbazole head group promotes the formation of a uniform self-assembled monolayer, preventing molecular aggregation and ensuring efficient charge transport.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Chemical Name (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid[1]
CAS Number 2814500-04-2[1]
Molecular Formula C₂₈H₂₆NO₃P[1]
Molecular Weight 455.48 g/mol [1]
Appearance White to off-white powder[1]
Dipole Moment 2.32 D[1]
HOMO Level Deepened compared to Me-4PACz[2]
Fermi Level Deepened compared to Me-4PACz[2]

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be logically divided into two key stages: the synthesis of the 3,6-diphenyl-9H-carbazole core and the subsequent attachment of the butylphosphonic acid side chain.

Synthesis of 3,6-Diphenyl-9H-carbazole

The core structure is synthesized via a Suzuki cross-coupling reaction.

Experimental Protocol:

  • Reaction Setup: To a dried reaction flask, add 3,6-dibromo-9H-carbazole, 2.2 equivalents of phenylboronic acid, and 0.04 equivalents of a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)).

  • Solvent and Base: Add a suitable solvent such as a mixture of toluene (B28343) and a 2M aqueous solution of a base like sodium carbonate.

  • Reaction Conditions: Purge the mixture with an inert gas (e.g., nitrogen or argon) and heat it to 80-90 °C with vigorous stirring for 8-12 hours.

  • Work-up and Purification: After cooling to room temperature, separate the organic layer. Wash the organic phase with brine, dry it over anhydrous magnesium sulfate, and concentrate it under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to yield 3,6-diphenyl-9H-carbazole.

Synthesis of (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (this compound)

This stage involves a three-step sequence: N-alkylation, Arbuzov reaction, and hydrolysis.

Experimental Protocol:

  • N-Alkylation:

    • Dissolve 3,6-diphenyl-9H-carbazole in a polar aprotic solvent like dimethylformamide (DMF).

    • Add a strong base, such as sodium hydride (NaH), portion-wise at 0 °C and stir for 30 minutes.

    • Add an excess of 1,4-dibromobutane (B41627) and allow the reaction to warm to room temperature, stirring overnight.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the resulting 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole by column chromatography.

  • Arbuzov Reaction:

    • Heat a mixture of 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole and an excess of triethyl phosphite (B83602) at 150-160 °C under an inert atmosphere for several hours[3][4][5].

    • After the reaction is complete, remove the excess triethyl phosphite under vacuum to obtain the crude diethyl (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonate, which can be used in the next step without further purification.

  • Hydrolysis:

    • Dissolve the crude diethyl phosphonate (B1237965) in a suitable solvent like dichloromethane (B109758) (DCM).

    • Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir the mixture at room temperature overnight.

    • Quench the reaction by the slow addition of methanol, followed by water.

    • Remove the solvents under reduced pressure. The resulting solid is washed with a non-polar solvent (e.g., hexane) and dried under vacuum to yield the final product, this compound.

Application in Perovskite Solar Cells

This compound serves as a hole transport layer (HTL) in inverted (p-i-n) perovskite solar cells. It is typically deposited from a dilute solution (e.g., 0.1 mM in methanol) onto the transparent conductive oxide (TCO) electrode (e.g., ITO) via spin-coating[2]. The phosphonic acid group strongly binds to the TCO surface, forming a self-assembled monolayer.

Hole Transport Mechanism

The primary function of the this compound layer is to facilitate the efficient extraction of photogenerated holes from the perovskite absorber layer and their transport to the anode, while simultaneously blocking electrons. This process is governed by the energy level alignment between the different layers of the solar cell. The electron-withdrawing nature of the phenyl groups in this compound deepens its Highest Occupied Molecular Orbital (HOMO) and Fermi level compared to its methylated counterpart, Me-4PACz[2]. This tailored energy alignment with the valence band of the perovskite material minimizes the energy barrier for hole extraction, leading to improved device performance.

G ITO ITO Anode Ph4PACz This compound (HTL) ITO->Ph4PACz Hole Extraction Perovskite Perovskite Absorber ETL Electron Transport Layer (ETL) Perovskite->ETL Electron Extraction Ph4PACz_HOMO This compound HOMO Perovskite->Ph4PACz_HOMO Hole Transfer Cathode Metal Cathode ETL->Cathode ITO_level ITO Work Function Perovskite_VB Perovskite Valence Band Perovskite_CB Perovskite Conduction Band ETL_LUMO ETL LUMO Perovskite_CB->ETL_LUMO Electron Transfer Cathode_level Cathode Work Function G cluster_0 Device Fabrication Workflow A ITO Substrate Cleaning B This compound Solution Preparation (0.1 mM in Methanol) A->B C Spin-coating of this compound Layer B->C D Annealing of HTL C->D E Perovskite Precursor Deposition D->E F Perovskite Layer Annealing E->F G Electron Transport Layer Deposition F->G H Metal Cathode Evaporation G->H I Device Encapsulation H->I J Characterization (J-V, EQE) I->J

References

The Enduring Significance of the Ph-4PACz Dipole Moment in Advanced Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The molecular dipole moment of (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, commonly known as Ph-4PACz, is a critical parameter that dictates its functionality and efficacy as a hole-transporting material in a variety of optoelectronic devices. This technical guide provides a comprehensive overview of the dipole moment of this compound, its measurement, and its profound implications for device performance, particularly in the realm of perovskite solar cells.

Quantitative Data Summary

The dipole moment of this compound has been a subject of significant interest due to its direct correlation with the performance of organic electronic devices. The data presented below summarizes the key quantitative parameters of this compound and a closely related reference molecule, Me-4PACz.

MoleculeChemical FormulaMolecular Weight ( g/mol )Dipole Moment (D)Method of Determination
This compound C₂₈H₂₆NO₃P455.482.32[1][2][3]Computational (likely DFT)
Me-4PACz C₁₈H₂₂NO₃P331.341.44[3]Computational (likely DFT)

The Crucial Role of the Dipole Moment in Device Physics

The significantly larger dipole moment of this compound compared to its methylated counterpart, Me-4PACz, is a direct consequence of the introduction of two phenyl rings onto the carbazole (B46965) core.[3] This structural modification has profound implications for the electronic properties of the material and the overall performance of devices incorporating it.

A large molecular dipole moment is instrumental in modifying the work function of the underlying substrate, such as indium tin oxide (ITO). This modulation of the work function leads to a more favorable energy level alignment between the hole transport layer (HTL) and the active perovskite layer.[2] The improved band alignment minimizes the energy loss at this critical interface, which in turn leads to a higher open-circuit voltage (Voc), a key metric for solar cell efficiency.[1][2] For instance, devices utilizing this compound have demonstrated an impressive open-circuit voltage as high as 1.2 V in 1.55 eV perovskite solar cells.[1][2]

Furthermore, the high polarity of this compound contributes to the formation of a uniform and conformal self-assembled monolayer (SAM) on the substrate. This amorphous nature, in contrast to the more crystalline Me-4PACz, helps in reducing intermolecular interactions and enhancing steric hindrance.[1][2] The result is a smoother interface with the perovskite layer, which promotes efficient charge extraction and reduces non-radiative recombination, ultimately boosting the power conversion efficiency (PCE) of the solar cell.[1][2] Large-area devices based on this compound have achieved a remarkable PCE of 24.61%.[1][2]

dot

G struct This compound (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid dipole Large Dipole Moment (2.32 D) struct->dipole band_alignment Improved Band Alignment dipole->band_alignment Enables energy_loss Minimized Energy Loss band_alignment->energy_loss Results in pce Enhanced Power Conversion Efficiency (PCE) band_alignment->pce voc Increased Open-Circuit Voltage (Voc) energy_loss->voc Contributes to voc->pce G cluster_workflow Computational Workflow for Dipole Moment Calculation mol_structure Define Molecular Structure of this compound geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-31G*) mol_structure->geom_opt sp_calc Single-Point Energy Calculation (Higher Level of Theory) geom_opt->sp_calc dipole_calc Calculate Dipole Moment sp_calc->dipole_calc output Output: Dipole Moment (D) dipole_calc->output

References

An In-depth Technical Guide on the HOMO and Fermi Level of Ph-4PACz

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Fermi level of the self-assembled monolayer (SAM) material Ph-4PACz, a compound of significant interest in the field of organic electronics, particularly for its application as a hole transport layer (HTL) in high-efficiency inverted perovskite solar cells.

Introduction to this compound

This compound, with the chemical name (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, is a carbazole-based organic molecule designed for forming self-assembled monolayers. Its molecular structure, featuring a rotatory phenyl group, is intended to increase steric hindrance and reduce intermolecular interactions, leading to an amorphous film morphology. The presence of electron-withdrawing phenyl groups lowers the electron density of the carbazole (B46965) core, which in turn deepens the HOMO and Fermi energy levels of this compound.[1] This property is crucial for optimizing the energy band alignment at the interface with the perovskite active layer, thereby minimizing energy loss and enhancing device performance.[1]

Quantitative Data: HOMO and Fermi Level of this compound

The energy levels of this compound have been characterized using various experimental techniques. The following table summarizes the reported values for its HOMO level. The Fermi level of a thin film of this compound, when used as an HTL on a conductive substrate like indium tin oxide (ITO), is influenced by the work function of the substrate and the dipole moment of the SAM.

ParameterExperimental Value (eV)Measurement TechniqueReference
HOMO Level-5.52Ultraviolet Photoelectron Spectroscopy (UPS)[2]
HOMO Level-5.32Cyclic Voltammetry (CV)[2]

Note: The Fermi level in a doped or interfaced semiconductor is a complex property. For an intrinsic organic semiconductor, the Fermi level typically lies in the middle of the HOMO-LUMO gap. However, when this compound forms a SAM on a substrate like ITO, its Fermi level will align with the work function of the substrate, influenced by the interface dipole.

Experimental Protocols

The determination of the HOMO and Fermi levels of organic semiconductors like this compound relies on sophisticated surface science and electrochemical techniques. Below are detailed methodologies for the key experiments cited.

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful surface-sensitive technique used to probe the electronic structure of materials by measuring the kinetic energy of photoelectrons emitted upon irradiation with ultraviolet photons.[3] It is particularly effective for determining the HOMO level and work function of organic semiconductor films.[4][5]

Methodology:

  • Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide-coated glass or a metal foil like gold or silver) via solution processing, such as spin-coating a dilute solution (e.g., 0.1 mM in methanol) followed by rinsing to remove unanchored molecules.[1][2] The prepared sample is then transferred into an ultra-high vacuum (UHV) chamber (base pressure < 1 x 10⁻⁹ mbar) to ensure a clean surface and prevent contamination.[6]

  • Instrumentation: The UPS system consists of a UV photon source, typically a helium discharge lamp emitting He I radiation (21.22 eV), an electron energy analyzer, and a detector.[3][6]

  • Measurement:

    • The sample is irradiated with He I photons, causing the emission of valence electrons.

    • The kinetic energy of the emitted photoelectrons is measured by the electron energy analyzer.

    • A negative bias (e.g., -8 V) is applied to the sample to distinguish the secondary electron cutoff (SEC) from the analyzer's response.[6]

  • Data Analysis:

    • Work Function (Φ): The work function is determined from the secondary electron cutoff (SEC) region of the UPS spectrum using the equation: Φ = hν - (E_F - E_SEC), where hν is the photon energy, E_F is the Fermi level, and E_SEC is the kinetic energy at the SEC.

    • HOMO Level: The HOMO level relative to the Fermi level is determined by linearly extrapolating the leading edge of the highest energy peak in the valence band region to the baseline.[4][6] The absolute HOMO energy is then calculated as: E_HOMO = - (Φ + E_onset), where E_onset is the energy difference between the Fermi level and the HOMO onset.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule, from which the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated.

Methodology:

  • Sample Preparation: For soluble compounds, a dilute solution (e.g., 1 mM) is prepared in a suitable solvent containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium (B224687) hexafluorophosphate (B91526) in acetonitrile). For thin films, the this compound layer is deposited on a working electrode (e.g., platinum, glassy carbon, or ITO).[7][8]

  • Instrumentation: A standard three-electrode electrochemical cell is used, consisting of a working electrode, a counter electrode (e.g., platinum wire), and a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode).[9]

  • Measurement:

    • The potential of the working electrode is swept linearly with time between two vertex potentials.

    • The current response of the system is measured as a function of the applied potential.

    • The measurement is often calibrated using an internal or external standard with a known redox potential, such as the ferrocene/ferrocenium (Fc/Fc⁺) couple.

  • Data Analysis:

    • The onset of the first oxidation peak (E_ox) and the first reduction peak (E_red) are determined from the voltammogram.

    • The HOMO and LUMO energy levels are then estimated using empirical formulas relative to the vacuum level, often referenced to the Fc/Fc⁺ couple:

      • E_HOMO (eV) = - [E_ox (vs Fc/Fc⁺) + 4.8]

      • E_LUMO (eV) = - [E_red (vs Fc/Fc⁺) + 4.8] (Note: The value of 4.8 eV is the energy level of the Fc/Fc⁺ reference electrode relative to the vacuum level, though this value can vary slightly in the literature.)

Inverse Photoemission Spectroscopy (IPES)

IPES is a technique complementary to UPS that probes the unoccupied electronic states of a material, making it suitable for determining the LUMO level.[10][11][12]

Methodology:

  • Sample Preparation: Similar to UPS, a thin film of this compound is prepared on a conductive substrate in a UHV environment.

  • Instrumentation: An IPES setup includes a low-energy electron source (electron gun) and a photon detector.[10][11] The detector is typically a band-pass photon counter (e.g., a Geiger-Müller tube) that detects photons at a fixed energy (isochromat mode).[11][13]

  • Measurement:

    • A monoenergetic beam of electrons is directed at the sample surface.

    • When these electrons transition into unoccupied states of the material, photons are emitted.[10]

    • The photon detector counts the number of emitted photons at a specific energy as the kinetic energy of the incident electrons is scanned.[11]

  • Data Analysis:

    • The resulting spectrum shows the density of unoccupied states above the Fermi level.

    • The LUMO level is determined from the onset of the first peak above the Fermi level in the IPES spectrum.

Visualizations

Energy Level Diagram in an Inverted Perovskite Solar Cell

The following diagram illustrates the typical energy level alignment in an inverted (p-i-n) perovskite solar cell where this compound is used as the hole transport layer between the transparent conductive oxide (TCO) electrode (e.g., ITO) and the perovskite absorber layer.

G cluster_device Inverted Perovskite Solar Cell Energy Levels cluster_ito ITO cluster_htl This compound (HTL) cluster_perovskite Perovskite cluster_etl ETL (e.g., C60) cluster_cathode Cathode (e.g., Ag) energy_label Energy (eV vs. Vacuum) level_neg7 -7.0 level_neg6 -6.0 level_neg5 -5.0 level_neg4 -4.0 level_neg3 -3.0 level_neg2 -2.0 ito_work_function Work Function -4.7 eV ito_band ito_fermi htl_homo HOMO -5.52 eV htl_lumo LUMO htl_homo_level htl_lumo_level pvsk_vbm VBM -5.4 eV pvsk_cbm CBM -3.9 eV pvsk_band pvsk_fermi etl_lumo LUMO -4.5 eV etl_homo HOMO -6.2 eV etl_lumo_level etl_homo_level cathode_work_function Work Function -4.3 eV cathode_band cathode_fermi

Caption: Energy level alignment in an inverted perovskite solar cell with a this compound HTL.

Experimental Workflow for Characterizing this compound Thin Films

The logical flow for comprehensive characterization of the electronic properties of a this compound thin film is outlined below.

G cluster_workflow Workflow for Electronic Characterization of this compound prep Sample Preparation (this compound film on conductive substrate) uhv Transfer to Ultra-High Vacuum (UHV) Chamber prep->uhv for UPS/IPES cv Cyclic Voltammetry Measurement (in electrochemical cell) prep->cv ups UPS Measurement uhv->ups ipes IPES Measurement uhv->ipes analysis_ups Data Analysis: - Work Function - HOMO Level ups->analysis_ups analysis_ipes Data Analysis: - LUMO Level ipes->analysis_ipes analysis_cv Data Analysis: - Oxidation Potential -> HOMO - Reduction Potential -> LUMO cv->analysis_cv report Compile Data: - Energy Level Diagram - Quantitative Summary analysis_ups->report analysis_ipes->report analysis_cv->report

Caption: Logical workflow for the electronic characterization of this compound thin films.

References

Unveiling the Core Mechanism of Hole Transport in Ph-4PACz: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Concepts of Hole Transport in Ph-4PACz

The mechanism of hole transport in this compound is intrinsically linked to its molecular structure and the morphology of the thin film it forms. As an amorphous organic semiconductor, charge transport does not occur through well-defined energy bands as in crystalline inorganic semiconductors. Instead, hole transport is governed by a hopping mechanism between localized states.

The key features influencing hole transport in this compound are:

  • Carbazole (B46965) Core: The nitrogen-containing carbazole moiety is the primary site for hole localization and transport. The π-conjugated system of the carbazole allows for the delocalization of positive charge (holes).

  • Amorphous Nature: this compound is designed to be amorphous, which prevents the formation of grain boundaries that can act as traps for charge carriers, thus promoting more uniform charge transport.[1]

  • Intermolecular Interactions: The presence of rotatory phenyl groups in this compound is intended to increase steric hindrance and reduce strong intermolecular π-π stacking.[1] This leads to a disordered molecular packing, characteristic of amorphous materials, where hole transport occurs via hopping between adjacent carbazole units.

  • Dipole Moment: this compound possesses a large dipole moment (2.32 D), which can influence the energy level alignment at the interface with other layers in a device, facilitating efficient hole injection and extraction.[1]

  • Energy Levels: The electron-withdrawing nature of the phenyl groups lowers the electron density on the carbazole core, resulting in a deeper Highest Occupied Molecular Orbital (HOMO) and Fermi level compared to its methylated counterpart, Me-4PACz.[1] This tailored energy level structure is crucial for creating an energetically favorable pathway for holes from the active layer to the electrode.

Data Presentation

Due to the limited availability of direct quantitative hole transport data for this compound, this section presents a summary of its known properties and comparative data from closely related carbazole-based self-assembled monolayers.

Table 1: Key Properties of this compound

PropertyValue/DescriptionReference
Chemical Name(4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid[1]
Molecular FormulaC28H26NO3P
Molecular Weight455.49 g/mol
MorphologyAmorphous[1]
Dipole Moment2.32 D[1]
FunctionHole Transport Layer (HTL), Self-Assembled Monolayer (SAM)[1]
Key Structural FeaturesCarbazole core, Phenyl substitutions, Butylphosphonic acid anchor[1]

Table 2: Hole Mobility of Related Carbazole-Based Self-Assembled Monolayers (Measured by SCLC)

MaterialHole Mobility (cm²/Vs)Device Architecture for MeasurementReference
Me-4PACz/BPPA (co-assembled)Not explicitly quantified, but noted to be improvedNiOx/HTL/Perovskite/Electron Transport Layer/Metal[2]
4PACzNot explicitly quantified, SCLC curve providedHole-only device[3]
Br-2PACzNot explicitly quantified, used as HTL in high-efficiency cellsITO/HTL/Perovskite/Electron Transport Layer/Metal[4]
2PACzNot explicitly quantified, used as HTL in high-efficiency cellsITO/HTL/Perovskite/Electron Transport Layer/Metal[4]

Note: The data in Table 2 is for materials structurally similar to this compound and is provided for context. The exact hole mobility of this compound is expected to be within a similar order of magnitude but has not been reported.

Experimental Protocols

The most common and relevant experimental technique for determining the hole mobility in materials like this compound is the Space-Charge Limited Current (SCLC) method.

Detailed Methodology for SCLC Measurement

1. Device Fabrication (Hole-Only Device):

  • Substrate Preparation: Indium Tin Oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15-20 minutes to improve the work function and ensure a clean, hydrophilic surface.

  • HTL Deposition: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol) at a low concentration (typically 0.1 to 1 mM). The solution is then spin-coated onto the prepared ITO substrate. This is followed by an annealing step to promote the formation of the self-assembled monolayer.

  • Active Layer Deposition (Optional but recommended for thicker films): For a reliable SCLC measurement, a thicker layer of the hole-transporting material is often required than what a monolayer can provide. In such cases, a blend of this compound with a polymer or a thicker film of a related, soluble carbazole derivative is deposited on top of the SAM.

  • Top Electrode Deposition: A high work function metal, such as Gold (Au) or Molybdenum Oxide/Gold (MoO₃/Au), is thermally evaporated on top of the organic layer to create the top contact. The use of a high work function metal ensures an ohmic contact for hole injection.

2. SCLC Measurement:

  • The current density-voltage (J-V) characteristics of the fabricated hole-only device (ITO/Ph-4PACz/Au) are measured in the dark using a source meter.

  • The voltage is swept from 0 V to a sufficiently high voltage to observe the different conduction regimes.

  • The resulting J-V curve is plotted on a log-log scale.

3. Data Analysis (Mott-Gurney Law):

  • At low voltages, the J-V curve should exhibit a linear relationship (J ∝ V), which corresponds to the ohmic regime.

  • As the voltage increases, the current transitions to the space-charge limited regime, where the current density is described by the Mott-Gurney law for a trap-free semiconductor:

    • **J = (9/8) * ε₀ * εᵣ * μ * (V²/d³) **

    • Where:

      • J is the current density

      • ε₀ is the permittivity of free space

      • εᵣ is the relative permittivity of the material

      • μ is the charge carrier mobility (hole mobility in this case)

      • V is the applied voltage

      • d is the thickness of the organic layer

  • By fitting the quadratic region of the J-V curve (where J ∝ V²) to the Mott-Gurney equation, the hole mobility (μ) can be extracted.

Mandatory Visualization

Caption: Chemical Structure of this compound.

G Hole Hopping Transport in Amorphous this compound cluster_molecules This compound Molecules (Localized States) cluster_energy Energy Landscape M1 h+ M2 M1->M2 Hopping M4 M1->M4 M3 M2->M3 M5 M3->M5 M4->M5 E_axis Energy pos_axis Position

Caption: Hole Hopping in this compound.

G SCLC Measurement Workflow cluster_fab Device Fabrication cluster_meas Measurement cluster_analysis Data Analysis Substrate ITO Substrate Cleaning Deposition This compound Deposition Substrate->Deposition Electrode Top Electrode Evaporation Deposition->Electrode JV J-V Measurement (Dark) Electrode->JV Plot Log-Log Plot of J-V Curve JV->Plot Fit Fit to Mott-Gurney Law Plot->Fit Extract Extract Hole Mobility (μ) Fit->Extract

Caption: SCLC Measurement Workflow.

References

An In-depth Technical Guide to Electron-Withdrawing Groups in Carbazole-Based Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role and impact of electron-withdrawing groups (EWGs) on the properties and performance of carbazole-based self-assembled monolayers (SAMs). Carbazole (B46965) derivatives are pivotal in the development of advanced materials for organic electronics, photovoltaics, and biosensors due to their excellent hole-transporting properties and thermal and chemical stability. The introduction of EWGs onto the carbazole core allows for the fine-tuning of the electronic properties of these materials, enabling precise control over interfacial characteristics and device performance.

Core Concepts: The Role of Electron-Withdrawing Groups

Carbazole is an electron-rich aromatic heterocycle, making it an excellent hole-transporting material. The incorporation of EWGs, such as halogen atoms (F, Cl, Br), cyano (-CN), nitro (-NO2), and trifluoromethyl (-CF3) groups, at various positions on the carbazole moiety profoundly influences its electronic structure. This strategic functionalization allows for the modulation of key parameters including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the work function of the underlying substrate, and the overall charge injection/extraction efficiency at interfaces.

The primary effects of incorporating EWGs into carbazole-based SAMs are:

  • Lowering of HOMO and LUMO Energy Levels: EWGs stabilize the frontier molecular orbitals, leading to a decrease in both HOMO and LUMO energy levels. This is crucial for achieving better energy level alignment with adjacent layers in electronic devices, thereby facilitating more efficient charge transfer and reducing energy loss.

  • Tuning of Work Function: The dipole moment of the SAM molecule significantly influences the work function of the substrate it is assembled on. EWGs increase the dipole moment of the carbazole molecule, which in turn can increase the work function of the underlying electrode. This is particularly beneficial for improving hole injection in organic light-emitting diodes (OLEDs) and hole extraction in organic photovoltaic (OPV) devices.

  • Enhanced Intermolecular Interactions: The presence of polar EWGs can lead to stronger intermolecular interactions within the SAM, potentially resulting in more ordered and densely packed monolayers. This can improve the stability and charge transport properties of the SAM.

  • Improved Device Performance: By optimizing the energy level alignment and interfacial properties, carbazole-based SAMs with EWGs have been shown to enhance the efficiency, stability, and reproducibility of various organic electronic devices, including perovskite solar cells (PSCs) and organic thin-film transistors (OTFTs).

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature on the effects of various electron-withdrawing groups on the properties of carbazole-based SAMs.

Table 1: Work Function Modification of Substrates by Carbazole-Based SAMs with Electron-Withdrawing Groups

Carbazole DerivativeAnchoring GroupSubstrateWork Function (eV) of Bare SubstrateWork Function (eV) of Modified SubstrateReference
2PACzPhosphonic AcidITO~4.74.9 - 5.1
Br-2PACzPhosphonic AcidITO~4.75.2
MeO-2PACz (reference)Phosphonic AcidITO~4.74.8 - 5.0
Br-2SCzThiolAu~5.15.48
2SCz (unsubstituted)ThiolAu~5.14.86
tBu-2SCz (electron-donating)ThiolAu~5.14.52
1Cl-2PACzPhosphonic AcidITONot specifiedNot specified
1Br-2PACzPhosphonic AcidITONot specifiedNot specified
1I-2PACzPhosphonic AcidITONot specifiedNot specified
1CF3-2PACzPhosphonic AcidITONot specifiedNot specified

Table 2: HOMO and LUMO Energy Levels of Carbazole Derivatives with Electron-Withdrawing Groups

Carbazole DerivativeHOMO (eV)LUMO (eV)MethodReference
2PACz-5.5-2.1CV
Br-2PACz-5.7-2.2CV
C-Ph-CbzNot specified-2.33CV
C-Py-CbzNot specified-2.38CV
C-Pm-CbzNot specified-2.44CV

Table 3: Contact Angle Measurements of Carbazole-Based SAMs

Carbazole DerivativeSubstrateWater Contact Angle (°)Reference
Bare AuAu68 ± 11
-CH3 terminated SAM (hydrophobic ref.)Au97 ± 2
-COOH terminated SAM (hydrophilic ref.)Au35 ± 4
-OH terminated SAM (hydrophilic ref.)Au49 ± 3

Experimental Protocols

This section outlines detailed methodologies for key experiments involved in the synthesis, fabrication, and characterization of carbazole-based SAMs with electron-withdrawing groups.

Synthesis of [2-(3,6-Dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid (Br-2PACz)

This protocol is adapted from established literature procedures for the synthesis of carbazole-based phosphonic acids.

Step 1: N-Alkylation of 3,6-Dibromocarbazole (B31536)

  • To a solution of 3,6-dibromocarbazole in a suitable aprotic solvent (e.g., N,N-dimethylformamide - DMF), add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at room temperature for 1-2 hours until the deprotonation is complete.

  • Add 1-bromo-2-chloroethane (B52838) or a similar alkylating agent dropwise to the reaction mixture.

  • Allow the reaction to stir at room temperature overnight or heat to 60-80 °C for several hours to drive the reaction to completion.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield 9-(2-bromoethyl)-3,6-dibromo-9H-carbazole.

Step 2: Arbuzov Reaction

  • Heat a mixture of 9-(2-bromoethyl)-3,6-dibromo-9H-carbazole and an excess of triethyl phosphite (B83602) at 150-160 °C under an inert atmosphere for several hours.

  • Monitor the reaction by TLC or 1H NMR spectroscopy.

  • After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation.

  • The resulting crude diethyl [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonate is often used in the next step without further purification.

Step 3: Hydrolysis to Phosphonic Acid

  • Dissolve the crude diethyl [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonate in a suitable solvent such as dichloromethane (B109758) (DCM) or chloroform (B151607) (CHCl3).

  • Add an excess of bromotrimethylsilane (B50905) (TMSBr) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Remove the solvent and excess TMSBr under reduced pressure.

  • Add methanol (B129727) to the residue and stir for 1-2 hours to complete the hydrolysis.

  • Remove the methanol under reduced pressure to yield the final product, [2-(3,6-dibromo-9H-carbazol-9-yl)ethyl]phosphonic acid, as a solid.

  • The product can be further purified by recrystallization if necessary.

Formation of Carbazole-Based SAMs on Indium Tin Oxide (ITO)
  • Substrate Cleaning:

    • Sequentially sonicate the ITO-coated glass substrates in a series of solvents: detergent solution, deionized water, acetone, and isopropanol (B130326) (15 minutes each).

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-ozone for 15-20 minutes immediately before SAM deposition to remove any remaining organic contaminants and to hydroxylate the surface.

  • SAM Deposition:

    • Prepare a dilute solution (e.g., 0.1-1 mM) of the carbazole-based phosphonic acid in a suitable solvent (e.g., isopropanol, ethanol, or a mixture of solvents).

    • Immerse the cleaned ITO substrates in the solution for a specified period (typically 12-24 hours) at room temperature.

    • Alternatively, deposit the SAM by spin-coating the solution onto the ITO substrate.

  • Rinsing and Annealing:

    • After immersion, rinse the substrates thoroughly with the pure solvent to remove any physisorbed molecules.

    • Dry the substrates with a stream of nitrogen gas.

    • Anneal the SAM-modified substrates at a moderate temperature (e.g., 100-150 °C) for a short period (e.g., 10-30 minutes) to promote ordering and remove residual solvent.

Characterization Techniques
  • Place the SAM-modified substrate on the sample stage of a contact angle goniometer.

  • Dispense a small droplet (typically 1-5 µL) of deionized water onto the surface using a microsyringe.

  • Capture a high-resolution image of the droplet at the liquid-solid interface.

  • Use the instrument's software to measure the angle between the substrate surface and the tangent of the droplet at the three-phase contact line.

  • Perform measurements at multiple locations on the substrate to ensure reproducibility and obtain an average contact angle.

  • Place the SAM-modified substrate in the ultra-high vacuum (UHV) chamber of an XPS instrument.

  • Irradiate the sample surface with a monochromatic X-ray source (e.g., Al Kα).

  • Analyze the kinetic energy of the emitted photoelectrons using a hemispherical electron energy analyzer.

  • Acquire survey scans to identify the elemental composition of the surface.

  • Acquire high-resolution scans of specific elemental regions (e.g., C 1s, N 1s, P 2p, Br 3d) to determine the chemical states and bonding environments of the atoms in the SAM.

  • Use appropriate software to perform peak fitting and quantification of the elemental composition.

  • Place the SAM-modified substrate in the UHV chamber of a UPS instrument.

  • Irradiate the sample with a UV light source (e.g., He I).

  • Apply a negative bias to the sample to overcome the work function of the analyzer.

  • Measure the kinetic energy of the emitted photoelectrons.

  • The work function (Φ) of the sample can be determined from the secondary electron cutoff (SEC) in the UPS spectrum using the equation: Φ = hν - (E_Fermi - E_cutoff), where hν is the photon energy, E_Fermi is the Fermi energy, and E_cutoff is the kinetic energy at the SEC.

  • Set up a three-electrode electrochemical cell containing a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Prepare a solution of the carbazole derivative in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate).

  • Degas the solution with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Scan the potential of the working electrode linearly with time and record the resulting current.

  • From the cyclic voltammogram, determine the onset oxidation potential (E_ox) and/or onset reduction potential (E_red).

  • Estimate the HOMO and LUMO energy levels using empirical formulas, for example: HOMO = - (E_ox - E_Fc/Fc+ + 4.8) eV, where E_Fc/Fc+ is the potential of the ferrocene/ferrocenium redox couple used as an internal standard.

Visualizations

The following diagrams illustrate key concepts and workflows related to the study of electron-withdrawing groups in carbazole-based SAMs.

Experimental_Workflow cluster_synthesis Synthesis cluster_fabrication SAM Fabrication cluster_characterization Characterization start Carbazole Precursor alkylation N-Alkylation start->alkylation arbuzov Arbuzov Reaction alkylation->arbuzov hydrolysis Hydrolysis arbuzov->hydrolysis purification Purification hydrolysis->purification final_product Carbazole-PA/Thiol purification->final_product cv Cyclic Voltammetry final_product->cv substrate Substrate (ITO/Au) cleaning Cleaning & Activation substrate->cleaning deposition SAM Deposition cleaning->deposition annealing Annealing deposition->annealing sam_surface SAM-Modified Surface annealing->sam_surface contact_angle Contact Angle sam_surface->contact_angle xps XPS sam_surface->xps ups UPS sam_surface->ups data_analysis Data Analysis contact_angle->data_analysis xps->data_analysis ups->data_analysis cv->data_analysis

Caption: Experimental workflow for carbazole-based SAMs.

Energy_Level_Tuning cluster_molecule Molecular Level cluster_electronic Electronic Properties cluster_interface Interfacial Properties cluster_device Device Performance carbazole Carbazole Core sam_molecule SAM Molecule carbazole->sam_molecule ewg Electron-Withdrawing Group (EWG) ewg->sam_molecule homo_lumo Lowered HOMO/LUMO Levels ewg->homo_lumo stabilizes orbitals dipole Increased Dipole Moment ewg->dipole creates asymmetry anchoring_group Anchoring Group anchoring_group->sam_molecule energy_alignment Improved Energy Level Alignment homo_lumo->energy_alignment reduces energy barriers work_function Increased Work Function dipole->work_function modifies surface potential work_function->energy_alignment charge_transport Enhanced Charge Transport energy_alignment->charge_transport efficiency Improved Device Efficiency charge_transport->efficiency

Caption: Effect of EWGs on carbazole SAM properties.

Signaling_Pathway_Device_Performance cluster_input Molecular Design cluster_process Interfacial Energetics cluster_output Device Outcome ewg_presence Presence of EWG (e.g., -Br, -CN) homo_shift HOMO Level Deepens ewg_presence->homo_shift Inductive Effect wf_increase Work Function Increases ewg_presence->wf_increase Dipole Moment barrier_reduction Hole Injection/Extraction Barrier Reduced homo_shift->barrier_reduction wf_increase->barrier_reduction current_density Increased Current Density (Jsc) barrier_reduction->current_density fill_factor Improved Fill Factor (FF) barrier_reduction->fill_factor efficiency_increase Higher Power Conversion Efficiency (PCE) current_density->efficiency_increase fill_factor->efficiency_increase

Caption: Logic flow from EWG to device efficiency.

Unraveling the Impact of Steric Hindrance in Ph-4PACz Molecules: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the steric hindrance effects in (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (Ph-4PACz), a self-assembled monolayer (SAM) molecule pivotal in the advancement of high-efficiency perovskite solar cells. By introducing bulky phenyl substituents onto the carbazole (B46965) core, this compound exhibits unique structural and electronic properties that mitigate intermolecular interactions and influence film morphology. This guide delves into the quantitative structural parameters, photophysical characteristics, and a detailed synthesis protocol for this compound, offering a foundational resource for researchers in organic electronics and materials science.

Introduction

This compound is a carbazole-based derivative featuring a phosphonic acid anchoring group, designed for application as a hole transport layer (HTL) in inverted p-i-n perovskite solar cells. A key design feature of this compound is the incorporation of phenyl groups at the 3 and 6 positions of the carbazole moiety. These bulky substituents introduce significant steric hindrance, which plays a crucial role in preventing the strong π–π stacking interactions that can lead to molecular aggregation. This results in the formation of a more uniform and amorphous thin film, a desirable characteristic for efficient charge transport and device stability. The rotatory nature of these phenyl groups is a key factor in diminishing intermolecular interactions.[1]

The steric effects, combined with the electron-withdrawing nature of the phenyl groups, modulate the electronic landscape of the molecule. This leads to a deeper Highest Occupied Molecular Orbital (HOMO) and Fermi level in this compound compared to its methylated counterpart, Me-4PACz.[1] This tailored electronic structure improves the band alignment at the HTL/perovskite interface, minimizing energy loss and contributing to higher open-circuit voltages in solar cell devices.[1]

Molecular Structure and Steric Hindrance

The defining characteristic of this compound is the steric hindrance induced by the two phenyl rings attached to the carbazole core. This steric strain forces a twisted conformation, significantly influencing the molecule's packing behavior in the solid state and its electronic properties.

Quantitative Structural Data

Computational studies, specifically Density Functional Theory (DFT) calculations, are instrumental in quantifying the steric effects within the this compound molecule. A key parameter is the dihedral angle between the plane of the phenyl substituents and the plane of the carbazole core. While specific DFT calculations for this compound are not publicly available, analysis of similar 3,6-disubstituted carbazole derivatives provides insight into the expected molecular geometry. For instance, in a related 2-nitro-3-phenyl-9H-carbazole, the dihedral angle between the carbazole ring system and the attached phenyl ring is reported to be significant.[2] For this compound, it is this enhanced dihedral angle that contributes to its amorphous nature.[1]

A comparative analysis with Me-4PACz, which has less bulky methyl groups, highlights the impact of the phenyl substituents. The increased steric demand of the phenyl groups in this compound is the primary reason for its amorphous film formation, in contrast to the more crystalline nature of Me-4PACz films.[1]

Table 1: Comparative Properties of this compound and Me-4PACz

PropertyThis compoundMe-4PACzReference(s)
Substituents PhenylMethyl[1]
Dipole Moment 2.32 D1.44 D[3]
Film Morphology AmorphousCrystalline[1]

Synthesis of this compound

The synthesis of this compound involves a multi-step process starting from 3,6-dibromo-9H-carbazole. The following is a generalized protocol based on established synthetic routes for similar carbazole-based phosphonic acids.

Experimental Protocol: Synthesis of (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid

Step 1: Suzuki Coupling to introduce Phenyl Groups

  • To a solution of 3,6-dibromo-9H-carbazole in a suitable solvent (e.g., toluene (B28343) or dioxane), add phenylboronic acid (2.2 equivalents) and a palladium catalyst such as Pd(PPh₃)₄.

  • Add an aqueous solution of a base, typically sodium carbonate or potassium carbonate.

  • Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain 3,6-diphenyl-9H-carbazole.

Step 2: N-Alkylation with a Butyl Bromide Linker

  • Dissolve 3,6-diphenyl-9H-carbazole in an anhydrous polar aprotic solvent such as dimethylformamide (DMF).

  • Add a strong base, for instance, sodium hydride (NaH), portion-wise at 0 °C and stir for 30 minutes.

  • Add 1-bromo-4-chlorobutane (B103958) or a similar alkylating agent and allow the reaction to proceed at room temperature overnight.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to yield 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole.

Step 3: Arbuzov Reaction to Introduce the Phosphonate (B1237965) Group

  • Heat the purified 9-(4-bromobutyl)-3,6-diphenyl-9H-carbazole in an excess of triethyl phosphite (B83602) at a high temperature (typically 150-160 °C) under an inert atmosphere.[4]

  • The reaction is typically run neat (without solvent) and monitored by TLC.

  • After the reaction is complete, remove the excess triethyl phosphite by vacuum distillation to yield the diethyl phosphonate ester.[4]

Step 4: Hydrolysis to the Phosphonic Acid

  • Dissolve the diethyl phosphonate ester in a suitable solvent like dichloromethane (B109758) (DCM).

  • Add an excess of bromotrimethylsilane (B50905) (TMSBr) and stir the mixture at room temperature for 24 hours.[4]

  • Quench the reaction by the slow addition of methanol, followed by water, which will lead to the precipitation of the final product, (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (this compound).[4]

  • Filter the solid, wash with water and a non-polar organic solvent (e.g., hexane), and dry under vacuum.

Caption: Synthetic pathway for this compound molecule.

Experimental Characterization

A suite of analytical techniques is employed to confirm the structure and purity of the synthesized this compound and to characterize its properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent such as DMSO-d₆.

  • Instrumentation: Record ¹H, ¹³C, and ³¹P NMR spectra on a 400 MHz or higher field spectrometer.

  • Data Analysis: Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). The characteristic peaks for the aromatic protons on the carbazole and phenyl rings, the aliphatic protons of the butyl chain, and the phosphorus signal will confirm the molecular structure. The integration of the proton signals should be consistent with the number of protons in the molecule.

X-ray Crystallography

Single-crystal X-ray diffraction would provide the most definitive evidence for the molecular structure and the precise dihedral angles defining the steric hindrance.

Protocol:

  • Crystal Growth: Grow single crystals of a this compound derivative suitable for X-ray diffraction, for example, by slow evaporation from a solution.

  • Data Collection: Collect diffraction data using a diffractometer with a suitable X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: Solve and refine the crystal structure to determine bond lengths, bond angles, and, most importantly, the dihedral angles between the phenyl rings and the carbazole core. For similar structures, such as 2-nitro-3-phenyl-9H-carbazole, this technique has been successfully used to determine these parameters.[2]

Impact on Device Performance

The steric hindrance in this compound directly translates to improved performance in perovskite solar cells.

  • Enhanced Open-Circuit Voltage (Voc): The amorphous nature of the this compound film and its favorable energy level alignment lead to a high Voc of up to 1.2 V in perovskite solar cells.[1]

  • High Power Conversion Efficiency (PCE): Devices utilizing this compound as the hole transport layer have demonstrated impressive PCEs, reaching 24.61% for large-area (1 cm²) cells.[1]

  • Improved Film Formation: The use of this compound as a SAM promotes the formation of a conformal perovskite film with minimal voids at the buried interface, which is crucial for efficient charge extraction and reduced non-radiative recombination.[1]

Device_Performance_Logic Bulky_Phenyl_Groups Bulky Phenyl Groups on Carbazole Core Steric_Hindrance Increased Steric Hindrance Bulky_Phenyl_Groups->Steric_Hindrance Deeper_HOMO Deeper HOMO/Fermi Levels Bulky_Phenyl_Groups->Deeper_HOMO e- withdrawing Reduced_Interactions Reduced Intermolecular π-π Stacking Steric_Hindrance->Reduced_Interactions Amorphous_Film Amorphous Film Morphology Reduced_Interactions->Amorphous_Film Conformal_Perovskite Conformal Perovskite Film Growth Amorphous_Film->Conformal_Perovskite Improved_Alignment Improved Band Alignment with Perovskite Deeper_HOMO->Improved_Alignment High_Voc High Open-Circuit Voltage (Voc) Improved_Alignment->High_Voc Reduced_Recombination Reduced Non-radiative Recombination Conformal_Perovskite->Reduced_Recombination High_PCE High Power Conversion Efficiency (PCE) Reduced_Recombination->High_PCE High_Voc->High_PCE

Caption: Influence of steric hindrance on device performance.

Conclusion

The strategic introduction of steric hindrance in this compound molecules through the incorporation of phenyl groups is a powerful design principle for developing high-performance hole transport materials. This technical guide has outlined the fundamental concepts, provided a generalized synthesis protocol, and detailed the characterization methods necessary to understand and exploit these effects. The resulting amorphous film morphology and favorable electronic properties of this compound lead to significant improvements in the efficiency and open-circuit voltage of perovskite solar cells. Further research focusing on precise control over dihedral angles and the exploration of other bulky substituents will continue to drive innovation in the field of organic electronics.

References

A Technical Guide to the Fundamental Principles of Self-Assembled Monolayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core principles of self-assembled monolayers (SAMs). It covers their spontaneous formation, structural characteristics, and the key experimental techniques used for their characterization. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who utilize or are looking to implement SAMs in their work, such as in the development of biosensors, drug delivery systems, and functionalized biomaterials.[1][2][3][4]

Introduction to Self-Assembled Monolayers

Self-assembled monolayers are highly ordered molecular assemblies that spontaneously form as a single layer of molecules on a solid surface.[5][6][7] The process is driven by the specific affinity of a "head group" in the molecule for the substrate, leading to chemisorption, and is stabilized by intermolecular interactions between adjacent molecules.[7][8] This bottom-up approach to surface modification allows for precise control over the physicochemical properties of surfaces at the nanoscale, including wettability, adhesion, and biocompatibility.[1][9]

The constituent molecules of a SAM typically possess three key components:

  • Anchor or Head Group: This functional group has a strong, specific affinity for a particular substrate, anchoring the molecule to the surface. Common examples include thiols (-SH) for noble metal surfaces like gold, and silanes for hydroxylated surfaces such as silicon oxide.[5][6]

  • Spacer or Linker: This is often an alkyl chain that provides structural integrity to the monolayer. Van der Waals forces between adjacent chains contribute significantly to the ordering and packing density of the SAM.[6][10]

  • Terminal Group: This is the functional group at the outer surface of the monolayer, which dictates the interfacial properties of the SAM. By varying the terminal group, the surface can be tailored for specific applications.[6]

The formation of SAMs is a two-step process: an initial, rapid adsorption of molecules onto the substrate, followed by a slower organization phase where the molecules arrange into a densely packed, ordered monolayer.[5]

Quantitative Data on Self-Assembled Monolayers

The properties of SAMs can be quantified to ensure reproducibility and to tailor them for specific applications. The following tables summarize key quantitative data for commonly studied SAM systems.

Table 1: Bond Energies and Structural Parameters of Common SAMs

Head Group-SubstrateBond Energy (kJ/mol)Typical Packing Structure on Au(111)Alkyl Chain Tilt Angle (from surface normal)
Alkanethiol-Gold~184 (44 kcal/mol)[11](√3 × √3)R30°[10]~30°[10]
Silane-Silicon Oxide~452[5]Polysiloxane networkVaries with preparation

Table 2: Film Thickness of Alkanethiol SAMs on Gold

AlkanethiolNumber of Carbon AtomsTheoretical Thickness (nm)Experimental Thickness (Ellipsometry, nm)
1-Dodecanethiol12~1.7[5]1.25[12]
1-Hexadecanethiol16--
1-Octadecanethiol18-2.03[12]

Table 3: Water Contact Angles for SAMs with Different Terminal Groups

Terminal GroupWater Contact Angle (Advancing)Surface Character
-CH₃ (Methyl)~110°[13]Hydrophobic
-OH (Hydroxyl)20-50°[13][14]Hydrophilic
-COOH (Carboxylic Acid)25-50°[13][14]Hydrophilic
-NH₂ (Amine)-Hydrophilic

Experimental Protocols

Detailed and consistent experimental procedures are crucial for the formation of high-quality, well-ordered SAMs.

Preparation of Alkanethiol SAMs on Gold Substrates

This protocol is adapted from established methodologies for generating high-quality thiol-based SAMs on gold.[15]

Materials and Equipment:

  • Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

  • Alkanethiol compound

  • Absolute ethanol (B145695) (200 proof)

  • Piranha solution (3:1 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS ADVISED

  • Deionized water

  • Clean glass or polypropylene (B1209903) containers with sealable caps

  • Tweezers

  • Dry nitrogen gas source

  • Sonicator

Procedure:

  • Substrate Cleaning:

    • Immediately before use, immerse the gold substrates in Piranha solution for 1-5 minutes. Warning: Piranha solution is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Thoroughly rinse the substrates with deionized water, followed by absolute ethanol.[5]

    • Dry the substrates under a gentle stream of dry nitrogen gas.[5]

  • Thiol Solution Preparation:

    • Prepare a 1 mM solution of the alkanethiol in absolute ethanol. For mixed SAMs, prepare individual stock solutions and then mix them in the desired ratio.

  • Self-Assembly:

    • Place the clean, dry gold substrates in individual containers.

    • Immerse the substrates in the thiol solution.

    • To minimize oxidation, reduce the headspace above the solution and backfill the container with an inert gas like nitrogen before sealing.

    • Allow the self-assembly to proceed for 24-48 hours. Longer immersion times generally lead to more ordered monolayers.[15]

  • Termination and Rinsing:

    • Remove the substrates from the thiol solution using clean tweezers.

    • Rinse the SAM-coated substrates thoroughly with absolute ethanol to remove any non-chemisorbed molecules.[5]

    • For certain functional groups, a sonication step in fresh ethanol for 1-3 minutes can help remove physisorbed molecules.

    • Dry the substrates again under a stream of dry nitrogen.

  • Storage:

    • Store the prepared SAMs in a clean, dry environment, such as a petri dish or desiccator, to prevent contamination.[15]

Characterization Techniques

This technique measures the wettability of the SAM surface, which is determined by the terminal functional group.

Procedure:

  • Place the SAM-coated substrate on the goniometer stage.

  • Using a high-precision syringe, dispense a small droplet (typically a few microliters) of a probe liquid (e.g., deionized water) onto the surface.

  • Capture an image of the droplet at the solid-liquid-vapor interface.

  • Software is used to measure the angle between the substrate surface and the tangent of the droplet at the point of contact. This is the static contact angle.

  • For more detailed analysis, advancing and receding contact angles can be measured by slowly adding or removing liquid from the droplet.[16]

Ellipsometry is a non-destructive optical technique used to determine the thickness of the SAM.

Procedure:

  • A beam of polarized light is reflected off the surface of the SAM-coated substrate.

  • The change in polarization of the reflected light is measured by a detector.

  • By fitting the experimental data to an optical model, the thickness and refractive index of the monolayer can be determined.

XPS is a surface-sensitive technique that provides information about the elemental composition and chemical state of the atoms within the SAM.[17]

Procedure:

  • The SAM sample is placed in an ultra-high vacuum chamber.

  • The surface is irradiated with X-rays, causing the emission of photoelectrons.

  • An electron energy analyzer measures the kinetic energy of the emitted photoelectrons.

  • From the kinetic energy, the binding energy of the electrons can be calculated, which is characteristic of a specific element and its chemical environment.

  • Angle-resolved XPS (ARXPS) can be used to obtain depth-profiling information and determine the orientation of the molecules within the SAM.[18]

AFM provides topographical images of the SAM surface at the nanoscale, allowing for the visualization of monolayer packing, domains, and defects.

Procedure:

  • A sharp tip (nominal radius < 10 nm) mounted on a flexible cantilever is scanned across the SAM surface.[5]

  • Forces between the tip and the surface cause the cantilever to deflect.

  • A laser beam is reflected off the back of the cantilever onto a photodiode to measure the deflection.

  • In tapping mode, the cantilever is oscillated near its resonance frequency, and changes in the oscillation amplitude are used to map the surface topography.

  • Imaging is typically performed with a slow scan rate (0.5-1.0 Hz) to ensure high-fidelity imaging.[5]

Visualizations of Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate key processes and concepts related to self-assembled monolayers.

SAM_Formation_Workflow cluster_prep Substrate Preparation cluster_assembly Self-Assembly cluster_post Post-Processing & Characterization start Start: Gold-coated substrate cleaning Clean with Piranha Solution start->cleaning rinsing Rinse with DI Water & Ethanol cleaning->rinsing drying1 Dry with Nitrogen Gas rinsing->drying1 immersion Immerse Substrate (24-48h) drying1->immersion solution Prepare 1 mM Thiol Solution solution->immersion rinsing2 Rinse with Ethanol immersion->rinsing2 drying2 Dry with Nitrogen Gas rinsing2->drying2 characterization Characterize SAM (AFM, XPS, Contact Angle) drying2->characterization end End: Functionalized Surface characterization->end

Caption: Experimental workflow for the preparation and characterization of alkanethiol SAMs on gold.

SAM_Quality_Factors cluster_substrate Substrate Properties cluster_molecule Molecule Properties cluster_process Process Parameters SAM_Quality High-Quality SAM (Ordered, Densely Packed) Substrate_Cleanliness Substrate Cleanliness Substrate_Cleanliness->SAM_Quality Substrate_Roughness Substrate Roughness Substrate_Roughness->SAM_Quality Thiol_Purity Thiol Purity Thiol_Purity->SAM_Quality Chain_Length Alkyl Chain Length Chain_Length->SAM_Quality Immersion_Time Immersion Time Immersion_Time->SAM_Quality Thiol_Concentration Thiol Concentration Thiol_Concentration->SAM_Quality Solvent_Choice Solvent Choice Solvent_Choice->SAM_Quality Temperature Temperature Temperature->SAM_Quality

Caption: Logical diagram of factors influencing the quality of self-assembled monolayers.

Biosensor_Workflow cluster_fabrication Biosensor Fabrication cluster_detection Analyte Detection cluster_readout Signal Readout Start Gold Electrode SAM_Formation Form SAM with -COOH terminal groups Start->SAM_Formation Activation Activate -COOH groups (e.g., EDC/NHS) SAM_Formation->Activation Immobilization Immobilize Bioreceptor (e.g., Antibody) Activation->Immobilization Blocking Block non-specific binding sites Immobilization->Blocking Analyte_Binding Introduce sample and bind target analyte Blocking->Analyte_Binding Signal_Generation Generate measurable signal (e.g., electrochemical, optical) Analyte_Binding->Signal_Generation Detection Detect Signal Signal_Generation->Detection Analysis Analyze Data and Quantify Analyte Detection->Analysis End Result Analysis->End

Caption: Workflow for a SAM-based biosensor for analyte detection.

References

Methodological & Application

spin-coating parameters for Ph-4PACz films

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Spin-Coating Deposition of Ph-4PACz Films for Optoelectronic Applications

This document provides detailed protocols and application notes for the deposition of high-quality this compound (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid) thin films using the spin-coating technique. These guidelines are intended for researchers, scientists, and professionals in drug development and materials science engaged in the fabrication of optoelectronic devices, such as perovskite solar cells, where this compound serves as an efficient hole transport layer (HTL).

Introduction to this compound

This compound is a carbazole-based self-assembled monolayer (SAM) material featuring a phosphonic acid anchoring group. This structure allows it to form a strong bond with transparent conductive oxides like Indium Tin Oxide (ITO), creating a favorable interface for efficient hole extraction from the active layer of a device. Compared to its methylated counterpart, Me-4PACz, the amorphous nature of this compound, stemming from its rotatory phenyl groups, can enhance steric hindrance and reduce intermolecular interactions. Its high dipole moment is designed to improve band alignment and minimize energy loss in perovskite solar cells.

Spin-Coating Parameters

The formation of a uniform, pinhole-free this compound film is critical for high-performance devices. The thickness and quality of the film are primarily controlled by the solution concentration and the spin-coating parameters (spin speed and duration). Due to the nature of self-assembled monolayers, the goal is to achieve a dense, uniform molecular layer rather than a thick film.

Data Presentation: Spin-Coating Parameters for Carbazole-Based SAMs

Quantitative data for a range of this compound spin-coating parameters is not extensively available in peer-reviewed literature, reflecting its relatively recent introduction. However, a typical starting point has been established. The following table summarizes known parameters for this compound and related compounds to provide a comprehensive reference.

Compound NameSolution ConcentrationSolvent SystemSpin Speed (rpm)Spin Duration (s)Resulting Film PropertiesReference
This compound 0.1 mMMethanol (MeOH)300030Forms an effective hole extraction layer in p-i-n perovskite solar cells.[1]
This compound0.1 mM to 1 mMAnhydrous Ethanol, Isopropanol (B130326) (IPA), IPA/DMFNot SpecifiedNot SpecifiedGeneral concentration range for solution deposition.[1]
Me-4PACz1 mmolEthanolNot SpecifiedNot SpecifiedUsed for static spin-coating.
2PACz / Br-2PACzNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedSpin-coating did not yield a dense SAM-HTL compared to dip-coating.[2]

Note: The uniformity of SAMs like this compound can be challenging due to the hydrophobicity of the carbazole (B46965) head group, which may affect the wetting of subsequent layers (e.g., perovskite precursor solutions).

Experimental Protocols

This section provides a detailed methodology for the preparation and deposition of this compound films via spin-coating.

Substrate Preparation (ITO-coated Glass)

A pristine substrate surface is crucial for the formation of a high-quality SAM.

  • Initial Cleaning: Sequentially sonicate the ITO-coated glass substrates in a bath of laboratory-grade detergent (e.g., 2% Hellmanex solution), deionized water, acetone, and isopropanol (IPA) for 15 minutes each.

  • Drying: Dry the substrates using a stream of filtered nitrogen or compressed air.

  • Surface Activation: Immediately before deposition, treat the substrates with UV-Ozone for 15-20 minutes to remove organic residues and activate the surface, rendering it more hydrophilic. This step is critical for ensuring strong binding of the phosphonic acid group.

Solution Preparation
  • Solvent Selection: Anhydrous solvents are recommended to prevent unwanted reactions or film inhomogeneities. Methanol, ethanol, and isopropanol are commonly used.

  • Concentration: Prepare a this compound solution with a concentration between 0.1 mM and 1.0 mM. A typical starting concentration is 0.1 mM in anhydrous methanol.

  • Dissolution: Ensure the this compound is fully dissolved in the solvent. Gentle heating or brief sonication may be used to aid dissolution, but ensure the solution returns to room temperature before use.

  • Filtration: Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could cause defects in the film.

Spin-Coating Protocol

The spin-coating process should be carried out in a controlled environment, such as a nitrogen-filled glovebox, to minimize exposure to ambient moisture and oxygen.

  • Substrate Mounting: Secure the cleaned and activated ITO substrate onto the spin coater chuck. Ensure it is centered to promote uniform coating.

  • Solution Dispensing (Static Method):

    • Dispense a sufficient volume of the this compound solution (e.g., 50-100 µL) onto the center of the static substrate to cover the entire surface.

    • Allow the solution to sit for approximately 30 seconds to facilitate the initial self-assembly and binding of the phosphonic acid groups to the ITO surface.

  • Spinning:

    • Start the spin coater. A typical two-stage process can be effective.

    • Stage 1 (Spread): Ramp up to a low speed (e.g., 500 rpm) for 5-10 seconds to evenly spread the solution across the substrate.

    • Stage 2 (Thinning): Ramp up to the final speed (e.g., 3000 rpm) and hold for 30 seconds to thin the film and evaporate the solvent.

  • Post-Spin Rinse (Optional but Recommended):

    • After the spin cycle, while the substrate is still spinning at a low speed (or after stopping and restarting at a low speed), dispense a small amount of the pure solvent (e.g., IPA) onto the substrate.

    • Spin at a high speed (e.g., 4000 rpm) for another 20-30 seconds. This step removes any unbound this compound molecules (physisorbed layers), leaving a more uniform monolayer.

  • Annealing:

    • Transfer the coated substrate to a hotplate and anneal at a low temperature, typically between 100°C and 150°C, for 5-10 minutes. This step helps to remove residual solvent and can improve the ordering of the monolayer.

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for fabricating a this compound thin film.

G cluster_prep Substrate Preparation cluster_sol Solution Preparation cluster_depo Deposition & Post-Treatment sub_clean Sonication Cleaning (Detergent, DI Water, Acetone, IPA) sub_dry N2/Air Drying sub_clean->sub_dry sub_uv UV-Ozone Treatment sub_dry->sub_uv dep_dispense Dispense Solution on Substrate sub_uv->dep_dispense sol_dissolve Dissolve this compound (e.g., 0.1 mM in MeOH) sol_filter Filter Solution (0.2 µm PTFE filter) sol_dissolve->sol_filter sol_filter->dep_dispense dep_spin Spin-Coating (e.g., 3000 rpm, 30s) dep_dispense->dep_spin dep_rinse Solvent Rinse (Optional) dep_spin->dep_rinse dep_anneal Low-Temp Annealing (e.g., 100°C, 10 min) dep_rinse->dep_anneal char Film Characterization dep_anneal->char Film Ready for Next Layer/Characterization

Caption: Workflow for this compound film deposition.

Parameter Relationships Diagram

This diagram illustrates the general relationship between key spin-coating parameters and the resulting film thickness for solution-processed thin films.

G cluster_outcome Film Property conc Solution Concentration thickness Final Film Thickness conc->thickness Increases speed Spin Speed speed->thickness Decreases visc Solution Viscosity visc->thickness Increases

References

Application Notes and Protocols for Ph-4PACz in p-i-n Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of the self-assembled monolayer (SAM) Ph-4PACz as a hole transport layer (HTL) in high-performance p-i-n perovskite solar cells (PSCs).

Introduction to this compound

This compound, or (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, is a carbazole-based self-assembled monolayer material that has demonstrated exceptional performance as a hole-selective contact in inverted p-i-n perovskite solar cells[1][2]. Its unique molecular structure, featuring a rotatory phenyl group, enhances steric hindrance and reduces intermolecular interactions, leading to an amorphous nature[1]. This amorphous quality, combined with a large dipole moment of 2.32 D, contributes to the formation of a high-quality interface with the perovskite active layer[1].

Key advantages of using this compound include:

  • Improved Band Alignment: The high polarity of this compound facilitates better energy level alignment between the transparent conductive oxide (TCO) and the perovskite layer, minimizing energy loss[1][3].

  • Reduced Non-radiative Recombination: The formation of a smooth and conformal interface with the perovskite film leads to lower exciton (B1674681) binding energy and fast hot-carrier extraction, which in turn suppresses non-radiative recombination[1].

  • High Power Conversion Efficiencies (PCEs): Devices incorporating this compound have achieved impressive PCEs, with large-area (1 cm²) cells reaching up to 24.61%[1].

  • High Open-Circuit Voltage (Voc): The excellent interfacial properties contribute to achieving high open-circuit voltages, as high as 1.2 V for perovskites with a 1.55 eV bandgap[1][3].

  • Solution Processability: this compound can be conveniently deposited via solution-based methods at low concentrations, making it a viable alternative to commonly used HTLs like PEDOT:PSS[1].

Device Architecture and Mechanism

In a p-i-n perovskite solar cell, the this compound layer is deposited directly onto the transparent conductive oxide (e.g., Indium Tin Oxide - ITO or Fluorine-doped Tin Oxide - FTO). It forms a self-assembled monolayer that serves as the hole transport layer (p-type contact). The subsequent layers include the intrinsic perovskite absorber layer (i), an electron transport layer (n-type contact), and a metal back contact.

The phosphonic acid group of this compound anchors the molecule to the metal oxide surface of the TCO, while the carbazole (B46965) core facilitates efficient hole extraction from the perovskite layer and blocks electrons[2][4][5]. The phenyl groups on the carbazole core reduce the electron density, deepening the HOMO and Fermi levels, which is beneficial for efficient hole transport and achieving a high Voc[1].

Quantitative Data Presentation

The performance of p-i-n perovskite solar cells utilizing this compound and related carbazole-based SAMs is summarized in the tables below.

Table 1: Performance of Perovskite Solar Cells with this compound and its Analogs

HTL MaterialDevice Area (cm²)VOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference
This compound1.0---24.61[1]
This compound-1.2---[1][3]
Poly-4PACz0.0684---24.4[6]
Poly-4PACz (Module)25.0---20.7[6]
tBu-4PACz--->8626.25 (26.21 certified)[3]
Me-4PACz---~84>26[2][4]
Me-4PACz with PFN-Br-1.16-->20[7][8][9]
This compound with 4MA----23.8[10]

Table 2: Stability Data for Perovskite Solar Cells with Carbazole-based SAMs

HTL MaterialStability Test ConditionsInitial PCE (%)PCE after Test (%)Duration (h)Reference
tBu-4PACz based deviceContinuous 1-sun illumination (MPPT)Initial>94.7500[3]
Me-4PACz based device1-sun operation in ambient airInitial96.1>2400[3]
FA1-xCsxPbI3 PSC1-sun operation at 55°C in airInitial96.51800[3]
COF-doped p-i-n deviceAccelerated aging at 85°CInitial81978[3]
Me-4PACz with PFN-BrRelative humidity of ~40%InitialT95>3000[8]

Experimental Protocols

This section provides a detailed protocol for the fabrication of a p-i-n perovskite solar cell using this compound as the hole transport layer.

Substrate Cleaning
  • Pattern the FTO or ITO-coated glass substrates using zinc powder and 2M HCl.

  • Sequentially sonicate the substrates in a 2% Hellmanex solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Dry the substrates with a nitrogen gun.

  • Treat the substrates with UV-Ozone for 15 minutes immediately before use to ensure a hydrophilic surface.

This compound Hole Transport Layer Deposition
  • Prepare a 0.1 mM to 1 mM solution of this compound in a suitable anhydrous solvent such as ethanol, methanol, or a mixture of isopropanol and DMF[1].

  • Deposit the this compound solution onto the cleaned substrate.

  • Spin-coat the solution at 3000 rpm for 30 seconds[1].

  • Anneal the substrate at 100°C for 10 minutes to form the self-assembled monolayer.

Note: The optimal concentration and spin-coating parameters may vary depending on the specific perovskite composition and desired layer thickness.

Perovskite Layer Deposition (Example for a mixed-cation perovskite)
  • Prepare the perovskite precursor solution. For example, a triple-cation perovskite precursor can be prepared by dissolving formamidinium iodide (FAI), lead iodide (PbI2), methylammonium (B1206745) bromide (MABr), and lead bromide (PbBr2) in a mixture of DMF and DMSO.

  • Deposit the perovskite precursor solution onto the this compound-coated substrate.

  • Spin-coat the solution in a two-step program (e.g., 1000 rpm for 10s followed by 6000 rpm for 30s).

  • During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate.

  • Immediately transfer the substrate to a hotplate and anneal at 100-150°C for 30-60 minutes to crystallize the perovskite film.

Electron Transport Layer (ETL) and Electrode Deposition
  • Deposit the electron transport layer. A common choice is C60, which can be thermally evaporated to a thickness of 20-30 nm.

  • Deposit a buffer layer, such as Bathocuproine (BCP), via thermal evaporation to a thickness of 5-10 nm.

  • Finally, thermally evaporate the metal back contact (e.g., 80-100 nm of silver or gold) through a shadow mask to define the device area.

Visualizations

Experimental Workflow

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_htl HTL Deposition cluster_perovskite Perovskite Layer Formation cluster_etl_electrode ETL and Electrode Deposition Patterning Patterning of TCO Cleaning Sequential Ultrasonic Cleaning Patterning->Cleaning UVOzone UV-Ozone Treatment Cleaning->UVOzone Spin_coating_htl Spin-coating UVOzone->Spin_coating_htl Ph4PACz_sol Prepare this compound Solution Ph4PACz_sol->Spin_coating_htl Annealing_htl Annealing Spin_coating_htl->Annealing_htl Spin_coating_pero Spin-coating & Anti-solvent Quenching Annealing_htl->Spin_coating_pero Perovskite_sol Prepare Perovskite Precursor Perovskite_sol->Spin_coating_pero Annealing_pero Annealing Spin_coating_pero->Annealing_pero ETL_depo Thermal Evaporation of ETL (e.g., C60) Annealing_pero->ETL_depo Buffer_depo Thermal Evaporation of Buffer Layer (e.g., BCP) ETL_depo->Buffer_depo Electrode_depo Thermal Evaporation of Metal Electrode Buffer_depo->Electrode_depo mechanism_of_action cluster_device Device Structure cluster_mechanism Mechanism of this compound cluster_outcome Performance Enhancement TCO TCO (ITO/FTO) Ph4PACz This compound SAM TCO->Ph4PACz Perovskite Perovskite Absorber Ph4PACz->Perovskite Improved_Interface Improved Interfacial Contact Energy_Alignment Optimized Energy Level Alignment Defect_Passivation Surface Defect Passivation ETL ETL Perovskite->ETL Electrode Metal Electrode ETL->Electrode Reduced_Recombination Reduced Non-radiative Recombination Improved_Interface->Reduced_Recombination Efficient_Hole_Extraction Efficient Hole Extraction Energy_Alignment->Efficient_Hole_Extraction Defect_Passivation->Reduced_Recombination High_Voc Increased V_OC Reduced_Recombination->High_Voc Improved_Stability Improved Stability Reduced_Recombination->Improved_Stability Efficient_Hole_Extraction->High_Voc High_PCE Enhanced PCE Efficient_Hole_Extraction->High_PCE High_Voc->High_PCE

References

Application Notes and Protocols for Ph-4PACz as a Hole Extraction Layer in Organic Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ph-4PACz, a self-assembled monolayer (SAM) forming small molecule, as a high-performance hole extraction layer (HEL) in organic solar cells (OSCs). This compound, chemically known as (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, offers a compelling alternative to traditional HEL materials like PEDOT:PSS, leading to enhanced device efficiency and stability.

Introduction to this compound

This compound is a carbazole-based organic molecule functionalized with a phosphonic acid anchoring group. This structure allows it to form a robust, self-assembled monolayer on transparent conductive oxides, most commonly indium tin oxide (ITO). The bulky diphenyl-carbazole head group promotes amorphous packing, while the phosphonic acid group ensures strong adhesion to the ITO surface. The electron-withdrawing nature of the phenyl groups deepens the highest occupied molecular orbital (HOMO) and Fermi level of this compound, facilitating efficient hole extraction from the active layer of the organic solar cell and improving the energy level alignment at the anode interface.

Advantages of this compound as a Hole Extraction Layer

Compared to the widely used PEDOT:PSS, this compound offers several key advantages:

  • Improved Optical Transparency: this compound monolayers exhibit higher optical transmittance, allowing more light to reach the active layer and increasing the potential for higher short-circuit current densities (Jsc).

  • Enhanced Device Performance: The favorable energy level alignment and efficient hole extraction capabilities of this compound can lead to significant improvements in power conversion efficiency (PCE), primarily through increased open-circuit voltage (Voc) and fill factor (FF).

  • Superior Stability: Unlike the acidic and hygroscopic nature of PEDOT:PSS which can degrade the ITO and the active layer, this compound forms a stable and inert interface, contributing to the long-term operational stability of the OSC device.

  • Facile Solution Processing: this compound is solution-processable at low concentrations using common organic solvents, making it compatible with scalable deposition techniques like spin-coating.

Quantitative Performance Data

The following table summarizes the performance of organic solar cells utilizing a close structural analog, 4PACz, as the hole extraction layer in comparison to the standard PEDOT:PSS. The active layer used in this comparison was PM6:BTP-eC9.[1][2]

Hole Extraction LayerVoc (V)Jsc (mA/cm²)FF (%)PCE (%)
PEDOT:PSS0.8624.97516.1
4PACz0.8625.37516.3

Experimental Protocols

This section provides detailed protocols for the fabrication of an organic solar cell using this compound as the hole extraction layer.

Materials and Reagents
  • This compound powder

  • Anhydrous ethanol (B145695) (or Isopropyl Alcohol - IPA)

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Deionized water

  • Acetone (B3395972)

  • Hellmanex™ III or similar detergent

  • Active layer materials (e.g., PM6 and Y6)

  • Chlorobenzene (B131634) (or other suitable solvent for the active layer)

  • Electron Transport Layer (ETL) material (e.g., PDINO)

  • Methanol (B129727) (or other suitable solvent for the ETL)

  • Metal for cathode (e.g., Silver - Ag or Aluminum - Al)

Substrate Cleaning Protocol

A thorough cleaning of the ITO substrate is critical for achieving high-performance devices.

  • Place the ITO substrates in a substrate rack.

  • Sonicate in a solution of deionized water with 2% Hellmanex™ for 15 minutes.

  • Rinse thoroughly with deionized water.

  • Sonicate in deionized water for 15 minutes.

  • Sonicate in acetone for 15 minutes.

  • Sonicate in isopropyl alcohol (IPA) for 15 minutes.

  • Dry the substrates with a stream of high-purity nitrogen gas.

  • Immediately before depositing the this compound layer, treat the substrates with UV-Ozone for 15 minutes to improve the wettability of the surface.

This compound Solution Preparation and Deposition
  • Prepare a 0.5 mg/mL solution of this compound in anhydrous ethanol.

  • Stir the solution at room temperature for at least 1 hour to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter before use.

  • Deposit the this compound solution onto the cleaned ITO substrate via spin-coating. A typical spin-coating recipe is 3000 rpm for 30 seconds.

  • Anneal the substrates on a hotplate at 100°C for 10 minutes in a nitrogen-filled glovebox to remove any residual solvent.

Active Layer Deposition

This protocol is for a common high-performance active layer blend, PM6:Y6.

  • Prepare a solution of PM6:Y6 (1:1.2 weight ratio) in chlorobenzene with a total concentration of 16 mg/mL.

  • Stir the solution overnight at 40°C in a nitrogen-filled glovebox.

  • Filter the active layer solution through a 0.2 µm PTFE syringe filter.

  • Spin-coat the active layer solution onto the this compound-coated substrate. A typical spin-coating recipe is 3000 rpm for 30 seconds.

  • Anneal the substrates at 100°C for 10 minutes.

Electron Transport Layer and Cathode Deposition
  • Prepare a solution of PDINO in methanol (e.g., 1 mg/mL).

  • Spin-coat the ETL solution onto the active layer at 3000 rpm for 30 seconds.

  • Finally, deposit the metal cathode (e.g., 100 nm of Silver or Aluminum) by thermal evaporation through a shadow mask at a pressure below 1 x 10⁻⁶ Torr.

Visualizations

Device Architecture

G cluster_0 Organic Solar Cell Stack Cathode Metal Cathode (e.g., Ag/Al) ETL Electron Transport Layer (ETL) Cathode->ETL ActiveLayer Active Layer (e.g., PM6:Y6) ETL->ActiveLayer HEL This compound Hole Extraction Layer ActiveLayer->HEL Anode Transparent Anode (ITO) HEL->Anode Substrate Glass Substrate Anode->Substrate

Caption: Schematic of the organic solar cell device architecture.

Experimental Workflow

G cluster_workflow Fabrication Workflow A ITO Substrate Cleaning B UV-Ozone Treatment A->B C This compound Deposition (Spin-Coating) B->C D Active Layer Deposition (Spin-Coating) C->D E ETL Deposition (Spin-Coating) D->E F Cathode Deposition (Thermal Evaporation) E->F G Device Characterization F->G

Caption: Experimental workflow for fabricating OSCs with a this compound HEL.

References

Application Notes and Protocols for Ph-4PACz in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ph-4PACz, or (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, is a self-assembled monolayer (SAM) forming molecule. It is primarily utilized as a hole transport layer (HTL) in the fabrication of high-efficiency inverted per-i-n perovskite solar cells.[1] Its molecular structure, featuring a carbazole (B46965) core with phenyl group substitutions, is designed to enhance steric hindrance and reduce intermolecular interactions. This results in an amorphous material with a significant dipole moment, which is advantageous for improving band alignment and minimizing energy loss in photovoltaic devices.[2]

While direct applications of this compound in drug development have not been documented, the carbazole scaffold is a well-established pharmacophore in medicinal chemistry. Carbazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antioxidant, and antimicrobial effects.[2][3][4] This document provides detailed protocols for the application of this compound in its established materials science context and discusses the broader potential of its core carbazole structure in drug discovery and development, including relevant signaling pathways.

Data Presentation: Properties and Typical Concentrations of this compound

The following table summarizes the key properties and typical solution concentrations for this compound as used in the fabrication of optoelectronic devices.

ParameterValue/RangeSolvent(s)ApplicationSource(s)
Chemical Name (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid-Hole Transport Layer[2]
CAS Number 2814500-04-2-Hole Transport Layer[2]
Typical Concentration 0.1 mM - 1 mMAnhydrous Ethanol (B145695), Methanol, Isopropanol (IPA)Solution deposition for SAM formation[2]
Dipole Moment 2.32 D-Enhances band alignment[2]
Analogue Compound Concentration (Me-4PACz) 1 mmol/L (≈ 0.3 mg/mL)Ethanol or IsopropanolSAM formation[5]
Analogue Compound Concentration (4PACz) 1.0 mMIsopropanol (IPA)SAM formation[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in Anhydrous Ethanol

This protocol describes the preparation of a 1 mM stock solution of this compound in anhydrous ethanol.

Materials:

  • This compound powder

  • Anhydrous ethanol (≥99.5%)

  • Volumetric flask

  • Magnetic stirrer and stir bar

  • Spatula and weighing paper/boat

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound:

    • The molecular weight of this compound is 521.55 g/mol .

    • To prepare a 1 mM solution, you will need 0.52155 mg of this compound per 1 mL of solvent.

    • For example, to prepare 10 mL of a 1 mM solution, weigh out 5.22 mg of this compound.

  • Dissolving the this compound:

    • Transfer the weighed this compound powder into a clean, dry volumetric flask.

    • Add a portion of the anhydrous ethanol (e.g., half the final volume).

    • Add a magnetic stir bar to the flask and place it on a magnetic stirrer.

    • Stir the solution until the this compound is completely dissolved. Gentle heating or sonication can be used to aid dissolution if necessary.

  • Final Volume Adjustment:

    • Once the this compound is fully dissolved, carefully add anhydrous ethanol to the volumetric flask until the meniscus reaches the calibration mark.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage:

    • Store the stock solution in a tightly sealed container in a cool, dark, and dry place.

Protocol 2: Deposition of a this compound Self-Assembled Monolayer by Spin-Coating

This protocol details the procedure for depositing a this compound SAM onto a substrate, such as an ITO-coated glass, for the fabrication of a perovskite solar cell.

Materials:

  • This compound stock solution (e.g., 0.1 mM in anhydrous ethanol or methanol)

  • Substrates (e.g., ITO-coated glass)

  • Spin-coater

  • Pipettes

  • Nitrogen or argon gas source for drying

  • Plasma cleaner or UV-Ozone cleaner (recommended for substrate cleaning)

Procedure:

  • Substrate Cleaning:

    • Thoroughly clean the substrates to ensure proper SAM formation. A typical cleaning procedure involves sequential sonication in a detergent solution, deionized water, and isopropanol, followed by drying with a stream of nitrogen or argon.

    • Immediately before use, treat the substrates with oxygen plasma or UV-Ozone for approximately 10-15 minutes to activate the surface.

  • Spin-Coating:

    • Place the cleaned and activated substrate onto the chuck of the spin-coater and secure it.

    • Dispense a sufficient amount of the this compound solution (e.g., 40 µL) onto the center of the substrate.

    • Start the spin-coater. A typical spin-coating program is a single step at 3000 rpm for 30 seconds.[2]

  • Annealing and Washing (Optional but Recommended):

    • After spin-coating, anneal the substrate at 100°C for 10-15 minutes to promote the formation of a well-ordered monolayer.

    • To remove any loosely bound molecules, the substrate can be washed by spin-coating with the pure solvent (e.g., 60 µL of IPA at 3000 rpm for 30 seconds).[4]

    • Follow the wash with a final annealing step at 100°C for 5 minutes.[4]

  • Finalization:

    • The substrate with the this compound SAM is now ready for the deposition of the subsequent layers of the solar cell device.

Visualizations

Experimental Workflow for this compound SAM Deposition

G cluster_prep Solution Preparation cluster_sub Substrate Preparation cluster_dep SAM Deposition weigh Weigh this compound Powder dissolve Dissolve in Anhydrous Ethanol weigh->dissolve Target Concentration: 0.1 - 1 mM spin Spin-Coat this compound Solution (e.g., 3000 rpm, 30s) dissolve->spin clean Clean Substrate (e.g., ITO glass) activate Activate Surface (UV-Ozone or Plasma) clean->activate activate->spin anneal1 Anneal Substrate (e.g., 100°C, 10-15 min) spin->anneal1 wash Optional: Solvent Wash (e.g., IPA, 3000 rpm, 30s) anneal1->wash anneal2 Final Anneal (e.g., 100°C, 5 min) wash->anneal2 ready SAM-Coated Substrate Ready

Caption: Workflow for this compound solution preparation and SAM deposition.

Application in Drug Development: The Carbazole Scaffold

While this compound is primarily used in materials science, its core carbazole structure is of significant interest to drug development professionals. Carbazoles are a class of nitrogen-containing heterocyclic compounds that are present in both natural products and synthetic molecules with a wide range of pharmacological activities.[6]

Biological Activities of Carbazole Derivatives:

  • Anticancer: Many carbazole derivatives exhibit potent anticancer activity by targeting various cellular mechanisms.[3][7] This includes the inhibition of protein kinases, interference with DNA replication by targeting topoisomerases, and induction of apoptosis.[6][8] Some carbazole-based drugs have been approved for cancer treatment.[9]

  • Anti-inflammatory and Antioxidant: Carbazole derivatives have been shown to possess anti-inflammatory and antioxidant properties.[3][4]

  • Antimicrobial: Antibacterial and antifungal activities have been reported for numerous carbazole-containing compounds.[4][5]

  • Neuroprotective: Some carbazole derivatives have been investigated for their potential in treating neurodegenerative diseases like Alzheimer's.[2][6]

Signaling Pathways Targeted by Carbazole Derivatives in Cancer

Carbazole derivatives can modulate multiple signaling pathways that are often dysregulated in cancer. One of the key mechanisms is the inhibition of protein kinases, which are crucial for cell signaling.

G cluster_pathway General Signaling Pathways Targeted by Carbazole Derivatives in Cancer GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor JAK JAK Receptor->JAK PI3K PI3K Receptor->PI3K RAS RAS Receptor->RAS STAT STAT JAK->STAT Nucleus Nucleus STAT->Nucleus Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Nucleus Transcription Nucleus->Proliferation Carbazole Carbazole Derivatives Carbazole->JAK Inhibition Carbazole->STAT Inhibition Carbazole->PI3K Inhibition Carbazole->AKT Inhibition Carbazole->RAF Inhibition Carbazole->ERK Inhibition

Caption: Inhibition of key cancer signaling pathways by carbazole derivatives.

The JAK/STAT, PI3K/AKT, and MAPK/ERK pathways are critical for cell growth, proliferation, and survival. Many cancers exhibit overactivation of these pathways. Carbazole derivatives have been shown to inhibit key components of these cascades, such as STAT3, making them attractive candidates for targeted cancer therapy.[7][9][10]

Conclusion

This compound is a specialized molecule with a well-defined application in the field of materials science, particularly for enhancing the efficiency of perovskite solar cells. The protocols provided herein offer a guide for its preparation and deposition. For drug development professionals, while this compound itself may not have direct biological applications, its carbazole core represents a privileged scaffold in medicinal chemistry. The extensive research into the diverse pharmacological activities of carbazole derivatives, including their ability to modulate critical signaling pathways in diseases like cancer, highlights the potential for designing novel therapeutics based on this versatile chemical entity.

References

Application Notes and Protocols: The Role of Ph-4PACz in Improving Band Alignment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, commonly known as Ph-4PACz, is a self-assembled monolayer (SAM) forming small molecule that has garnered significant attention as a hole transport or extraction layer in optoelectronic devices, particularly in perovskite solar cells (PSCs). Its unique molecular structure, featuring a bulky rotatory phenyl group, imparts advantageous properties such as enhanced steric hindrance and diminished intermolecular interactions, leading to an amorphous nature. This compound possesses a significant dipole moment of 2.32 D. This high polarity, combined with the electron-withdrawing nature of its phenyl groups, plays a crucial role in modifying the energy landscape at the interface between the conductive substrate and the active perovskite layer.

These modifications lead to a more favorable band alignment, which is critical for efficient charge extraction and reduced energy loss at the interface. The electron-withdrawing phenyl groups lower the electron density of the carbazole (B46965) core, resulting in a deepening of the Highest Occupied Molecular Orbital (HOMO) and Fermi level of this compound when compared to its methylated counterpart, Me-4PACz. This tailored electronic structure facilitates improved hole extraction from the perovskite layer and minimizes non-radiative recombination, ultimately boosting device performance.

This document provides detailed application notes and protocols for utilizing this compound to improve band alignment in research and development settings.

Data Presentation

The following tables summarize the key molecular and electronic properties of this compound and a closely related compound, Me-4PACz, for comparison. This data is essential for understanding and modeling the band alignment in a device stack.

Table 1: Molecular and Physical Properties of this compound

PropertyValueReference
Chemical Name (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid
CAS Number 2814500-04-2
Molecular Nature Amorphous
Dipole Moment 2.32 D
Key Feature Rotatory phenyl group for enhanced steric hindrance

Table 2: Comparative Electronic Properties and Device Performance

ParameterThis compoundMe-4PACzPerovskite (Typical)Reference
HOMO Level (eV) Deeper than Me-4PACz-5.7-5.6 (Valence Band)
Fermi Level (eV) Deeper than Me-4PACzNot explicitly statedNot applicable
Effect on Band Alignment Improves alignment, minimizes energy lossFavorable HOMO alignment with perovskite VBN/A
Resulting Open-Circuit Voltage (VOC) Up to 1.2 V (for 1.55 eV perovskite)Not explicitly stated for direct comparisonN/A
Power Conversion Efficiency (PCE) Up to 24.61% (large area)High efficiencies reported (>26% in some cases)N/A

Experimental Protocols

This section provides detailed protocols for the preparation of this compound solutions, the formation of the self-assembled monolayer, and the subsequent characterization of band alignment using Ultraviolet Photoelectron Spectroscopy (UPS) and Inverse Photoemission Spectroscopy (IPES).

Protocol 1: Preparation of this compound Solution
  • Materials:

  • Procedure:

    • Weigh the required amount of this compound powder to prepare a solution with a typical concentration range of 0.1 mM to 1 mM.

    • Dissolve the this compound powder in the chosen anhydrous solvent within a volumetric flask.

    • Stir the solution using a magnetic stirrer at room temperature until the powder is completely dissolved.

    • Filter the solution using a 0.2 μm syringe filter to remove any particulate impurities before use.

Protocol 2: Formation of this compound Self-Assembled Monolayer (SAM)
  • Substrate Preparation:

    • Indium Tin Oxide (ITO) or Fluorine-doped Tin Oxide (FTO) coated glass substrates

    • Deionized water, detergent, acetone, isopropanol

    • Ultrasonic bath

    • UV-Ozone cleaner or oxygen plasma asher

  • Procedure:

    • Clean the ITO/FTO substrates sequentially in an ultrasonic bath with detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.

    • Dry the substrates with a stream of nitrogen gas.

    • Treat the substrates with UV-Ozone or oxygen plasma for 15-20 minutes to create a hydrophilic surface with hydroxyl groups that will facilitate the binding of the phosphonic acid anchor of this compound.

    • Immediately transfer the cleaned substrates to a nitrogen-filled glovebox.

    • Deposit the prepared this compound solution onto the center of the substrate.

    • Spin-coat the substrate at a speed of approximately 3000 rpm for 30 seconds.

    • Anneal the substrate on a hotplate at 100-150°C for 10 minutes to promote the formation of a well-ordered monolayer and remove any residual solvent.

    • Optionally, to create a smoother interface, a layer of alumina (B75360) nanoparticles (Al2O3-NPs) can be deposited prior to the this compound SAM formation.

Protocol 3: Characterization of Band Alignment by UPS and IPES
  • Instrumentation:

    • Ultra-high vacuum (UHV) chamber equipped with a UPS and IPES system.

    • UPS system: He I (21.22 eV) and He II (40.8 eV) ultraviolet sources and an electron energy analyzer.

    • IPES system: Low-energy electron source and a photon detector.

  • Sample Preparation:

    • Prepare samples of the bare ITO/FTO substrate and the this compound coated substrate as described in Protocol 2.

  • UPS Measurement Procedure:

    • Mount the sample in the UHV analysis chamber.

    • Irradiate the sample surface with He I or He II photons.

    • Measure the kinetic energy of the emitted photoelectrons using the electron energy analyzer.

    • The work function (Φ) of the material can be determined from the secondary electron cutoff (SEC) in the UPS spectrum using the equation: Φ = hν - (E_Fermi - E_SEC), where hν is the photon energy.

    • The HOMO level relative to the Fermi level can be determined from the onset of the valence band region in the UPS spectrum.

  • IPES Measurement Procedure:

    • Bombard the sample surface with a beam of low-energy electrons.

    • Detect the photons emitted as the electrons transition into unoccupied states.

    • The Lowest Unoccupied Molecular Orbital (LUMO) level relative to the Fermi level can be determined from the onset of the IPES spectrum.

  • Data Analysis:

    • By combining the UPS and IPES data, a complete energy level diagram of the this compound monolayer on the conductive substrate can be constructed. This includes the work function, HOMO level, and LUMO level. This data is critical for understanding the band alignment with the subsequently deposited perovskite layer.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows described in these application notes.

G cluster_0 This compound Molecular Properties cluster_1 Effects on Electronic Structure cluster_2 Improved Device Performance prop1 Amorphous Nature effect2 Reduced Intermolecular Interactions prop1->effect2 prop2 Large Dipole Moment (2.32 D) perf1 Improved Band Alignment prop2->perf1 prop3 Rotatory Phenyl Group effect1 Enhanced Steric Hindrance prop3->effect1 prop4 Electron Withdrawing Phenyl Groups effect3 Deepened HOMO and Fermi Levels prop4->effect3 effect3->perf1 perf2 Minimized Energy Loss perf1->perf2 perf3 Reduced Non-radiative Recombination perf1->perf3 perf4 Higher Open-Circuit Voltage (VOC) perf2->perf4 perf3->perf4 perf5 Increased Power Conversion Efficiency (PCE) perf4->perf5

Caption: Logical relationship between this compound properties and device performance.

G start Start sub_prep Substrate Cleaning (ITO/FTO) start->sub_prep uv_ozone UV-Ozone Treatment sub_prep->uv_ozone spin_coat Spin-Coating (3000 rpm, 30s) uv_ozone->spin_coat sol_prep This compound Solution Preparation (0.1-1 mM) sol_prep->spin_coat anneal Annealing (100-150°C, 10 min) spin_coat->anneal sam_ready This compound SAM Ready for Characterization/Device Fabrication anneal->sam_ready

Caption: Experimental workflow for this compound SAM formation.

G cluster_0 Energy Level Diagram cluster_1 ITO cluster_2 This compound cluster_3 Perovskite Vacuum Level Vacuum Level LUMO LUMO Vacuum Level->LUMO Electron Affinity HOMO HOMO Vacuum Level->HOMO Ionization Potential Fermi Level Fermi Level Vacuum Level->Fermi Level   Φ Work Function Work Function ito_fermi ph4pacz_homo HOMO ph4pacz_lumo LUMO pero_cbm CBM pero_vbm VBM ph4pacz_homo->pero_vbm Hole Extraction

Caption: Energy level alignment at the ITO/Ph-4PACz/Perovskite interface.

Application of Ph-4PACz in Flexible Perovskite Solar Cell Technology

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Flexible perovskite solar cells (PSCs) are at the forefront of next-generation photovoltaic research, offering the potential for lightweight, portable, and conformable power sources. A critical component in achieving high-performance and stable flexible PSCs is the hole transport layer (HTL). Ph-4PACz, a self-assembled monolayer (SAM) forming molecule, has emerged as a promising HTL material for inverted p-i-n PSCs. Its amorphous nature, large dipole moment, and ability to form a uniform, thin layer make it an excellent candidate for facilitating efficient hole extraction and minimizing energy loss at the anode interface.[1] This document provides detailed application notes and protocols for the integration of this compound in the fabrication of flexible solar cells.

Key Properties of this compound

This compound, or (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, possesses several key characteristics that are advantageous for its use in high-efficiency PSCs. The molecule features phenyl groups that increase steric hindrance and reduce intermolecular interactions, leading to an amorphous film.[1] This amorphous nature is beneficial for forming uniform layers on various substrates. The electron-withdrawing phenyl groups also deepen the HOMO and Fermi levels, which improves band alignment with the perovskite absorber layer and can lead to higher open-circuit voltages (Voc).[1]

Data Presentation

Table 1: Photovoltaic Performance of Perovskite Solar Cells with Carbazole-based SAM HTLs
HTL MaterialSubstratePCE (%)Voc (V)Jsc (mA/cm²)FF (%)Reference
This compound Rigid (Glass/FTO)24.61 (1 cm²)1.20--[1]
Me-4PACzRigid (Glass/ITO)>201.16->84[2][3]
Br-2PACz (in Sn/Pb PSCs)Rigid19.51---
MeO-2PACzRigid----
Flexible PSCs (General) Flexible (PET/ITO) >23 ---[4]

Note: Specific performance data for this compound on flexible substrates is limited in publicly available literature. The data for rigid substrates provides a benchmark for its potential. Flexible PSCs, in general, have achieved high efficiencies, suggesting the potential for this compound to perform well in such architectures.

Experimental Protocols

Protocol 1: Fabrication of Flexible Perovskite Solar Cells using this compound HTL

This protocol outlines the fabrication of an inverted p-i-n flexible perovskite solar cell using this compound as the hole transport layer on a flexible PET/ITO substrate.

1. Substrate Preparation: a. Cut PET/ITO substrates to the desired size. b. Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each. c. Dry the substrates with a nitrogen gun. d. Treat the ITO surface with UV-ozone for 15 minutes to improve wettability.

2. This compound Hole Transport Layer Deposition: a. Prepare a 0.1 mM to 1 mM solution of this compound in anhydrous ethanol (B145695) or methanol.[1] b. Deposit the this compound solution onto the center of the PET/ITO substrate. c. Spin-coat the solution at 3000 rpm for 30 seconds.[1] d. Anneal the substrate at 100°C for 10 minutes on a hotplate.

3. Perovskite Absorber Layer Deposition (One-Step Method): a. Prepare the perovskite precursor solution (e.g., FAPbI₃ and MAPbBr₃ with additives like CsI in a DMF:DMSO solvent mixture). b. Deposit the perovskite precursor solution onto the this compound layer. c. Spin-coat according to a pre-optimized two-step program (e.g., 1000 rpm for 10s followed by 5000 rpm for 30s). d. During the second step, dispense an anti-solvent (e.g., chlorobenzene) onto the spinning substrate. e. Anneal the film at 100-150°C for 30-60 minutes in a nitrogen-filled glovebox.

4. Electron Transport Layer (ETL) and Electrode Deposition: a. Deposit a layer of C60 or PCBM (e.g., 20 mg/mL in chlorobenzene) via spin-coating. b. Deposit a buffer layer, such as BCP (bathocuproine), via thermal evaporation. c. Thermally evaporate a metal top electrode (e.g., 80-100 nm of silver or gold) through a shadow mask to define the active area of the device.

Mandatory Visualization

flexible_psc_workflow cluster_substrate Substrate Preparation cluster_htl HTL Deposition cluster_perovskite Perovskite Deposition cluster_etl_electrode ETL & Electrode Deposition sub_cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) sub_drying N2 Drying sub_cleaning->sub_drying sub_uv UV-Ozone Treatment sub_drying->sub_uv htl_solution Prepare this compound Solution (0.1-1 mM in Ethanol/Methanol) sub_uv->htl_solution htl_spin Spin-Coating (3000 rpm, 30s) htl_solution->htl_spin htl_anneal Annealing (100°C, 10 min) htl_spin->htl_anneal pero_solution Prepare Perovskite Precursor Solution htl_anneal->pero_solution pero_spin Spin-Coating with Anti-Solvent Quenching pero_solution->pero_spin pero_anneal Annealing (100-150°C, 30-60 min) pero_spin->pero_anneal etl_spin Spin-Coat ETL (C60/PCBM) pero_anneal->etl_spin buffer_evap Thermal Evaporation of Buffer Layer (BCP) etl_spin->buffer_evap electrode_evap Thermal Evaporation of Metal Electrode (Ag/Au) buffer_evap->electrode_evap

Caption: Experimental workflow for fabricating flexible perovskite solar cells with a this compound HTL.

device_architecture substrate Flexible Substrate (PET) ito Transparent Conductive Oxide (ITO) ito->substrate htl Hole Transport Layer (this compound) htl->ito perovskite Perovskite Absorber Layer perovskite->htl etl Electron Transport Layer (C60/PCBM) etl->perovskite buffer Buffer Layer (BCP) buffer->etl electrode Metal Electrode (Ag/Au) electrode->buffer

Caption: Inverted p-i-n device architecture of a flexible perovskite solar cell incorporating this compound.

Discussion

The use of this compound as a hole transport layer in flexible perovskite solar cells offers several advantages. Its solution-processability at low temperatures is compatible with flexible polymer substrates like PET, which cannot withstand high-temperature processing. The self-assembled monolayer nature of this compound ensures the formation of an ultra-thin, uniform film that can effectively passivate the underlying transparent conductive oxide (TCO) and promote the growth of a high-quality perovskite film.

A key challenge in flexible solar cells is maintaining performance and integrity under mechanical stress. While specific data on the mechanical stability of this compound is not extensively documented in the provided search results, the thin and amorphous nature of SAMs is generally considered advantageous for flexibility compared to thicker, more crystalline layers that can be prone to cracking.

For successful implementation, optimization of the this compound solution concentration and deposition parameters is crucial to ensure complete and uniform monolayer formation on the flexible substrate. The quality of the flexible TCO, such as ITO on PET, is also a critical factor, as it can have higher sheet resistance and be more susceptible to cracking upon bending compared to its counterpart on rigid glass substrates.

Conclusion

This compound is a highly promising hole transport material for advancing flexible perovskite solar cell technology. Its favorable electronic properties and compatibility with low-temperature solution processing make it an excellent candidate for achieving high power conversion efficiencies in flexible device architectures. The protocols provided herein offer a comprehensive guide for the integration of this compound, and further research focusing on its mechanical stability and optimization on various flexible substrates will be crucial for the commercialization of flexible perovskite solar cells.

References

Application Notes and Protocols for Depositing Ph-4PACz on FTO Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed experimental protocol for the deposition of 2,4,5,6-tetrakis(4-phenyl-9H-carbazol-9-yl)isophthalonitrile (Ph-4PACz) onto Fluorine-doped Tin Oxide (FTO) coated glass substrates. This compound is a self-assembled monolayer (SAM) forming molecule utilized as a hole transport layer in optoelectronic devices such as perovskite solar cells.[1] Its amorphous nature and large dipole moment contribute to improved device performance.[1] The following protocol outlines a standard procedure for substrate cleaning, solution preparation, thin film deposition via spin-coating, and post-deposition treatment.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the deposition process based on available literature.

ParameterValueNotes
Solution Concentration 0.1 mM - 1 mMA typical starting concentration is 0.1 mM.[1]
Solvent Methanol (MeOH)Anhydrous ethanol (B145695) and isopropanol (B130326) are also suitable solvents.[1]
Spin-Coating Speed 3000 rpmThis is a typical speed for achieving a uniform monolayer.[1]
Spin-Coating Duration 30 sSufficient time for solvent evaporation and film formation.[1]
Annealing Temperature 100°C - 120°C (General Guideline)Optimal temperature may vary; this range is typical for similar organic films and perovskite device fabrication.[2][3]
Annealing Duration 10 - 30 min (General Guideline)Dependent on the chosen temperature and desired film properties.

Experimental Protocol

1. Materials and Equipment:

  • Substrates: Fluorine-doped Tin Oxide (FTO) coated glass slides.

  • Chemicals:

    • This compound (2,4,5,6-tetrakis(4-phenyl-9H-carbazol-9-yl)isophthalonitrile)

    • Methanol (MeOH), anhydrous, ACS grade or higher

    • Deionized (DI) water

    • Acetone, ACS grade or higher

    • Isopropanol (IPA), ACS grade or higher

    • Hellmanex™ or similar laboratory detergent

  • Equipment:

    • Ultrasonic bath

    • Spin-coater

    • Hotplate or vacuum oven

    • Nitrogen or compressed air gun

    • Pipettes and glassware for solution preparation

2. FTO Substrate Cleaning:

A thorough cleaning of the FTO substrate is critical for the formation of a uniform and defect-free this compound monolayer.

  • Place the FTO substrates in a substrate rack.

  • Sequentially sonicate the substrates in the following solutions for 15 minutes each:

    • Deionized water with a few drops of laboratory detergent (e.g., Hellmanex™).

    • Deionized water (rinse).

    • Acetone.

    • Isopropanol.

  • After the final sonication step in isopropanol, remove the substrates and dry them under a stream of nitrogen or clean compressed air.

  • Immediately before deposition, treat the substrates with UV-Ozone for 15 minutes to remove any remaining organic residues and to improve the wettability of the surface.

3. This compound Solution Preparation:

  • Prepare a 0.1 mM solution of this compound in anhydrous methanol. For example, to prepare 10 mL of solution, dissolve the appropriate mass of this compound in 10 mL of anhydrous MeOH.

  • Ensure the this compound is fully dissolved by vortexing or brief sonication.

  • Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.

4. Deposition of this compound by Spin-Coating:

The spin-coating process should be carried out in a clean, controlled environment, such as a nitrogen-filled glovebox, to minimize contamination and exposure to ambient moisture.

  • Place a cleaned FTO substrate onto the chuck of the spin-coater and ensure it is centered.

  • Dispense a sufficient amount of the this compound solution (approximately 100 µL for a 2.5 cm x 2.5 cm substrate) to cover the entire surface of the substrate.

  • Start the spin-coater with the following parameters:

    • Speed: 3000 rpm

    • Duration: 30 seconds

  • Once the spin-coating process is complete, carefully remove the substrate from the chuck.

5. Post-Deposition Annealing:

Annealing can help to improve the quality and uniformity of the self-assembled monolayer.

  • Place the this compound coated FTO substrate on a hotplate or in a vacuum oven preheated to 100°C.

  • Anneal the substrate for 10-15 minutes.

  • After annealing, allow the substrate to cool down to room temperature before proceeding with subsequent device fabrication steps.

Visualizations

experimental_workflow Experimental Workflow for this compound Deposition cluster_prep Preparation cluster_deposition Deposition cluster_post Post-Treatment start Start clean_fto FTO Substrate Cleaning (Sonication in Detergent, DI Water, Acetone, IPA) start->clean_fto uv_ozone UV-Ozone Treatment clean_fto->uv_ozone spin_coat Spin-Coating (3000 rpm, 30 s) uv_ozone->spin_coat prep_solution Prepare 0.1 mM this compound in Methanol prep_solution->spin_coat anneal Annealing (100°C, 10-15 min) spin_coat->anneal end This compound on FTO Ready anneal->end

Caption: Workflow for this compound deposition on FTO substrates.

References

Application Notes: Integrating Ph-4PACz in Tandem Solar Cell Architectures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ph-4PACz, or (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, is a self-assembled monolayer (SAM) molecule utilized as a hole transport layer (HTL) in high-efficiency perovskite solar cells (PSCs).[1][2] Its unique molecular structure, featuring a rotatory phenyl group, enhances steric hindrance and reduces intermolecular interactions, resulting in an amorphous film.[1][2] Compared to its methylated counterpart (Me-4PACz), this compound possesses a larger dipole moment and a deeper Highest Occupied Molecular Orbital (HOMO) level, which can improve band alignment and minimize energy loss at the interface.[1][2] These properties make it an excellent alternative to traditional polymer-based HTLs like PEDOT:PSS, particularly for constructing efficient and stable tandem solar cell architectures, such as perovskite/silicon tandems.[1][2][3]

This document provides detailed application notes and protocols for integrating this compound into inverted p-i-n perovskite solar cells, which can serve as the top cell in a tandem configuration.

Key Properties and Performance Data

This compound and its derivatives are designed to optimize the hole extraction interface in perovskite solar cells. Their properties facilitate efficient charge transport and passivate defects, leading to enhanced device performance.

Table 1: Key Molecular and Electronic Properties of this compound and Derivatives

PropertyThis compoundMe-4PACz (related compound)Nathis compound (derivative)Reference
Full Name (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid[4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acidA novel SAM with extended conjugation[1][4][5]
Molecular Nature AmorphousCrystalline-[1][2]
Dipole Moment 2.32 D--[1][2]
HOMO Level -5.52 eV (UPS) / -5.32 eV (CV)--5.22 eV (UPS) / -5.29 eV (CV)[5]
Adsorption Energy on ITO -1.945 eV-Significantly stronger than this compound[5]

Table 2: Photovoltaic Performance of Devices Utilizing PACz-based SAMs

Device TypeSAM UsedVOC (V)JSC (mA/cm²)FF (%)PCE (%)Reference(s)
Large-Area (1 cm²) Perovskite Solar CellThis compound~1.2--24.61[1][2]
Perovskite/Silicon Tandem Solar CellMe-4PACz1.9019.2679.5229.15 (certified)[3][6][7]
Single-Junction Perovskite Solar CellMe-4PACz1.16-8420.8[4][7]
Single-Junction Perovskite Solar CellNathis compound---25.48[5]

Experimental Protocols

This section details the fabrication protocol for a p-i-n (inverted) perovskite solar cell using this compound as the hole transport layer. This cell can function as the top sub-cell in a monolithic perovskite/silicon tandem device.

1. Substrate Preparation (ITO-coated Glass)

  • Etching (Optional): If patterning is required, mask the ITO-coated glass substrate with tape and etch the exposed areas using zinc powder and 2M HCl.

  • Cleaning: Sequentially clean the substrates in an ultrasonic bath with detergent (e.g., 2% Hellmanex), deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • Surface Treatment: Dry the substrates with a nitrogen gun and treat them with UV-Ozone for 15 minutes to remove organic residues and improve surface wettability.

2. Hole Transport Layer (HTL) Deposition

  • Solution Preparation: Prepare a 0.1 mM to 1 mM solution of this compound in an anhydrous solvent such as ethanol, methanol, or isopropanol (IPA).[1][2] Ensure the powder is fully dissolved via sonication if necessary.

  • Spin Coating:

    • Transfer the cleaned ITO substrates into a nitrogen-filled glovebox.

    • Deposit the this compound solution onto the center of the ITO surface.

    • Spin-coat the substrate at 3000 rpm for 30 seconds.[1]

    • Anneal the substrate at 100°C for 10 minutes to form the self-assembled monolayer and remove any residual solvent.

3. Perovskite Absorber Layer Deposition (Two-Step Method Example)

  • Lead Iodide (PbI₂) Deposition:

    • Prepare a solution of PbI₂ in a solvent mixture of DMF:DMSO (e.g., 9:1 v/v).

    • Spin-coat the PbI₂ solution onto the this compound layer.

    • Anneal the film at ~70°C for 30 minutes.

  • Organic Halide Conversion:

    • Prepare a solution of methylammonium (B1206745) iodide (MAI) or a mixed-cation halide solution (e.g., FAI/MABr) in isopropanol.

    • Spin-coat the organic halide solution onto the PbI₂ film.

    • Anneal the resulting perovskite film at ~100-150°C for 30-45 minutes to ensure complete crystallization.[8]

4. Electron Transport Layer (ETL) Deposition

  • C₆₀ (Fullerene) Deposition: Thermally evaporate a layer of C₆₀ (20-30 nm) onto the perovskite layer under high vacuum (<10⁻⁶ Torr).

  • Buffer Layer Deposition: Thermally evaporate a thin layer of a buffer material like Bathocuproine (BCP) or Tin Oxide (SnO₂) (5-10 nm) on top of the C₆₀ layer.

5. Top Electrode Deposition

  • Masking: Use a shadow mask to define the active area of the solar cells.

  • Metal Evaporation: Thermally evaporate the top metal contact, typically Silver (Ag) or Gold (Au) (80-100 nm), onto the buffer layer.

6. Device Characterization

  • Current Density-Voltage (J-V) Measurement: Characterize the photovoltaic performance under a solar simulator (AM 1.5G, 100 mW/cm²) to determine VOC, JSC, FF, and PCE.

  • Quantum Efficiency (QE): Measure the external quantum efficiency (EQE) to analyze the spectral response of the device.

  • Stability Testing: Perform maximum power point (MPP) tracking under continuous illumination to assess the operational stability of the device.

Visualizations

Device Architecture and Fabrication Workflow

The following diagrams illustrate the structure of a tandem solar cell incorporating this compound and the experimental workflow for its fabrication.

G cluster_cell Perovskite/Silicon Tandem Solar Cell Architecture Light Sunlight TopCell Top Metal Contact (Transparent) Electron Transport Layer (ETL) Perovskite Absorber This compound (HTL) Transparent Conductive Oxide (TCO) Light->TopCell:f0 Interlayer Recombination Layer TopCell->Interlayer BottomCell n-type Silicon p-type Silicon Back Surface Field Interlayer->BottomCell BackContact Bottom Metal Contact BottomCell->BackContact G sub_prep 1. Substrate Cleaning (ITO Glass) htl_dep 2. This compound HTL Deposition (Spin Coating) sub_prep->htl_dep pero_dep 3. Perovskite Layer Deposition (e.g., Two-Step) htl_dep->pero_dep etl_dep 4. ETL (C60/BCP) Deposition (Thermal Evaporation) pero_dep->etl_dep elec_dep 5. Top Electrode Deposition (Thermal Evaporation) etl_dep->elec_dep encap 6. Encapsulation (Optional) elec_dep->encap char 7. Device Characterization (J-V, EQE, Stability) encap->char

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Hydrophobicity of Ph-4PACz Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ph-4PACz surfaces. The focus is on addressing the inherent hydrophobicity of these surfaces to ensure successful downstream experiments, such as uniform film deposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its surface hydrophobic?

A1: this compound, or (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, is a self-assembled monolayer (SAM) molecule commonly used as a hole transport layer in perovskite solar cells.[1][2] Its hydrophobicity is attributed to the nonpolar phenyl and alkyl groups in its molecular structure, which repel water and other polar solvents.[3] A similar compound, Me-4PACz, has a measured water contact angle of approximately 85°, indicating significant hydrophobicity.[3]

Q2: How does the hydrophobicity of this compound surfaces affect my experiments?

A2: The hydrophobic nature of this compound surfaces can lead to poor wetting by aqueous solutions or polar precursor inks.[4][5][6] This can result in non-uniform film formation, pinholes, and incomplete surface coverage, ultimately compromising device performance or experimental outcomes.[7]

Q3: What are the common methods to overcome the hydrophobicity of this compound surfaces?

A3: Several surface modification techniques can be employed to increase the hydrophilicity of this compound and similar carbazole-based SAMs. These include:

  • Plasma Treatment: Exposing the surface to oxygen or nitrogen plasma can introduce polar functional groups.[8][9][10]

  • UV/Ozone (UVO) Treatment: This method uses ultraviolet light and ozone to oxidize the surface, making it more wettable.[11][12][13][14][15]

  • Additive Engineering: Mixing this compound with a conjugated polyelectrolyte, such as PFN-Br, can improve the wettability for subsequent layers.[4][5][6][16]

  • Nanoparticle Deposition: Applying a layer of nanoparticles, like alumina (B75360) (Al2O3), can alter the surface energy and improve precursor pinning.[7][17]

Q4: How can I verify that the surface treatment was successful?

A4: The most common method to assess the change in surface hydrophobicity is by measuring the water contact angle. A significant decrease in the contact angle indicates a more hydrophilic surface.[10] Visual inspection of droplet spreading can also provide a qualitative assessment.[14]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Poor film uniformity on this compound Inherent hydrophobicity of the this compound surface.- Implement a surface treatment method such as plasma or UV/Ozone treatment.- Consider using an additive like PFN-Br in your this compound solution.- Deposit a nanoparticle layer (e.g., Al2O3) prior to your film deposition.[7][17]
Inconsistent results after surface treatment - Non-optimized treatment parameters.- Hydrophobic recovery of the surface.- Systematically vary treatment parameters (e.g., exposure time, power) to find the optimal conditions.- Use the treated surface immediately after modification, as some surfaces can revert to a hydrophobic state over time.[10]
Film delamination or poor adhesion Insufficient surface energy after treatment.- Increase the intensity or duration of the plasma or UV/Ozone treatment.- Ensure the surface is clean of any contaminants before and after treatment.
Degradation of the this compound layer Harsh treatment conditions.- Reduce the power or exposure time of the plasma or UV/Ozone treatment.- Consider less aggressive methods like additive engineering.

Quantitative Data Summary

The following table summarizes the impact of different surface treatments on the wettability of hydrophobic surfaces, as indicated by water contact angle measurements.

Surface Treatment Parameter Initial Contact Angle (°) Final Contact Angle (°) Reference
PolypropyleneUV/Ozone10 minutes> 90< 20[14]
Me-4PACz--~85-[3]
Silica FilmsUV/Ozone20 minutes~40~0 (superhydrophilic)[12]
EPDM RubberUV/Ozone30 minutes~105~60[13][15]
PVCUV/Ozone30 minutes~85~40[13][15]

Experimental Protocols

Plasma Treatment for Enhanced Hydrophilicity
  • Preparation: Place the this compound coated substrate in a plasma chamber.

  • Vacuum: Evacuate the chamber to a base pressure of <100 mTorr.[18]

  • Gas Introduction: Introduce a precursor gas, typically oxygen or nitrogen, into the chamber.[9][10]

  • Plasma Generation: Apply radio frequency (RF) power to generate plasma. Typical power settings range from 20 to 100 W.

  • Treatment: Expose the substrate to the plasma for a duration of 30 seconds to 5 minutes. The optimal time will depend on the specific material and equipment.

  • Venting: Turn off the RF power and vent the chamber to atmospheric pressure.

  • Post-Treatment: Remove the substrate and use it immediately for the next processing step to avoid hydrophobic recovery.[10]

UV/Ozone (UVO) Surface Modification
  • Preparation: Place the this compound coated substrate in a UV/Ozone cleaner.

  • Lamp Activation: Turn on the low-pressure mercury vapor lamp, which generates wavelengths of 184.9 nm and 253.7 nm.[11]

  • Treatment: Expose the substrate to the UV light and ozone generated within the chamber. Treatment times can range from 5 to 30 minutes.[13][14][15]

  • Post-Treatment: Remove the substrate and proceed with the subsequent experimental steps.

Additive Engineering with PFN-Br
  • Solution Preparation: Prepare a mixed solution of this compound and PFN-Br in a suitable solvent. A common starting point is a 9:1 molar ratio of this compound to PFN-Br.[4][16]

  • Deposition: Deposit the mixed solution onto the substrate using standard techniques such as spin-coating.

  • Annealing: Anneal the substrate at a temperature appropriate for the chosen solvent and materials to form the self-assembled monolayer.

Visualizations

experimental_workflow cluster_prep Substrate Preparation cluster_treatment Surface Treatment Options cluster_verification Verification cluster_deposition Downstream Process Ph4PACz This compound Coated Substrate Plasma Plasma Treatment Ph4PACz->Plasma Select Treatment UVO UV/Ozone Treatment Ph4PACz->UVO Select Treatment Additive Additive Engineering Ph4PACz->Additive Select Treatment Nanoparticles Nanoparticle Deposition Ph4PACz->Nanoparticles Select Treatment ContactAngle Contact Angle Measurement Plasma->ContactAngle Verify Hydrophilicity UVO->ContactAngle Verify Hydrophilicity Additive->ContactAngle Verify Hydrophilicity Nanoparticles->ContactAngle Verify Hydrophilicity FilmDeposition Uniform Film Deposition ContactAngle->FilmDeposition Proceed if Hydrophilic

Caption: Experimental workflow for overcoming this compound hydrophobicity.

troubleshooting_guide Start Issue: Poor Film Quality on this compound CheckHydrophobicity Is the surface hydrophobic? Start->CheckHydrophobicity ApplyTreatment Apply Surface Treatment (Plasma, UVO, etc.) CheckHydrophobicity->ApplyTreatment Yes Failure Consult further literature CheckHydrophobicity->Failure No OptimizeTreatment Optimize Treatment Parameters (Time, Power, etc.) ApplyTreatment->OptimizeTreatment If needed CheckDegradation Is the this compound layer degraded? ApplyTreatment->CheckDegradation OptimizeTreatment->CheckDegradation ReduceSeverity Use milder conditions or alternative method CheckDegradation->ReduceSeverity Yes Success Achieved Uniform Film CheckDegradation->Success No ReduceSeverity->ApplyTreatment

Caption: Troubleshooting logic for poor film quality on this compound.

References

Technical Support Center: Utilizing Alumina Nanoparticles with Ph-4PACz in Perovskite Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and materials science professionals working with Ph-4PACz self-assembled monolayers (SAMs) and alumina (B75360) nanoparticles (Al₂O₃-NPs) in the fabrication of high-efficiency inverted p-i-n perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in a perovskite solar cell?

This compound, or (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, serves as a hole transport or extraction layer in inverted p-i-n perovskite solar cells.[1] It forms a self-assembled monolayer (SAM) that facilitates efficient extraction of holes from the perovskite absorber layer to the anode. Its high polarity is designed to improve the band alignment and minimize energy loss, contributing to a high open-circuit voltage (VOC).[1][2]

Q2: Why are alumina nanoparticles (Al₂O₃-NPs) used in conjunction with this compound?

Alumina nanoparticles are introduced as an interlayer to improve the interface between the this compound SAM and the substrate, typically a rough FTO (Fluorine-doped Tin Oxide) surface.[1][2] This addition helps to create a smoother, more uniform surface, which in turn leads to the formation of a more conformal perovskite film with fewer voids at the buried interface.[1] This improved morphology can lead to lower exciton (B1674681) binding energy, faster hot-carrier extraction, and reduced non-radiative recombination.[1]

Q3: What are the advantages of using a this compound SAM over traditional hole transport materials like PEDOT:PSS?

This compound offers several advantages over PEDOT:PSS, including superior performance and the convenience of deposition from a low-concentration solution.[1] SAMs like this compound can lead to reduced non-radiative recombination at the interface, which is a key factor in achieving high power conversion efficiencies (PCE).[3][4]

Q4: What is the typical morphology of this compound?

Unlike the well-known Me-4PACz which is crystalline, this compound is amorphous.[1] This amorphous nature, along with a rotatory phenyl group, is intended to increase steric hindrance and reduce intermolecular interactions.[1]

Troubleshooting Guide

Issue 1: Poor perovskite film quality and morphology (pinholes, voids) on the this compound layer.

  • Question: My perovskite film deposited on the this compound SAM shows significant voids and poor uniformity. What could be the cause and how can I fix it?

  • Answer: This is a common issue often related to the hydrophobicity of the SAM layer, which can hinder the uniform wetting of the perovskite precursor solution.

    • Solution 1: Introduce an Alumina Nanoparticle Interlayer. Applying a thin layer of alumina nanoparticles onto the this compound SAM can improve the surface wettability.[3][5] This creates a smoother and more favorable surface for the deposition of a conformal perovskite film with fewer defects.[1]

    • Solution 2: Optimize Deposition Technique. For scalable methods like spray-coating, the poor wettability of some SAMs is exaggerated.[3] The use of an alumina nanoparticle interlayer is particularly beneficial in these cases.[3][5]

    • Solution 3: Surface Treatment. Although not specific to this compound, some researchers have tackled the hydrophobicity of similar SAMs (like Me-4PACz) by mixing in conjugated polyelectrolytes to improve the perovskite layer formation.[6][7]

Issue 2: Low Power Conversion Efficiency (PCE) and Fill Factor (FF) in large-area devices.

  • Question: My small-area devices with this compound perform well, but the PCE and FF drop significantly when I scale up to larger areas. Why is this happening?

  • Answer: A drop in performance for large-area devices often points to issues with film uniformity and interfacial quality.

    • Solution: The use of alumina nanoparticles is specifically cited as a strategy to address this problem. The nanoparticles smooth the interface between the this compound and the rough FTO substrate, which is crucial for maintaining high performance in large-area cells.[1][2] This leads to a more uniform perovskite film, which is essential for achieving a high fill factor over a larger area.[2] A device with an area of 1 cm² based on this compound with an alumina nanoparticle interlayer has been shown to achieve a PCE of 24.61%.[1]

Issue 3: Device instability and rapid degradation.

  • Question: My perovskite solar cells using this compound and alumina nanoparticles degrade quickly under testing conditions. What are the potential causes?

  • Answer: Instability in perovskite solar cells can stem from multiple factors, including the interfaces between layers.

    • Solution: While this compound itself contributes to efficient charge extraction, ensuring a high-quality, defect-free perovskite layer is paramount for stability. The alumina nanoparticle interlayer can improve device stability. For instance, in lead-tin perovskite solar cells, an alumina nanoparticle buffer layer was shown to improve device stability at 65 °C, with aged devices showing a six-fold improvement in lifetime.[8] This is attributed to the improved conformality of the subsequent layers and better interfacial contact.

Data Presentation

Table 1: Physicochemical Properties of this compound and Alumina Nanoparticles

PropertyThis compoundAlumina Nanoparticles (Typical for this application)Characterization Method(s)
CAS Number 2814500-04-21344-28-1-
Molecular Structure (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acidAl₂O₃-
Morphology AmorphousSphericalTEM, SEM
Dipole Moment 2.32 D--
Typical Particle Size -<50 nmDynamic Light Scattering (DLS)

Data sourced from Ossila and Oxford University Research Archive.[1][8]

Table 2: Performance of Perovskite Solar Cells using this compound and Alumina Nanoparticles

Device AreaOpen-Circuit Voltage (VOC)Power Conversion Efficiency (PCE)Key Feature
Large-area (1 cm²)-24.61%This compound with Al₂O₃-NPs for improved interface.
Small-areaAs high as 1.2 V (for 1.55 eV perovskite)-This compound designed to improve band alignment.

Data sourced from Ossila.[1]

Experimental Protocols

Protocol 1: Deposition of this compound Self-Assembled Monolayer

  • Solution Preparation: Prepare a solution of this compound in an anhydrous solvent. A typical concentration is 0.1 mM in methanol (B129727) (MeOH). Other superior solvents include anhydrous ethanol (B145695) or isopropanol (B130326) (IPA).[1]

  • Substrate Preparation: Ensure the substrate (e.g., ITO or FTO-coated glass) is thoroughly cleaned and treated (e.g., with UV-Ozone) to ensure a hydrophilic surface.

  • Deposition: Deposit the this compound solution onto the center of the substrate surface.

  • Spin-Coating: Spin-coat the substrate to form the monolayer. A typical procedure is spinning at 3000 rpm for 30 seconds.[1]

  • Annealing (Optional but Recommended): Anneal the substrate with the SAM layer to remove residual solvent and promote monolayer formation. Typical conditions are 100-150°C for 10-15 minutes.

Protocol 2: Application of Alumina Nanoparticle Interlayer

  • Dispersion Preparation: Prepare a dispersion of alumina nanoparticles (<50 nm particle size, 20 wt.% in isopropanol) by diluting it in additional isopropanol. The dilution ratio is a critical parameter to optimize; ratios from 1:4 to 1:100 have been investigated.[8]

  • Deposition: After the this compound layer has been deposited and annealed, deposit the alumina nanoparticle dispersion onto the SAM-coated substrate.

  • Spin-Coating: Spin-coat the substrate to distribute the nanoparticles. The spin speed and time should be optimized to achieve a non-continuous, uniform layer rather than a thick, conformal film.

  • Annealing: Anneal the substrate to evaporate the solvent. This leaves behind a fine layer of alumina nanoparticles on the SAM surface, ready for perovskite deposition.

Visualizations

G cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_np Nanoparticle Interlayer cluster_final Final Device Layers Clean Clean FTO Substrate UV_Ozone UV-Ozone Treatment Clean->UV_Ozone Spin_SAM Spin-Coat this compound (3000 rpm, 30s) Ph4PACz_Sol Prepare 0.1 mM This compound Solution Ph4PACz_Sol->Spin_SAM Anneal_SAM Anneal Substrate Spin_SAM->Anneal_SAM Spin_NP Spin-Coat Al₂O₃-NPs Anneal_SAM->Spin_NP Al2O3_Disp Prepare Al₂O₃-NP Dispersion in IPA Al2O3_Disp->Spin_NP Anneal_NP Anneal Substrate Spin_NP->Anneal_NP Perovskite_Dep Deposit Perovskite Absorber Layer Anneal_NP->Perovskite_Dep ETL_Dep Deposit Electron Transport Layer (ETL) Perovskite_Dep->ETL_Dep Elec_Dep Deposit Top Electrode ETL_Dep->Elec_Dep G Electrode Top Electrode (e.g., Ag) ETL Electron Transport Layer (ETL) Electrode->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite Al2O3 Alumina Nanoparticle (Al₂O₃-NP) Interlayer Perovskite->Al2O3 SAM This compound Self-Assembled Monolayer (HTL) Al2O3->SAM Anode Transparent Conductive Anode (e.g., FTO/ITO) SAM->Anode Glass Glass Substrate Anode->Glass

References

Technical Support Center: Minimizing Non-radiative Recombination with Ph-4PACz

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ph-4PACz, a self-assembled monolayer (SAM) molecule designed to enhance the efficiency of perovskite solar cells and other optoelectronic devices. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their experiments and minimize non-radiative recombination.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it minimize non-radiative recombination?

This compound, or (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid, is a self-assembled monolayer (SAM) material used primarily as a hole transport layer (HTL) in inverted p-i-n perovskite solar cells.[1][2] Its primary function is to facilitate efficient extraction of holes from the perovskite active layer to the anode while blocking electrons, thereby reducing the chances of charge carriers recombining non-radiatively at the interface.

The key mechanisms by which this compound minimizes non-radiative recombination include:

  • Improved Energy Level Alignment: this compound possesses a deep HOMO (Highest Occupied Molecular Orbital) and Fermi level, which improves the band alignment between the perovskite layer and the electrode.[1][2] This reduces the energy loss at the interface.

  • Reduced Interfacial Defects: The phosphonic acid group of this compound forms a strong bond with the metal oxide electrode (e.g., ITO, FTO), creating a uniform and dense monolayer. This passivates surface defects that can act as non-radiative recombination centers.

  • Enhanced Steric Hindrance: The rotatory phenyl group in this compound increases steric hindrance, which diminishes intermolecular interactions and can lead to a more amorphous and uniform film.[1][2]

  • Promotion of Conformal Perovskite Film Growth: A smooth and uniform this compound layer can promote the growth of a high-quality perovskite film with fewer voids at the buried interface, leading to lower exciton (B1674681) binding energy and faster hot-carrier extraction.[1][2]

Q2: What are the main advantages of using this compound over other hole transport materials like PEDOT:PSS?

This compound offers several advantages over traditional HTLs like PEDOT:PSS:

  • Superior Performance: Devices utilizing this compound have demonstrated higher power conversion efficiencies (PCE) and open-circuit voltages (VOC).[1][2] For instance, a large-area (1 cm²) device with a this compound HTL achieved a PCE of 24.61%.[1][2]

  • Solution Processability at Low Concentrations: this compound can be deposited via solution processing (e.g., spin-coating) at low concentrations, typically around 1 mM, which is convenient and cost-effective.[1][2]

  • Improved Stability: As a small molecule, this compound can offer better intrinsic stability compared to the acidic and hygroscopic nature of PEDOT:PSS, which can degrade the perovskite layer over time.

Q3: What are common solvents and concentrations for this compound solutions?

A typical solvent for this compound is anhydrous methanol (B129727) (MeOH).[1][2] Other suitable solvents include anhydrous ethanol (B145695) and isopropanol (B130326) (IPA). The concentration of the solution typically ranges from 0.1 mM to 1 mM.[2]

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in your experiments.

Problem Potential Cause Troubleshooting Steps
Poor film uniformity and aggregation of this compound. Intermolecular interactions and clustering of SAM molecules.1. Additive Engineering: Introduce a small molecule additive like 4-mercaptophenylacetic acid (4MA) into the this compound solution. 4MA can competitively adsorb to the substrate, preventing the aggregation of this compound and leading to a more uniform film.[3] 2. Surface Modification with Nanoparticles: Introduce alumina (B75360) nanoparticles (Al2O3-NPs) to the interface between the this compound and the FTO substrate. This can smoothen the interface and promote the formation of a conformal perovskite film.[1][2]
Low Power Conversion Efficiency (PCE) in fabricated devices. Sub-optimal perovskite crystallization on the this compound layer.1. Optimize Perovskite Precursor Concentration: The concentration of the perovskite precursor solution can significantly impact crystal growth. Systematically vary the concentration to find the optimal conditions for your specific perovskite composition.[4] 2. Control Annealing Parameters: The annealing temperature and time for the perovskite layer are critical for achieving high crystallinity and minimizing defects. Optimize these parameters for your specific setup.
Significant non-radiative recombination losses despite using this compound. Poor interfacial contact between this compound and the perovskite layer.1. Ensure a High-Quality this compound Layer: Follow the recommended solution processing procedure to create a uniform and dense monolayer.[1][2] 2. Interface Passivation: Consider using additives in the perovskite precursor solution that can passivate defects at the buried interface.
Device instability and degradation over time. Environmental factors or inherent instability of the perovskite layer.1. Encapsulation: Properly encapsulate your devices to protect them from moisture and oxygen. 2. Investigate Perovskite Composition: The choice of cations and halides in the perovskite material can significantly impact its intrinsic stability.

Experimental Protocols

1. Preparation of this compound Solution and Deposition

  • Solution Preparation: Dissolve this compound in anhydrous methanol (MeOH) to a final concentration of 0.1 mM.

  • Deposition:

    • Deposit the this compound solution onto the center of the substrate (e.g., FTO-coated glass).

    • Spin-coat the substrate at 3000 rpm for 30 seconds.

2. Characterization of Non-Radiative Recombination

  • Time-Resolved Photoluminescence (TRPL): This technique measures the decay of photoluminescence intensity over time, providing information about the charge carrier lifetime. A longer carrier lifetime generally indicates lower non-radiative recombination.

  • Trap Density of States (t-DOS) Analysis: This analysis can help quantify the density of defect states at the interface, which are often responsible for non-radiative recombination.[5]

Quantitative Data

Parameter Device with this compound HTL Reference/Control Notes
Power Conversion Efficiency (PCE) 24.61% (for a 1 cm² device)[1][2]Varies depending on the control HTLDemonstrates the high efficiency achievable with this compound.
Open-Circuit Voltage (VOC) Up to 1.2 V (for a 1.55 eV perovskite)[1][2]Typically lower with other HTLsA high VOC is indicative of reduced energy loss and minimized non-radiative recombination.
Dipole Moment 2.32 D[1][2]-The large dipole moment contributes to the favorable energy level alignment.

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_htl_deposition HTL Deposition cluster_perovskite_deposition Perovskite Deposition cluster_device_completion Device Completion & Characterization Substrate FTO Substrate Cleaning Substrate Cleaning Substrate->Cleaning Ph4PACz_Sol Prepare 0.1 mM This compound in MeOH Spin_Coat Spin-Coat at 3000 rpm for 30s Ph4PACz_Sol->Spin_Coat Perovskite_Sol Perovskite Precursor Solution Spin_Coat_Pero Spin-Coat Perovskite Perovskite_Sol->Spin_Coat_Pero Anneal Anneal Perovskite Film Spin_Coat_Pero->Anneal ETL_Deposition Deposit ETL Anneal->ETL_Deposition Electrode_Deposition Deposit Electrode ETL_Deposition->Electrode_Deposition Characterization Device Characterization (PCE, VOC, etc.) Electrode_Deposition->Characterization

Caption: Experimental workflow for fabricating a perovskite solar cell using a this compound hole transport layer.

non_radiative_recombination_pathway cluster_perovskite Perovskite Absorber Layer CB_Pero Conduction Band Defect_States Interfacial Defect States CB_Pero->Defect_States Electron Trapping VB_Pero Valence Band VB_Pero->Defect_States Hole Trapping Heat Heat (Non-radiative) Defect_States->Heat Non-radiative Recombination HOMO_HTL HOMO Photon Photon Absorption Electron Electron Photon->Electron Exciton Generation Hole Hole Photon->Hole Exciton Generation Hole->HOMO_HTL Efficient Hole Extraction (Reduces Recombination)

Caption: Simplified diagram illustrating the process of non-radiative recombination at interfacial defect states and how this compound mitigates this through efficient hole extraction.

References

optimizing annealing temperature for Ph-4PACz layers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the annealing temperature of Ph-4PACz ( (4-(3,6-diphenyl-9H-carbazol-9-yl) butyl)phosphonic acid) layers.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of annealing a this compound self-assembled monolayer (SAM)?

A1: Annealing is a critical post-deposition step used to improve the quality of the this compound layer. The primary goals of annealing are to remove residual solvent, enhance the molecular ordering and packing density of the SAM, and strengthen the bond between the phosphonic acid anchor group and the substrate (e.g., Indium Tin Oxide - ITO). An optimized annealing process is crucial for forming a uniform, defect-free monolayer, which is essential for efficient charge transport in devices like perovskite solar cells.[1][2]

Q2: How does annealing temperature affect the thickness and morphology of the this compound layer?

A2: The annealing temperature has a significant impact on the final structure of the SAM. For closely related carbazole-based SAMs like 2PACz, studies have shown that increasing the annealing temperature can reduce the layer thickness from a multilayer stack to a more ideal monolayer.[3] For instance, raising the temperature from 100°C to 150°C was found to decrease the 2PACz layer thickness from approximately 5 nm to a true monolayer.[3] High temperatures promote a denser adsorption of the molecules on the metal oxide surface, leading to a more ordered and uniform film.[1][3]

Q3: What is the expected impact of an optimized this compound annealing process on final device performance?

A3: A well-optimized annealing step for the this compound layer can lead to significant improvements in the performance of perovskite solar cells. By ensuring a uniform, high-quality hole transport layer (HTL), proper annealing can improve the energy level alignment between the HTL and the perovskite layer.[1] This leads to more efficient charge extraction and reduced non-radiative recombination at the interface. For devices using analogous SAMs, optimized post-deposition treatments, including annealing, have resulted in substantial increases in power conversion efficiency (PCE).[1]

Q4: Are there alternatives to thermal annealing for improving SAM layers?

A4: While thermal annealing is the most common method, other post-deposition treatments can be employed. A solvent washing step after deposition can help remove loosely bound molecules and less ordered agglomerates, which is often used in conjunction with thermal annealing.[1] Additionally, vapor annealing, where the film is exposed to a solvent vapor, can also be used to improve film morphology, though this is less common for SAMs compared to other thin films.

Troubleshooting Guide

This guide addresses common issues encountered during the deposition and annealing of this compound layers.

Problem Potential Cause(s) Recommended Solution(s)
Patchy / Incomplete Layer Coverage 1. Contaminated Substrate: Organic or particulate residues on the substrate prevent uniform SAM formation.[4]2. Low Annealing Temperature: Insufficient thermal energy to promote molecular arrangement and surface bonding.3. Poor Wettability: The this compound solution does not spread evenly on the substrate, a known issue for carbazole-based SAMs on some surfaces.[5]1. Implement a rigorous substrate cleaning protocol (e.g., sequential sonication in detergents, DI water, acetone, isopropanol) followed by UV-Ozone treatment immediately before deposition.[4]2. Systematically increase the annealing temperature (e.g., in 10-20°C increments) to find the optimal point for film formation.3. Consider surface energy modifications or the use of an adhesion-promoting interlayer if wettability remains an issue.[5]
High Defect Density / Pinholes in Perovskite Layer 1. Non-uniform SAM Layer: An uneven this compound surface with aggregates or bare spots can lead to poor perovskite crystallization.2. Sub-optimal Annealing: Incorrect temperature may lead to a disordered SAM, which fails to provide a good template for the perovskite layer.[1]1. Optimize the SAM deposition and annealing process to achieve a uniform monolayer. Use Atomic Force Microscopy (AFM) to verify surface morphology.2. Experiment with a two-step annealing process (e.g., a low-temperature step followed by a high-temperature step) which can sometimes improve film quality for overlying layers.[6][7]
Low Device Efficiency (PCE) or Fill Factor (FF) 1. Poor Energy Level Alignment: Sub-optimal annealing can result in an unfavorable work function for the this compound layer, creating an energy barrier for hole extraction.[1]2. SAM Multilayer Formation: Annealing at too low a temperature may result in a thick, disordered multilayer instead of a monolayer, impeding charge transport.[3]3. Thermal Degradation: Annealing at excessively high temperatures could potentially damage the this compound molecules.1. Characterize the work function of the annealed this compound layer using Kelvin Probe Force Microscopy (KPFM) and correlate with device performance at different annealing temperatures.2. Increase the annealing temperature to the 130-150°C range to favor monolayer formation, as suggested by studies on analogous SAMs.[3]3. Perform thermal stability analysis (e.g., TGA) on this compound if available, or stay within the temperature ranges reported for similar carbazole-based SAMs (typically ≤ 150°C).[8]

Quantitative Data

The following tables summarize quantitative data from studies on the closely related carbazole-based SAM, 2PACz , which can serve as a strong starting point for optimizing this compound.

Table 1: Effect of Annealing Temperature on 2PACz Film Thickness

Annealing Temperature (°C)Resulting Film Thickness (nm)Film Structure
100~5Multilayer Stack
150~1Monolayer
Data derived from in situ angle-resolved X-ray photoelectron spectroscopy studies on 2PACz.[3]

Table 2: Effect of Me-4PACz SAM Annealing Temperature on Perovskite/Silicon Tandem Solar Cell Performance

Annealing Temperature (°C)Average PCE (%)Average FF (%)Average VOC (V)Average JSC (mA/cm²)
10026.678.81.8817.9
13027.580.31.8918.1
15027.079.51.8918.0
Data represents the average photovoltaic parameters for perovskite/silicon tandem solar cells where the underlying Me-4PACz SAM was annealed at different temperatures.[9]

Experimental Protocols

Protocol: Optimizing Annealing Temperature for this compound Layers

This protocol describes a systematic approach to determine the optimal annealing temperature for a spin-coated this compound layer on an ITO substrate for use in a p-i-n perovskite solar cell.

1. Substrate Preparation: a. Clean ITO-coated glass substrates by sequential 15-minute sonications in Mucasol (or similar detergent), deionized (DI) water, acetone, and isopropanol (B130326) (IPA). b. Dry the substrates under a stream of dry nitrogen gas. c. Immediately prior to deposition, treat the substrates with UV-Ozone for 15 minutes to remove organic residues and improve surface wettability.

2. This compound Solution Preparation: a. Prepare a 0.1 mM solution of this compound in anhydrous methanol (B129727) (MeOH). b. Ensure the solution is fully dissolved by brief sonication or vortexing. Filter through a 0.2 µm PTFE syringe filter before use.

3. This compound Deposition: a. Transfer the cleaned ITO substrates into a nitrogen-filled glovebox. b. Deposit the this compound solution onto the center of the ITO surface and spin-coat at 3000 rpm for 30 seconds.

4. Annealing Temperature Optimization: a. Prepare a set of at least four identical samples from step 3. b. Place each sample on a calibrated hotplate inside the glovebox. c. Anneal the samples at different temperatures. Based on literature for analogous SAMs, a suggested range is:

  • Sample 1: No anneal (control)
  • Sample 2: 100°C for 10 minutes
  • Sample 3: 120°C for 10 minutes
  • Sample 4: 140°C for 10 minutes d. After annealing, allow the samples to cool to room temperature.

5. Characterization and Device Fabrication: a. (Optional) Film Characterization: Before perovskite deposition, characterize the this compound layers.

  • Use Atomic Force Microscopy (AFM) to assess surface morphology and roughness.
  • Use Kelvin Probe Force Microscopy (KPFM) to measure the work function.
  • Use spectroscopic ellipsometry to estimate film thickness. b. Device Completion: Fabricate complete perovskite solar cell devices on top of each differently annealed this compound layer using a standardized protocol for the perovskite, electron transport, and electrode layers. c. Performance Testing: Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM1.5G illumination to extract key parameters (PCE, VOC, JSC, FF).

6. Data Analysis: a. Plot the average device performance parameters (PCE, FF, etc.) as a function of the this compound annealing temperature. b. Correlate the device performance with the film characterization data (if obtained) to understand the structure-property relationships. c. Identify the annealing temperature that yields the highest overall device performance and reproducibility.

Visualizations

G cluster_prep Preparation cluster_fab Fabrication & Annealing cluster_analysis Analysis Clean_Substrate 1. Substrate Cleaning (Sonication, UV-Ozone) Prepare_Solution 2. Prepare this compound Solution (0.1mM in MeOH) Spin_Coat 3. Spin-Coat this compound (3000 rpm, 30s) Prepare_Solution->Spin_Coat Anneal 4. Anneal Samples (e.g., 100°C, 120°C, 140°C) Spin_Coat->Anneal Characterize 5. Characterize Film (AFM, KPFM) Anneal->Characterize Optional Build_Device 6. Fabricate Full Device Anneal->Build_Device Characterize->Build_Device Test_Device 7. Test Performance (J-V Scan) Build_Device->Test_Device Analyze 8. Identify Optimal Temp. Test_Device->Analyze

Caption: Experimental workflow for optimizing this compound annealing temperature.

G Problem Low Device Performance (PCE, FF) Cause1 Poor Film Coverage (Patchy SAM) Problem->Cause1 Is surface morphology poor? Cause2 SAM Multilayer (Too Thick) Problem->Cause2 Is film thicker than ~2nm? Cause3 Bad Energy Alignment (High Barrier) Problem->Cause3 Is Voc or FF specifically low? Solution1 Check Substrate Cleaning Verify with AFM Cause1->Solution1 Solution2 Increase Annealing Temp. (e.g., 120-150°C) Cause2->Solution2 Solution3 Measure Work Function (KPFM) Cause3->Solution3

Caption: Troubleshooting logic for low device performance.

References

Technical Support Center: Ph-4PACz Aggregation Prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and prevent the aggregation of Ph-4PACz molecules during experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aggregation a concern?

A1: this compound, or (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, is a self-assembled monolayer (SAM) molecule commonly used as a hole transport layer (HTL) in high-efficiency inverted p-i-n perovskite solar cells.[1] Its design, featuring a rotary phenyl group, is intended to increase steric hindrance and reduce intermolecular interactions compared to similar molecules like Me-4PACz.[1] Aggregation of this compound in solution prior to or during film deposition can lead to the formation of non-uniform films with pinholes and incomplete surface coverage. This poor film morphology negatively impacts the performance, reproducibility, and stability of the resulting solar cell devices.[2][3]

Q2: What are the primary causes of this compound aggregation?

A2: The aggregation of this compound in solution is primarily driven by several factors:

  • Concentration: Exceeding the solubility limit of this compound in a given solvent is a common cause of aggregation.

  • Solvent Choice: The use of a solvent in which this compound has poor solubility can lead to aggregation, even at low concentrations.

  • Temperature: Low temperatures can decrease the solubility of this compound, promoting aggregation.

  • Solution Age: Over time, molecules in a solution can begin to aggregate, so freshly prepared solutions are recommended.

  • Contaminants: Dust or other particulates can act as nucleation sites for aggregation.

Q3: What are the typical solvents and concentrations used for this compound?

A3: this compound is typically dissolved in anhydrous polar organic solvents. Commonly used solvents include anhydrous ethanol, isopropanol (B130326) (IPA), and methanol (B129727) (MeOH).[1] Mixtures of solvents, such as IPA/DMF, are also reported to be effective.[1] The typical concentration range for preparing this compound solutions is between 0.1 mM and 1 mM.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Visible precipitates or cloudiness in the this compound solution. The concentration of this compound is too high for the chosen solvent.Reduce the concentration of the this compound solution. If a higher concentration is required, consider using a co-solvent system to improve solubility.
The solvent has poor solvating power for this compound.Switch to a more suitable solvent such as anhydrous ethanol, IPA, or MeOH.[1]
The solution has been stored for too long.Prepare fresh this compound solutions before each use.
The temperature of the solution is too low.Gently warm the solution while stirring to aid dissolution. Ensure the solution returns to room temperature before use.
The deposited this compound film is non-uniform and has visible aggregates (pinholes, comets, etc.). Aggregates were present in the solution before deposition.Filter the this compound solution through a 0.2 µm PTFE syringe filter immediately before spin-coating to remove any pre-existing aggregates.
The spin-coating parameters are not optimized.Adjust the spin speed and time to control the solvent evaporation rate and film formation dynamics. A typical starting point is 3000 rpm for 30 seconds.[1]
The substrate is not sufficiently clean.Ensure the substrate is thoroughly cleaned and treated (e.g., with UV-Ozone) to create a high-energy surface that promotes uniform wetting.
Poor device performance and low reproducibility. Incomplete coverage of the substrate by the this compound monolayer due to aggregation.Consider the use of a co-solvent or an additive to improve the uniformity of the self-assembled monolayer. For the related molecule Me-4PACz, co-deposition with additives has been shown to be effective.[2][4][5][6]

Quantitative Data Summary

SolventTypical Concentration (mM)Notes
Anhydrous Methanol (MeOH)0.1 - 1.0A commonly used solvent for spin-coating.[1]
Anhydrous Ethanol0.1 - 1.0A good alternative to methanol.
Anhydrous Isopropanol (IPA)0.1 - 1.0Another effective solvent for this compound.
IPA / DMF mixtureNot specifiedThe addition of DMF may improve solubility for higher concentrations.

Experimental Protocols

Protocol 1: Standard Preparation of this compound Solution

This protocol describes the standard method for preparing a this compound solution for spin-coating.

  • Materials:

    • This compound powder

    • Anhydrous solvent (e.g., Methanol, Isopropanol)

    • Volumetric flask

    • Magnetic stirrer and stir bar

  • Procedure:

    • Weigh the required amount of this compound powder to prepare a solution of the desired concentration (e.g., 0.5 mM).

    • Transfer the this compound powder to the volumetric flask.

    • Add a small amount of the anhydrous solvent to the flask and swirl to dissolve the powder.

    • Once dissolved, add the solvent up to the mark on the volumetric flask.

    • Place a magnetic stir bar in the flask and stir the solution for at least 30 minutes at room temperature to ensure it is fully dissolved.

    • The solution is now ready for use. For best results, use the solution immediately after preparation.

Protocol 2: Preparation of this compound with an Additive (Based on Me-4PACz studies)

This protocol is adapted from studies on the related molecule Me-4PACz and describes the use of an additive to improve film uniformity. This approach is experimental for this compound and may require optimization.

  • Materials:

    • This compound powder

    • Additive (e.g., PFN-Br)

    • Anhydrous solvent (e.g., Isopropanol)

    • Two separate vials

    • Magnetic stirrer and stir bars

  • Procedure:

    • Prepare a stock solution of this compound in the anhydrous solvent (e.g., 1 mM) as described in Protocol 1.

    • Prepare a separate stock solution of the additive (e.g., PFN-Br) in the same solvent at a suitable concentration.

    • In a new vial, mix the this compound and additive stock solutions in the desired ratio (e.g., 9:1 v/v this compound:PFN-Br).[6]

    • Stir the mixed solution for at least 15 minutes before use.

    • Filter the solution through a 0.2 µm PTFE syringe filter immediately before deposition.

Visualizations

experimental_workflow Experimental Workflow for this compound Solution Preparation and Deposition cluster_prep Solution Preparation cluster_optional Optional: Additive cluster_deposition Film Deposition weigh Weigh this compound Powder dissolve Dissolve in Anhydrous Solvent weigh->dissolve stir Stir for 30 min dissolve->stir add_additive Add Co-solvent or Additive stir->add_additive If needed filter Filter (0.2 µm PTFE) stir->filter mix Mix thoroughly add_additive->mix mix->filter spin_coat Spin-coat onto Substrate filter->spin_coat anneal Anneal if required spin_coat->anneal

Caption: Workflow for preparing and depositing this compound solutions.

troubleshooting_logic Troubleshooting Logic for this compound Aggregation cluster_solution In Solution cluster_film On Film start Observe Aggregation Issue check_conc Is concentration > 1 mM? start->check_conc use_filter Filter solution before use start->use_filter reduce_conc Reduce Concentration check_conc->reduce_conc Yes check_solvent Using appropriate solvent? check_conc->check_solvent No change_solvent Change to IPA, EtOH, or MeOH check_solvent->change_solvent No check_age Is solution fresh? check_solvent->check_age Yes remake_solution Prepare Fresh Solution check_age->remake_solution No optimize_spin Optimize spin-coating parameters check_age->optimize_spin Yes use_additive Consider using an additive optimize_spin->use_additive

Caption: Decision tree for troubleshooting this compound aggregation.

References

Technical Support Center: Troubleshooting Low Power Conversion Efficiency with Ph-4PACz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the self-assembled monolayer (SAM) Ph-4PACz in applications such as inverted perovskite solar cells (PSCs). Low power conversion efficiency (PCE) is a common challenge, and this guide aims to address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary function in a solar cell?

A1: this compound, or [4-(3,6-diphenyl-9H-carbazol-9-yl)butyl]phosphonic acid, is a self-assembled monolayer (SAM) material.[1][2] It is primarily used as a hole transport layer (HTL) or hole extraction layer in inverted (p-i-n) perovskite solar cells.[2] Its function is to selectively extract and transport holes from the perovskite absorber layer to the anode (commonly ITO or FTO) while blocking electrons, which is crucial for achieving high power conversion efficiency.[3]

Q2: What are the common causes of low Power Conversion Efficiency (PCE) when using this compound?

A2: Low PCE in this compound-based devices can stem from several factors:

  • Incomplete or non-uniform SAM coverage: Aggregation or clustering of this compound molecules can lead to incomplete coverage of the substrate, causing short-circuiting pathways and inefficient charge extraction.[1][4]

  • Poor interfacial contact: A lack of intimate contact between the this compound layer, the perovskite, and the conductive oxide substrate can lead to high interfacial recombination, reducing both the open-circuit voltage (Voc) and fill factor (FF).[5]

  • Sub-optimal energy level alignment: A misalignment between the energy levels of this compound and the perovskite layer can impede efficient hole extraction.[5]

  • Perovskite film quality: The quality of the perovskite layer grown on top of the this compound is critical. Poor crystallinity or morphology of the perovskite will lead to low PCE.

  • Degradation: this compound, like other organic materials, can be susceptible to degradation under prolonged exposure to light, heat, or ambient conditions, affecting the long-term stability and performance of the device.[6][7]

Q3: How can I improve the uniformity and coverage of the this compound layer?

A3: Several strategies can be employed to improve the quality of the this compound SAM:

  • Additive Engineering: Introducing a small molecule additive, such as 4-mercaptophenylacetic acid (4MA), into the this compound solution can prevent aggregation through a competitive mechanism, leading to improved film coverage and uniformity.[1]

  • Co-Self-Assembled Monolayers (Co-SAMs): Using a mixture of two SAM molecules can sometimes lead to better surface coverage and film properties.

  • Surface Treatment: Ensuring the substrate (e.g., ITO or FTO) is meticulously cleaned and activated (e.g., with UV-ozone treatment) before SAM deposition is crucial for good adhesion and uniform layer formation.

  • Optimization of Deposition Parameters: Fine-tuning the spin-coating speed, time, and solution concentration can significantly impact the resulting film quality.[2]

Q4: My device has a low fill factor (FF). What could be the issue?

A4: A low fill factor is often indicative of high series resistance or significant charge recombination. When using this compound, this can be caused by:

  • Poor interfacial contact: As mentioned, a poor interface between the this compound and the adjacent layers can lead to recombination losses. Introducing alumina (B75360) nanoparticles (Al2O3-NPs) at the interface between a rough FTO substrate and the this compound layer has been shown to improve flatness and lead to a more conformal perovskite film, which can improve the FF.[5]

  • Non-uniform SAM layer: An uneven this compound layer can lead to variations in charge extraction across the device area, lowering the overall FF.[8]

  • Degradation of the interface: The strong acidity of the phosphonic acid anchoring groups in this compound could potentially lead to corrosion of the ITO substrate over time, increasing series resistance.[6]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving low PCE in your this compound-based devices.

Problem 1: Low Open-Circuit Voltage (Voc)
Potential Cause Diagnostic Check Recommended Solution
Poor Energy Level Alignment Measure the work function of your this compound-coated substrate using Kelvin Probe Force Microscopy (KPFM). Compare this with the valence band energy of your perovskite.The phenyl groups in this compound are electron-withdrawing and are designed to deepen the HOMO level for better band alignment.[2] Consider molecular tailoring of the SAM to fine-tune the energy levels if a significant mismatch is observed.
High Interfacial Recombination Perform photoluminescence (PL) and time-resolved photoluminescence (TRPL) measurements on perovskite films deposited on this compound. A fast decay can indicate significant non-radiative recombination at the interface.Improve the interface quality by ensuring a uniform and dense SAM layer. Additive engineering with molecules like 4MA can passivate the perovskite layer and reduce charge recombination.[1]
Incomplete SAM Coverage Use Atomic Force Microscopy (AFM) to visualize the surface morphology of the this compound layer. Look for pinholes or aggregates.Optimize the deposition conditions (concentration, spin speed).[2] Consider using additives or a co-SAM approach to achieve better film formation.[1]
Problem 2: Low Short-Circuit Current Density (Jsc)
Potential Cause Diagnostic Check Recommended Solution
Inefficient Hole Extraction/Transport Measure the hole mobility of the this compound layer using techniques like Space-Charge Limited Current (SCLC).Ensure a well-ordered and uniform SAM is formed. Introducing a molecule like p-xylylenediphosphonic acid (p-XPA) as an interlayer can promote interfacial hole transport.[8]
Poor Perovskite Film Quality Analyze the perovskite film on top of the this compound using Scanning Electron Microscopy (SEM) for morphology and X-ray Diffraction (XRD) for crystallinity.The hydrophobicity of some SAMs can hinder the formation of a uniform perovskite layer.[9][10][11] Consider modifying the SAM surface to improve wettability, for instance, by mixing it with a conjugated polyelectrolyte like PFN-Br.[9][10][11]
Optical Losses Measure the transmittance of the this compound-coated substrate.This compound is designed to be transparent.[1] If significant absorption is observed, check the purity of the material and the cleanliness of the substrate.
Problem 3: Low Fill Factor (FF)
Potential Cause Diagnostic Check Recommended Solution
High Series Resistance Analyze the series resistance from the J-V curve of the device.Improve the quality of the contacts. Ensure the this compound layer is not too thick, as this can increase series resistance. A monolayer is the goal.
Shunt Paths Look for a low shunt resistance in the J-V curve.Incomplete coverage of the this compound layer is a likely cause.[1][4] Use AFM to verify film uniformity and optimize deposition as described above.
Rough Substrate Interface Use AFM to characterize the roughness of the FTO or ITO substrate.For rough substrates like FTO, introducing alumina nanoparticles (Al2O3-NPs) can help to create a smoother interface for the this compound and subsequent perovskite layer.[5]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting low PCE in devices utilizing this compound.

TroubleshootingWorkflow start Low PCE Observed check_voc Analyze Voc start->check_voc check_jsc Analyze Jsc start->check_jsc check_ff Analyze FF start->check_ff low_voc Low Voc check_voc->low_voc Is Voc low? low_jsc Low Jsc check_jsc->low_jsc Is Jsc low? low_ff Low FF check_ff->low_ff Is FF low? solution_voc Improve Energy Alignment Reduce Interfacial Recombination Ensure Full SAM Coverage low_voc->solution_voc solution_jsc Enhance Hole Extraction Improve Perovskite Quality Improve SAM Wettability low_jsc->solution_jsc solution_ff Reduce Series Resistance Eliminate Shunt Paths Improve Interface Flatness low_ff->solution_ff

References

Technical Support Center: Enhancing Charge Extraction with Modified Ph-4PACz

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Ph-4PACz and its modifications to enhance charge extraction in experimental setups.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it enhance charge extraction?

This compound is a self-assembled monolayer (SAM) molecule used as a hole transport or extraction layer, particularly in inverted p-i-n perovskite solar cells.[1] It features a carbazole (B46965) terminal that interfaces with the active layer, a phosphonic acid anchor for chemical attachment to an electrode surface (like ITO or FTO), and a butyl chain spacer.[2] The phenyl group on this compound increases steric hindrance, which reduces intermolecular interactions and results in an amorphous film.[1] This, along with its high polarity, helps to improve the energy band alignment between the perovskite and the electrode, minimizing energy loss and facilitating efficient hole extraction.[1]

Q2: What are the main advantages of using this compound over traditional hole transport layers like PEDOT:PSS?

This compound offers several advantages over PEDOT:PSS. When deposited as a monolayer, it exhibits lower resistance and higher optical transmittance, which can lead to a higher short-circuit current density and fill factor in solar cell devices.[2] Unlike PEDOT:PSS, which is known for its hygroscopic and acidic nature that can accelerate perovskite degradation, carbazole-based SAMs like this compound can improve the operational longevity of devices.[3]

Q3: What are the common modifications made to this compound to improve its performance?

A common issue with this compound and similar SAMs is the hydrophobicity of the layer, which can lead to poor wettability and the formation of non-uniform perovskite films.[4][5] To address this, modifications such as the introduction of alumina (B75360) nanoparticles (Al2O3-NPs) at the interface between the this compound layer and the substrate have been employed.[1][6] This approach helps to planarize the substrate, leading to a more conformal perovskite film with fewer voids.[1][6] Another strategy involves using co-adsorbents or interlayers, such as the conjugated polyelectrolyte PFN-Br, mixed with the SAM to improve the wettability of the perovskite precursor ink.[5]

Troubleshooting Guides

Issue 1: Poor Perovskite Film Quality and Pinholes on the this compound Layer

  • Question: I am observing pinholes and a non-uniform perovskite film when depositing it onto the this compound layer. What could be the cause and how can I resolve this?

  • Answer: This is a common issue stemming from the hydrophobic nature of carbazole-based SAMs like this compound, which leads to poor wettability of the perovskite precursor ink.[4][5]

    Solutions:

    • Incorporate Alumina Nanoparticles (Al2O3-NPs): Introduce a layer of Al2O3-NPs at the interface between the this compound and the FTO substrate. This can planarize the surface and promote the formation of a more uniform and void-free perovskite film.[1][6]

    • Use a Co-adsorbent/Interlayer: Mix a conjugated polyelectrolyte like PFN-Br with the this compound solution. This has been shown to improve the wettability of the surface for the perovskite ink.[5]

    • Optimize the Solvent System of the Perovskite Ink: Modifying the solvent composition of the perovskite precursor can improve its interaction with the hydrophobic SAM surface.

Issue 2: Significant Fill Factor (FF) Attenuation in Large-Area Devices

  • Question: My small-area devices with this compound show good performance, but when I scale up to larger areas, the fill factor drops significantly. Why is this happening and what can I do?

  • Answer: The decrease in fill factor for large-area devices is often attributed to energy loss and interface problems at the buried interface of the perovskite film.[6] Inhomogeneities in the SAM layer and the overlying perovskite film become more pronounced over larger areas.

    Solutions:

    • Interface Planarization with Al2O3-NPs: As with improving film quality, the use of Al2O3-NPs at the FTO/Ph-4PACz interface can create a smoother and more uniform bottom interface. This leads to a more conformal perovskite film with fewer voids, which is crucial for maintaining a high fill factor in large-area devices.[6]

    • Optimize Deposition Parameters: Ensure uniform deposition of the this compound and perovskite layers across the entire large-area substrate. This may involve adjusting spin-coating speeds, ramp rates, and solution volumes.

Issue 3: Device Instability and Degradation Over Time

  • Question: My perovskite solar cells using this compound are degrading quickly under operational or ambient conditions. What are the likely degradation pathways and how can I improve stability?

  • Answer: Perovskite solar cell degradation is a complex issue influenced by intrinsic factors (e.g., ion migration) and extrinsic factors like moisture, oxygen, heat, and UV light.[7][8] While this compound can offer better stability than PEDOT:PSS, the overall device stability depends on all components and their interfaces.

    Solutions:

    • Encapsulation: Proper encapsulation of the device is crucial to protect the perovskite layer from humidity and oxygen.[9]

    • Interface Passivation: Although this compound forms the hole-transport layer, ensure that the other interfaces (e.g., perovskite/electron-transport layer) are also well-passivated to reduce non-radiative recombination and improve stability.

    • Material Selection: The choice of electrode material can also impact stability. For instance, silver electrodes have been observed to react with the perovskite layer under certain conditions.[9]

Data Presentation

Table 1: Performance of Perovskite Solar Cells with this compound and its Modifications

Device ConfigurationActive Area (cm²)VOC (V)JSC (mA·cm⁻²)FF (%)PCE (%)Reference
Inverted PSC with this compound-1.2---[1][10]
Large-area device with this compound1---24.61[1]
Large-area device with this compound and Al₂O₃-NPs1---24.48 (certified)[6]

Table 2: Comparison of Different Hole-Selective Self-Assembled Monolayers

SAM MaterialAnchoring GroupKey FeatureWork Function (eV)Reference
This compoundPhosphonic AcidAmorphous, large dipole moment-[1]
Me-4PACzPhosphonic AcidCrystalline, hydrophobic-[1][3]
2PACzPhosphonic AcidShorter alkyl spacer than 4PACz4.94[2]
3PACzPhosphonic AcidIntermediate alkyl spacer4.97[2]
4PACzPhosphonic AcidLonger alkyl spacer4.81[2]

Experimental Protocols

Protocol 1: Deposition of this compound Self-Assembled Monolayer

  • Solution Preparation: Prepare a 0.1 mM solution of this compound in methanol (B129727) (MeOH).

  • Substrate Cleaning: Thoroughly clean the substrate (e.g., FTO-coated glass) using a standard cleaning procedure (e.g., sonication in detergent, deionized water, acetone, and isopropanol).

  • UV-Ozone Treatment: Treat the cleaned substrate with UV-ozone for a specified time (e.g., 15 minutes) to ensure a hydrophilic surface.

  • Deposition: Deposit the this compound solution onto the center of the substrate.

  • Spin-Coating: Spin-coat the substrate at 3000 rpm for 30 seconds.[1]

  • Annealing (Optional but Recommended): Anneal the substrate at a moderate temperature (e.g., 100 °C) for a short duration (e.g., 5-10 minutes) to promote SAM formation and remove residual solvent.

Protocol 2: Modification of this compound Layer with Al₂O₃ Nanoparticles

  • This compound Deposition: Follow steps 1-5 of Protocol 1 to deposit the this compound layer.

  • Al₂O₃-NP Dispersion: Prepare a stable dispersion of alumina nanoparticles in a suitable solvent (e.g., isopropanol).

  • Al₂O₃-NP Deposition: Deposit the Al₂O₃-NP dispersion onto the this compound coated substrate.

  • Spin-Coating: Spin-coat the substrate to form a uniform layer of nanoparticles. The spin-coating parameters should be optimized based on the nanoparticle concentration and desired layer thickness.

  • Annealing: Anneal the substrate to remove the solvent and ensure good contact between the nanoparticles and the SAM layer.

Visualizations

experimental_workflow cluster_substrate_prep Substrate Preparation cluster_sam_deposition SAM Deposition cluster_modification Modification (Optional) cluster_perovskite Perovskite Deposition A FTO Substrate Cleaning B UV-Ozone Treatment A->B D Spin-Coating (3000 rpm, 30s) B->D Deposit SAM C This compound Solution (0.1 mM in MeOH) C->D F Spin-Coat Al2O3-NPs D->F Modification Process G Perovskite Precursor Deposition D->G Standard Process E Al2O3-NP Dispersion E->F F->G H Annealing G->H

Caption: Experimental workflow for depositing a modified this compound layer.

charge_extraction_pathway cluster_perovskite Electrode FTO Electrode SAM This compound SAM Perovskite Perovskite Absorber Layer Perovskite->SAM Hole (h+) Extraction ETL Electron Transport Layer Perovskite->ETL Electron (e-) Extraction Cathode Cathode p1->p2

Caption: Charge extraction pathway in a perovskite solar cell with this compound.

logical_relationship Problem Poor Perovskite Film Quality on this compound Cause Hydrophobicity of SAM & Poor Wettability Problem->Cause is caused by Solution1 Modification with Al2O3 Nanoparticles Cause->Solution1 can be solved by Solution2 Use of Co-adsorbents (e.g., PFN-Br) Cause->Solution2 can be solved by Outcome Improved Film Uniformity & Device Performance Solution1->Outcome leads to Solution2->Outcome leads to

Caption: Troubleshooting logic for poor perovskite film quality on this compound.

References

Technical Support Center: Ph-4PACz Stability Under Long-Term Illumination

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability issues of (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (Ph-4PACz) under long-term illumination. While specific quantitative long-term stability data for this compound is not extensively available in public literature, this resource compiles information on related carbazole-based self-assembled monolayers (SAMs) and general best practices for assessing the photostability of hole transport layers in perovskite solar cells.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability under illumination a concern?

A1: this compound is a carbazole-based self-assembled monolayer (SAM) used as a hole transport layer (HTL) in optoelectronic devices, particularly in inverted perovskite solar cells. The stability of this compound under long-term illumination is a critical concern because degradation of the HTL can lead to a significant decrease in device performance and operational lifetime. Factors such as exposure to light, oxygen, and moisture can potentially alter the chemical structure and electronic properties of the material.

Q2: What are the potential degradation mechanisms for carbazole-based SAMs like this compound under illumination?

A2: While specific degradation pathways for this compound are not well-documented, potential mechanisms for carbazole-based SAMs can include:

  • Photo-oxidation: The carbazole (B46965) core can be susceptible to oxidation in the presence of light and oxygen, leading to the formation of undesirable chemical species that can act as charge traps.

  • Interfacial Reactions: Chemical reactions can occur at the interface between this compound and the adjacent layers (e.g., the perovskite absorber or the transparent conductive oxide) when subjected to prolonged illumination and electrical bias.

  • Morphological Changes: Long-term illumination, especially when combined with heat, might induce changes in the morphology and ordering of the SAM, affecting charge transport properties.

Q3: How can I improve the photostability of devices using this compound?

A3: Several strategies can be employed to enhance the long-term stability of this compound-based devices:

  • Encapsulation: Proper encapsulation of the device is crucial to protect it from environmental factors like oxygen and moisture, which are known to accelerate photodegradation.

  • Interfacial Engineering: Introducing a thin passivation layer between the this compound and the perovskite can help to suppress interfacial recombination and degradation.

  • Atmosphere Control: Fabricating and operating the devices in an inert atmosphere (e.g., nitrogen or argon) can significantly mitigate degradation pathways involving oxygen.

Troubleshooting Guide

This guide addresses common issues observed in experiments involving this compound under long-term illumination.

Issue Possible Causes Troubleshooting Steps
Rapid decrease in Power Conversion Efficiency (PCE) under continuous illumination. 1. Photo-oxidation of the this compound layer.2. Degradation of the perovskite absorber layer.3. Poor interfacial contact between this compound and adjacent layers.1. Ensure the device is properly encapsulated to minimize oxygen and moisture ingress.2. Conduct stability testing in an inert atmosphere.3. Characterize the absorption spectrum of the this compound film before and after illumination to check for chemical changes.4. Analyze the perovskite layer for signs of degradation (e.g., color change, formation of PbI₂).
Increase in series resistance and decrease in fill factor (FF) over time. 1. Degradation of the this compound layer leading to increased charge transport resistance.2. Delamination or poor adhesion at the HTL/perovskite or HTL/electrode interface.1. Perform impedance spectroscopy to analyze changes in charge transport and recombination resistance.2. Use microscopy techniques (e.g., SEM, AFM) to examine the morphology of the interfaces after prolonged illumination.
Inconsistent or non-reproducible stability results. 1. Variations in the quality of the this compound solution or film formation.2. Inconsistent environmental conditions during testing (e.g., fluctuations in temperature, humidity, or light intensity).1. Ensure consistent and optimized deposition parameters for the this compound layer.2. Strictly control the experimental conditions during stability testing according to established protocols like ISOS-L-2.

Quantitative Data Summary

Specific quantitative data on the long-term photostability of this compound is limited in the available literature. Researchers are encouraged to perform their own stability assessments using standardized protocols to generate comparable data. The table below provides a template for summarizing key performance metrics during a photostability test.

Time (hours) PCE (%) Voc (V) Jsc (mA/cm²) FF (%)
0
100
250
500
1000

Experimental Protocols

Detailed Methodology for Photostability Testing (adapted from ISOS-L-2 Protocol)

This protocol outlines a standardized method for assessing the stability of this compound-based perovskite solar cells under continuous illumination.

  • Device Preparation:

    • Fabricate a statistically relevant number of devices (e.g., 6-10) with this compound as the hole transport layer.

    • Encapsulate the devices using a UV-curable epoxy and a glass coverslip in an inert atmosphere to prevent environmental degradation.

  • Initial Characterization (T=0):

    • Measure the initial current density-voltage (J-V) characteristics of each device under simulated AM1.5G illumination (100 mW/cm²) to determine the initial PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

    • Measure the external quantum efficiency (EQE) spectrum.

    • Record the electroluminescence (EL) and photoluminescence (PL) spectra.

  • Accelerated Aging Test:

    • Place the encapsulated devices in a temperature-controlled chamber under continuous illumination from a stable light source (e.g., a solar simulator or a white LED array) with an intensity of 1-sun (100 mW/cm²).

    • Maintain the device temperature at a constant, elevated level (e.g., 65 °C or 85 °C) as specified by the ISOS-L-2 protocol.

    • The electrical bias during aging should be at the maximum power point (MPP) to simulate real-world operating conditions.

  • Periodic Characterization:

    • At regular intervals (e.g., every 100 hours), interrupt the aging process and allow the devices to cool to room temperature.

    • Repeat the J-V, EQE, EL, and PL measurements performed at T=0.

  • Data Analysis:

    • Plot the evolution of the photovoltaic parameters (PCE, Voc, Jsc, FF) as a function of illumination time.

    • Analyze changes in the EQE, EL, and PL spectra to identify potential degradation mechanisms.

    • The T₈₀ lifetime, the time at which the PCE drops to 80% of its initial value, is a common metric for reporting stability.

Visualizations

cluster_degradation Potential Degradation Pathway of this compound This compound This compound Photo-excited this compound Photo-excited this compound This compound->Photo-excited this compound Long-term Illumination Oxidized this compound Oxidized this compound Photo-excited this compound->Oxidized this compound Oxygen Interfacial Reaction Products Interfacial Reaction Products Photo-excited this compound->Interfacial Reaction Products Interface Instability Performance_Degradation Device Performance Degradation Oxidized this compound->Performance_Degradation Interfacial Reaction Products->Performance_Degradation

Caption: A simplified diagram illustrating potential degradation pathways for this compound under long-term illumination.

cluster_workflow Experimental Workflow for Photostability Testing A Device Fabrication (& Encapsulation) B Initial Characterization (J-V, EQE, PL/EL) T=0 A->B C Accelerated Aging (Continuous Illumination, Elevated Temperature) B->C D Periodic Characterization (J-V, EQE, PL/EL) C->D At regular time intervals D->C E Data Analysis (T80 Lifetime) D->E End of Test

Caption: A flowchart outlining the key steps in a typical photostability testing experiment.

Validation & Comparative

A Comparative Guide to Ph-4PACz and Me-4PACz in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite solar cells (PSCs), the choice of hole transport layer (HTL) is critical for achieving high power conversion efficiencies (PCE) and operational stability. Among the various HTLs, self-assembled monolayers (SAMs) have emerged as a promising class of materials. This guide provides a detailed comparison of two prominent carbazole-based phosphonic acid SAMs: [4-(3,6-diphenyl-9H-carbazol-9-yl)butyl]phosphonic acid (Ph-4PACz) and [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz).

Performance Comparison

Both this compound and Me-4PACz have demonstrated the ability to produce high-performance inverted (p-i-n) perovskite solar cells. The key performance parameters for devices utilizing these HTLs are summarized in the table below.

ParameterThis compoundMe-4PACzKey Differences and Insights
Power Conversion Efficiency (PCE) Up to 24.61% (large area, 1 cm²)[1][2]>20% (0.175 cm²)[3], up to 29% in tandem cells[3][4]Both materials enable high PCEs. This compound has shown excellent performance in large-area devices. Me-4PACz has been utilized in record-efficiency tandem solar cells.
Open-Circuit Voltage (VOC) As high as 1.2 V (for 1.55 eV perovskite)[1][2]1.16 V (for 1.6 eV perovskite)[4][5]The amorphous nature and large dipole moment (2.32 D) of this compound, due to its rotatory phenyl groups, enhance steric hindrance and improve band alignment, minimizing energy loss and leading to a higher VOC.[1][2] The electron-withdrawing phenyl groups in this compound deepen its HOMO and Fermi levels compared to Me-4PACz, which has electron-donating methyl groups.[1][2]
Short-Circuit Current Density (JSC) Not explicitly stated in the provided results.22.54 mA/cm²[4]JSC is influenced by various factors including the perovskite absorber and interfaces. Direct comparison requires identical device architectures.
Fill Factor (FF) Not explicitly stated in the provided results.79.12%[4]A high fill factor is indicative of efficient charge extraction and low series resistance. Me-4PACz has been shown to enable high fill factors.
Material Properties Amorphous, large dipole moment (2.32 D)[1][2]Crystalline, hydrophobic[5][6][7]The amorphous nature of this compound contrasts with the crystalline structure of Me-4PACz.[1][2] The hydrophobicity of Me-4PACz can present challenges in forming a uniform perovskite layer, though strategies like mixing it with additives such as PFN-Br have been developed to overcome this.[3][4][5][6][7]
Stability Not explicitly stated in the provided results.T95 > 3000 h (with PFN-Br)[3][4]Devices based on a Me-4PACz:PFN-Br mixture have demonstrated high operational stability.[3][4]

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon research findings. Below are typical experimental protocols for fabricating perovskite solar cells using this compound and Me-4PACz as HTLs.

Substrate Preparation and HTL Deposition
  • Substrate Cleaning : Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and isopropanol, each for 15-20 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15-20 minutes to remove organic residues and improve the surface wettability.

  • HTL Solution Preparation :

    • This compound : A solution of this compound is prepared by dissolving it in methanol (B129727) at a concentration of 0.1 mM.[1][2]

    • Me-4PACz : A solution of Me-4PACz is prepared, often in a solvent like ethanol (B145695) or isopropanol. For mixed HTLs to improve wettability, Me-4PACz can be mixed with a conjugated polyelectrolyte like PFN-Br in a specific ratio (e.g., 9:1).[4]

  • HTL Deposition : The HTL solution is deposited onto the cleaned ITO substrate via spin-coating. A typical procedure involves dispensing the solution to cover the substrate surface, followed by spinning at a speed of 3000 rpm for 30 seconds.[1][2] The substrate is then often annealed at a moderate temperature (e.g., 100 °C) for a few minutes to remove the solvent and promote the formation of the self-assembled monolayer.

Perovskite Layer Deposition
  • Perovskite Precursor Solution : A perovskite precursor solution (e.g., a triple-cation composition) is prepared by dissolving the respective metal halides (e.g., PbI₂, PbBr₂) and organic cations (e.g., formamidinium iodide, methylammonium (B1206745) bromide, cesium iodide) in a mixed solvent system like DMF:DMSO.

  • Spin-Coating : The perovskite solution is spin-coated onto the HTL-coated substrate in an inert atmosphere (e.g., a nitrogen-filled glovebox). A two-step spin-coating process is common, with a low speed spin for initial spreading followed by a high-speed spin for thinning the film.

  • Anti-Solvent Quenching : During the high-speed spin, an anti-solvent (e.g., chlorobenzene (B131634) or ethyl acetate) is rapidly dispensed onto the spinning substrate to induce rapid crystallization and form a uniform and dense perovskite film.

  • Annealing : The substrate with the wet perovskite film is immediately transferred to a hotplate and annealed at a specific temperature (e.g., 100-150 °C) for a defined duration to complete the crystallization process.

Deposition of Electron Transport Layer (ETL) and Electrode
  • ETL Deposition : An electron transport layer, typically a fullerene derivative like C60 or PCBM, is deposited on top of the perovskite layer via thermal evaporation or spin-coating.

  • Buffer Layer : A thin buffer layer, such as bathocuproine (BCP), is often thermally evaporated on top of the ETL to improve the contact with the metal electrode.

  • Metal Electrode Deposition : Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Device Architecture and Workflow

The following diagrams illustrate the typical device architecture of an inverted perovskite solar cell and the general experimental workflow.

PerovskiteSolarCell cluster_Device Inverted Perovskite Solar Cell Architecture Electrode Top Electrode (e.g., Ag, Au) Buffer Buffer Layer (e.g., BCP) Electrode->Buffer ETL Electron Transport Layer (e.g., C60, PCBM) Buffer->ETL Perovskite Perovskite Absorber Layer ETL->Perovskite HTL Hole Transport Layer (this compound or Me-4PACz) Perovskite->HTL Substrate Transparent Conductive Oxide (e.g., ITO) HTL->Substrate Glass Glass Substrate Substrate->Glass

Caption: Inverted p-i-n perovskite solar cell structure.

FabricationWorkflow cluster_Workflow Device Fabrication Workflow A Substrate Cleaning (ITO Glass) B HTL Deposition (this compound or Me-4PACz) A->B Spin-coating C Perovskite Layer Deposition B->C Spin-coating D ETL Deposition (e.g., C60) C->D Thermal Evaporation E Buffer Layer Deposition (e.g., BCP) D->E Thermal Evaporation F Metal Electrode Evaporation (e.g., Ag) E->F Thermal Evaporation G Device Characterization F->G J-V Testing, etc.

Caption: General workflow for perovskite solar cell fabrication.

References

A Head-to-Head Comparison: Ph-4PACz Self-Assembled Monolayer versus PEDOT:PSS as a Hole Transport Layer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of organic electronics and drug development, the choice of a hole transport layer (HTL) is a critical determinant of device performance and stability. This guide provides a comprehensive comparison of the novel self-assembled monolayer (SAM) Ph-4PACz and the conventional conducting polymer PEDOT:PSS.

The industry-standard PEDOT:PSS has long been favored for its ease of processing and high conductivity. However, its acidic and hygroscopic nature presents significant challenges to the long-term stability of organic photovoltaic (OPV) and perovskite solar cells. In contrast, carbazole-based self-assembled monolayers like this compound and its close analogs (e.g., 2PACz) are emerging as a superior alternative, offering enhanced efficiency, stability, and interfacial properties.

Performance at a Glance: this compound Analogs Outshine PEDOT:PSS

Experimental data from comparative studies consistently demonstrates the superior performance of devices employing carbazole-based SAMs over those with PEDOT:PSS. These SAMs contribute to higher power conversion efficiencies (PCE) and improved device longevity.

Performance MetricDevice with PEDOT:PSS HTLDevice with 2PACz/Br-2PACz HTLKey Advantages of SAMs
Power Conversion Efficiency (PCE) 15.0% (in an OPV device)[1]15.2% (2PACz in the same OPV device)[1]Higher efficiency due to improved charge extraction and reduced recombination.
16.33% (in a mixed Sn/Pb perovskite solar cell)[2]19.51% (Br-2PACz in the same perovskite device)[2]Significantly boosts the performance of perovskite solar cells.
Short-Circuit Current Density (Jsc) Tracks with PCE[1]Generally higher than PEDOT:PSS[1]Enhanced light absorption and charge collection.
Stability Prone to rapid degradation due to its acidic and hygroscopic nature.[3]Devices show significantly less decrease in efficiency over time.[3]Hydrophobic nature of SAMs repels moisture, leading to enhanced device lifetime.
Adhesion Standard adhesion.Over 3-fold increase in interfacial peel and shear strength compared to PEDOT:PSS.[1]Greatly improves mechanical reliability, crucial for flexible and stretchable devices.[1]

Delving into the Mechanisms: Why SAMs Offer Superior Performance

The enhanced performance of this compound and its analogs stems from their unique molecular structure and self-assembly properties. These molecules form a dense, ordered monolayer on the electrode surface, which offers several advantages over the bulk film of PEDOT:PSS.

Experimental Workflows: A Tale of Two Processes

The fabrication of devices with this compound and PEDOT:PSS involves distinct deposition processes for the hole transport layer, as illustrated in the workflow diagram below. While both are solution-based, the formation of a self-assembled monolayer is a key differentiator for this compound.

G cluster_0 Device Fabrication Workflow A Substrate Cleaning (e.g., ITO-coated glass) B HTL Deposition A->B C1 Spin-coating of PEDOT:PSS Solution B->C1  PEDOT:PSS  Path C2 Immersion in or Spin-coating of This compound Solution for SAM formation B->C2  this compound  Path D Annealing C1->D C2->D E Active Layer Deposition (e.g., Organic or Perovskite) D->E F Electron Transport Layer Deposition E->F G Cathode Deposition F->G H Encapsulation & Characterization G->H

A simplified workflow for the fabrication of organic solar cells, highlighting the distinct deposition paths for PEDOT:PSS and this compound hole transport layers.
Energy Level Alignment: The Key to Efficient Charge Extraction

Proper energy level alignment between the HTL and the active layer is crucial for efficient hole extraction and to minimize energy loss. This compound, with its tunable molecular structure, allows for precise control over the work function of the anode, leading to an improved alignment with the highest occupied molecular orbital (HOMO) of the active layer.

G cluster_0 Energy Level Diagram cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 Anode Anode (e.g., ITO) HTL HTL ActiveLayer Active Layer ETL ETL Cathode Cathode a LUMO b HOMO a->b c Work Function d Work Function e LUMO f HOMO e->f g Work Function

A generalized energy level diagram for an organic solar cell, illustrating the role of the HTL in mediating charge transfer from the active layer to the anode.
A Comparative Overview of Key Properties

The fundamental differences in the material properties of this compound and PEDOT:PSS directly impact their performance as hole transport layers.

G cluster_0 Property Comparison cluster_1 Advantages of this compound cluster_2 Challenges with PEDOT:PSS Ph4PACz This compound (SAM) Adv1 Excellent Stability (Hydrophobic) Ph4PACz->Adv1 Adv2 Precise Interface Control Ph4PACz->Adv2 Adv3 Improved Adhesion Ph4PACz->Adv3 Adv4 Tunable Work Function Ph4PACz->Adv4 PEDOT PEDOT:PSS Dis1 Poor Stability (Hygroscopic & Acidic) PEDOT->Dis1 Dis2 Fixed Work Function PEDOT->Dis2 Dis3 Potential for ITO Corrosion PEDOT->Dis3 Dis4 Less Ideal for Flexible Devices PEDOT->Dis4

A summary of the key advantages of this compound and the challenges associated with PEDOT:PSS as hole transport layers.

Experimental Protocols

Detailed methodologies for the deposition of both this compound and PEDOT:PSS are crucial for reproducible results. The following protocols are based on established methods in the literature.

Substrate Preparation (Common for Both HTLs)
  • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

  • The substrates are then dried with a stream of nitrogen gas.

  • Immediately before HTL deposition, the substrates are treated with UV-ozone for 15 minutes to improve the wettability of the surface.

PEDOT:PSS Deposition
  • A filtered aqueous dispersion of PEDOT:PSS (e.g., Clevios P VP AI 4083) is spin-coated onto the cleaned ITO substrate.

  • A typical spin-coating program is a two-step process: a slow spin at 500 rpm for 5 seconds to spread the solution, followed by a fast spin at 4000 rpm for 40 seconds to achieve the desired thickness.

  • The coated substrates are then annealed on a hotplate in a nitrogen-filled glovebox at 150°C for 15 minutes to remove residual water.

This compound (Self-Assembled Monolayer) Deposition
  • A dilute solution of this compound (typically 0.1 to 1 mg/mL) is prepared in a suitable solvent such as isopropanol or a mixture of isopropanol and dimethylformamide.

  • The cleaned ITO substrate is immersed in the this compound solution for a specific duration (e.g., 30 minutes) to allow for the self-assembly of the monolayer on the surface.

  • Alternatively, the solution can be spin-coated onto the substrate.

  • After immersion or spin-coating, the substrate is thoroughly rinsed with the pure solvent to remove any non-adsorbed molecules.

  • The substrate is then annealed at a moderate temperature (e.g., 100°C) for 10 minutes in a nitrogen-filled glovebox.

Active Layer and Device Completion

Following the HTL deposition and annealing, the active layer (either an organic semiconductor blend or a perovskite precursor solution) is deposited via spin-coating. Subsequently, the electron transport layer (ETL) and the top metal electrode (e.g., aluminum or silver) are deposited to complete the device structure.

Conclusion

The transition from the conventional PEDOT:PSS to self-assembled monolayers like this compound represents a significant advancement in the field of organic electronics. The enhanced performance, superior stability, and improved mechanical properties offered by these SAMs pave the way for the development of more efficient and durable organic and perovskite solar cells, as well as other optoelectronic devices. While the deposition process for SAMs requires careful control to ensure the formation of a high-quality monolayer, the substantial benefits in device performance and longevity make them a compelling choice for next-generation electronic applications.

References

A Comparative Guide to Ph-4PACz Based Devices for High-Efficiency Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of photovoltaics, the choice of interfacial materials is critical for achieving high power conversion efficiency (PCE) and device stability. Ph-4PACz, a self-assembled monolayer (SAM), has emerged as a promising hole transport layer (HTL) in both perovskite and organic solar cells. This guide provides an objective comparison of the performance of this compound-based devices with several key alternatives, supported by experimental data.

Performance Comparison of Hole Transport Layers

The following table summarizes the key performance metrics of solar cells utilizing this compound and its alternatives as the hole transport layer. The data is compiled from various studies to provide a comparative overview. It is important to note that direct comparisons are most accurate when devices are fabricated and tested under identical conditions.

Hole Transport Layer (HTL)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (Voc) (V)Short-Circuit Current Density (Jsc) (mA/cm²)Fill Factor (FF) (%)Device Type
This compound 24.61[1]1.2[1]Not SpecifiedNot SpecifiedPerovskite Solar Cell
Me-4PACz>20[2][3]1.16[2][3]22.54[2]79.12[2]Perovskite Solar Cell
PEDOT:PSS17.22[4]Not SpecifiedNot SpecifiedNot SpecifiedPerovskite Solar Cell
18.110.83927.5378.39Organic Solar Cell
tBu-4PACzNot SpecifiedNot SpecifiedNot Specified>86Perovskite Solar Cell
Nathis compound25.48[5]Not SpecifiedNot SpecifiedNot SpecifiedPerovskite Solar Cell
MeOF-4PACz19.48[6]0.851[6]28.83[6]79.78[6]Organic Solar Cell
Br-2PACz18.4[7]Not SpecifiedNot SpecifiedNot SpecifiedOrganic Solar Cell
18.73Not SpecifiedNot SpecifiedNot SpecifiedOrganic Solar Cell

Experimental Methodologies

To ensure the reproducibility and accurate comparison of device performance, standardized experimental protocols are crucial. Below are detailed methodologies for the fabrication of an inverted perovskite solar cell and the characterization of its power conversion efficiency.

Fabrication Protocol for Inverted Perovskite Solar Cells with SAM HTL

This protocol outlines a typical procedure for fabricating a p-i-n (inverted) perovskite solar cell using a self-assembled monolayer as the hole transport layer.

G cluster_0 Substrate Preparation cluster_1 Layer Deposition cluster_2 Device Completion ITO_Cleaning ITO Substrate Cleaning (Detergent, DI Water, Acetone, IPA) UV_Ozone UV-Ozone Treatment ITO_Cleaning->UV_Ozone SAM_Deposition SAM HTL Deposition (e.g., Spin-coating this compound solution) UV_Ozone->SAM_Deposition Perovskite_Deposition Perovskite Active Layer Deposition (e.g., Spin-coating precursor solution) SAM_Deposition->Perovskite_Deposition ETL_Deposition Electron Transport Layer (ETL) Deposition (e.g., Sputtering C60) Perovskite_Deposition->ETL_Deposition Buffer_Deposition Buffer Layer Deposition (e.g., Thermal evaporation of BCP) ETL_Deposition->Buffer_Deposition Electrode_Deposition Metal Electrode Deposition (e.g., Thermal evaporation of Ag) Buffer_Deposition->Electrode_Deposition Encapsulation Device Encapsulation Electrode_Deposition->Encapsulation

Experimental workflow for the fabrication of an inverted perovskite solar cell.

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The cleaned substrates are then treated with UV-ozone for 20 minutes to improve the wettability and remove organic residues.

  • Hole Transport Layer (HTL) Deposition:

    • A solution of the SAM, for instance, this compound in a suitable solvent like methanol (B129727) (0.5 mg/mL), is dynamically spin-coated onto the ITO substrate at 3000 rpm for 30 seconds.

    • The substrate is then annealed at 100°C for 10 minutes.

  • Perovskite Active Layer Deposition:

    • A perovskite precursor solution (e.g., a mixture of FAPbI₃ and MAPbBr₃ in a DMF:DMSO solvent system) is spin-coated on the HTL-coated substrate in a nitrogen-filled glovebox.

    • An anti-solvent, such as chlorobenzene, is dripped onto the spinning substrate to induce uniform crystallization.

    • The film is then annealed at a specific temperature (e.g., 150°C) for a designated time to form the crystalline perovskite layer.

  • Electron Transport Layer (ETL) and Electrode Deposition:

    • An electron transport layer, such as C60, is deposited onto the perovskite layer via thermal evaporation.

    • Subsequently, a buffer layer like bathocuproine (BCP) is thermally evaporated.

    • Finally, a metal electrode (e.g., silver or copper) is deposited by thermal evaporation through a shadow mask to define the active area of the device.

  • Encapsulation:

    • The completed device is encapsulated using a UV-curable epoxy and a glass coverslip to protect it from moisture and oxygen.

Power Conversion Efficiency (PCE) Measurement Protocol

Accurate and reproducible measurement of solar cell performance is essential for reliable comparison. The following protocol is based on standard practices for characterizing perovskite solar cells.

G cluster_0 Measurement Setup cluster_1 Measurement Procedure cluster_2 Data Analysis Solar_Simulator Calibrated Solar Simulator (AM 1.5G, 100 mW/cm²) Light_Soaking Light Soaking (To stabilize performance) Solar_Simulator->Light_Soaking Source_Meter Source Meter Unit JV_Scan Current-Voltage (J-V) Scan (Reverse and Forward Scans) Source_Meter->JV_Scan Masking Aperture Mask Masking->JV_Scan Light_Soaking->JV_Scan MPP_Tracking Maximum Power Point (MPP) Tracking JV_Scan->MPP_Tracking Parameter_Extraction Extraction of PCE, Voc, Jsc, FF MPP_Tracking->Parameter_Extraction

Workflow for the characterization of perovskite solar cell performance.

  • Calibration and Setup:

    • The solar simulator is calibrated to the AM 1.5G spectrum with an intensity of 100 mW/cm² using a certified reference silicon solar cell.

    • The device under test is placed on a temperature-controlled stage, and an aperture mask is used to precisely define the illuminated area.

  • Current-Voltage (J-V) Measurement:

    • The device is subjected to a "light soaking" period under illumination for a short duration to allow the performance to stabilize.

    • The J-V curve is measured by sweeping the voltage from reverse to forward bias and from forward to reverse bias. This is done to assess any hysteresis in the device performance. Key parameters such as open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF) are extracted from the J-V curve with the highest power output.

  • Power Conversion Efficiency (PCE) Calculation:

    • The PCE is calculated using the formula: PCE (%) = (Voc × Jsc × FF) / Pin × 100 where Pin is the incident power density of the simulated sunlight (100 mW/cm²).

  • Maximum Power Point (MPP) Tracking:

    • To determine the stabilized efficiency, the device is held at the voltage corresponding to its maximum power point, and the power output is monitored over time until a stable value is reached. This provides a more accurate representation of the device's performance under continuous operation.

Conclusion

This compound stands out as a high-performing hole transport layer, enabling perovskite solar cells to achieve impressive power conversion efficiencies. Its performance is competitive with, and in some cases superior to, other established and emerging HTL materials. The choice of HTL will ultimately depend on the specific device architecture, processing conditions, and desired balance between efficiency, stability, and cost. The detailed experimental protocols provided in this guide offer a foundation for researchers to conduct their own comparative studies and contribute to the advancement of next-generation photovoltaic technologies.

References

A Comparative Guide to Open-Circuit Voltage Enhancement: Ph-4PACz and its Alternatives in Perovskite Solar Cells for Researchers in Life Sciences

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals exploring the intersection of advanced materials and biomedical applications, understanding the nuanced behavior of novel compounds is paramount. Ph-4PACz, a carbazole (B46965) derivative, has emerged as a significant material in the field of organic electronics, particularly in enhancing the performance of perovskite solar cells (PSCs). Its core structure, carbazole, is also a key pharmacophore in numerous developmental drugs, exhibiting anticancer, antimicrobial, and anti-inflammatory properties. This guide provides a comparative analysis of this compound with its alternatives for a critical performance metric in PSCs: the open-circuit voltage (Voc), a measure of the maximum voltage a solar cell can produce. An appreciation of the optoelectronic properties of these materials can offer valuable insights for researchers in drug development, where understanding molecular interactions and electronic properties is equally crucial.

Performance Comparison: Open-Circuit Voltage

The open-circuit voltage of a perovskite solar cell is a key determinant of its power conversion efficiency. The choice of the hole transport layer (HTL) plays a critical role in maximizing Voc by facilitating efficient extraction of charge carriers and minimizing energy loss at the interface with the perovskite layer. Here, we compare the performance of this compound with two common alternatives: Me-4PACz and PEDOT:PSS.

Hole Transport Layer (HTL)Reported Open-Circuit Voltage (Voc)Key Characteristics
This compound Up to 1.2 VAmorphous nature, large dipole moment, improves band alignment, and minimizes energy loss.
Me-4PACz Up to 1.16 VA widely used self-assembled monolayer (SAM) that can achieve high device efficiencies.
PEDOT:PSS 0.96 V to 1.52 V (with modifications)A standard conductive polymer HTL, though its performance can be variable and it is known to be acidic and hygroscopic, which can affect long-term stability.

Experimental Protocol: Measuring Open-Circuit Voltage

The following is a generalized protocol for measuring the open-circuit voltage of a perovskite solar cell. The specific parameters may vary depending on the experimental setup and the specific architecture of the solar cell.

Objective: To determine the open-circuit voltage (Voc) of a fabricated perovskite solar cell device under standard illumination conditions.

Materials and Equipment:

  • Fabricated perovskite solar cell device

  • Solar simulator (e.g., Class AAA) with a light source calibrated to AM 1.5G (100 mW/cm²)

  • Source measure unit (SMU) or a high-precision digital multimeter

  • Probe station with micro-manipulated probes

  • Computer with data acquisition software

  • Reference solar cell (calibrated)

Procedure:

  • Calibration of the Solar Simulator:

    • Ensure the solar simulator is warmed up and stabilized.

    • Calibrate the light intensity of the solar simulator to 100 mW/cm² (1 sun) using the calibrated reference solar cell.

  • Device Connection:

    • Place the perovskite solar cell device on the sample stage of the probe station.

    • Carefully bring the micro-manipulated probes into contact with the top and bottom electrodes of the solar cell. The positive probe should contact the anode (typically the transparent conductive oxide) and the negative probe should contact the cathode.

  • Measurement Setup:

    • Connect the probes to the source measure unit (SMU).

    • Set the SMU to function as a voltmeter with a high input impedance to ensure no current is drawn from the device during the measurement.

  • Data Acquisition:

    • Illuminate the solar cell with the calibrated solar simulator.

    • Record the voltage reading from the SMU. This is the open-circuit voltage (Voc).

    • To ensure accuracy, it is advisable to record the Voc over a short period (e.g., 30-60 seconds) to check for stability.

  • Current-Voltage (I-V) Characterization (Optional but Recommended):

    • For a complete performance evaluation, the SMU can be used to sweep the voltage from a value greater than Voc to below 0 V while measuring the current.

    • From the I-V curve, the Voc is the voltage at which the current is zero. This method provides a more comprehensive characterization of the device's performance, including the short-circuit current (Isc) and fill factor (FF).

Visualizing the Experimental Workflow and a Relevant Signaling Pathway

To further clarify the experimental process and the broader relevance of the core molecular structure, the following diagrams are provided.

experimental_workflow cluster_prep Device Preparation cluster_measurement Voc Measurement PSC_fab Perovskite Solar Cell Fabrication HTL_dep HTL Deposition (this compound or Alternative) PSC_fab->HTL_dep Solar_sim Solar Simulator (AM 1.5G) HTL_dep->Solar_sim Device Testing Device PSC Device Solar_sim->Device SMU Source Measure Unit Device->SMU Computer Data Acquisition SMU->Computer

Experimental workflow for Voc measurement.

carbazole_pathway cluster_cell Cancer Cell Carbazole Carbazole Derivative (Pharmacophore) Receptor Cellular Target (e.g., Kinase, DNA) Carbazole->Receptor Binding Signal_Transduction Signal Transduction Pathway Receptor->Signal_Transduction Modulation Apoptosis Apoptosis (Cell Death) Signal_Transduction->Apoptosis Proliferation Cell Proliferation Inhibition Signal_Transduction->Proliferation

Simplified signaling pathway for carbazole derivatives in cancer therapy.

A Comparative Guide to the Characterization of Ph-4PACz Films for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization techniques for (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (Ph-4PACz) films, a key component in advanced organic electronics. For a thorough evaluation, its performance is benchmarked against two common alternatives: [4-(3,6-dimethyl-9H-carbazol-9-yl)butyl]phosphonic acid (Me-4PACz) and poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS). This document outlines key performance data, detailed experimental protocols, and visual workflows to assist researchers in selecting and characterizing hole transport layers (HTLs) for their specific applications.

Executive Summary

This compound is a self-assembled monolayer (SAM) material that has gained attention as a high-performance hole transport layer in organic solar cells and perovskite solar cells.[1] Compared to the widely used PEDOT:PSS, this compound offers the potential for improved device efficiency and stability. Its properties are also distinct from the closely related Me-4PACz, primarily due to the substitution of methyl groups with phenyl groups on the carbazole (B46965) core. This guide delves into the various techniques used to characterize these differences, providing a foundational understanding for material selection and device optimization.

Comparative Data of Hole Transport Layer Films

The selection of an appropriate hole transport layer is critical for optimizing device performance. The following tables summarize key quantitative data for this compound, Me-4PACz, and PEDOT:PSS films based on available literature.

Table 1: Physical and Electrical Properties

PropertyThis compoundMe-4PACzPEDOT:PSS
Molecular Structure Amorphous[1]CrystallinePolymeric
Dipole Moment 2.32 D[1]--
HOMO Level Deeper than Me-4PACz[1]-5.74 eV[2]-5.0 to -5.2 eV
LUMO Level --2.49 eV[2]-3.3 to -3.7 eV
Work Function Modifies substrate work functionModifies substrate work function~4.9 - 5.2 eV[3]
Conductivity Forms a monolayerForms a monolayer1 - 1000 S/cm[4][5]

Table 2: Surface and Morphological Properties

PropertyThis compoundMe-4PACzPEDOT:PSS
Film Thickness ~1 nm (monolayer)[6]~1 nm (monolayer)[6]Variable (nm to µm)
Water Contact Angle HydrophobicHydrophobic (~90-110°)[7]Hydrophilic (~15-40°)[8][9]
Surface Roughness (RMS) Smooth (typical for SAMs)~0.5 - 2 nm[10]~1 - 5 nm[11][12]

Table 3: Performance in Perovskite Solar Cells (Representative Values)

ParameterThis compoundMe-4PACzPEDOT:PSS
Power Conversion Efficiency (PCE) up to 24.61%[1]up to 29.15% (tandem)[6]up to ~20% (in comparative studies)[13]
Open-Circuit Voltage (VOC) up to 1.2 V[1]~1.16 V[14]~1.1 V[15]
Short-Circuit Current (JSC) -~22.54 mA/cm²[14]~21-23 mA/cm²[15]
Fill Factor (FF) -~79.12%[14]~70-75%[15]

Experimental Protocols

Detailed methodologies are crucial for reproducible and comparable characterization of thin films. The following sections provide step-by-step protocols for key experiments.

Film Deposition: Spin Coating

Spin coating is a common technique for depositing uniform thin films from solution.

Objective: To deposit a uniform thin film of this compound, Me-4PACz, or PEDOT:PSS onto a substrate.

Materials:

  • Substrates (e.g., ITO-coated glass, silicon wafers)

  • This compound or Me-4PACz solution (e.g., 0.1 mM in methanol (B129727) or isopropanol)[1]

  • PEDOT:PSS aqueous dispersion (e.g., Clevios™ PH 1000)

  • Solvents for cleaning (e.g., deionized water, acetone, isopropanol)

  • Nitrogen or compressed air gun

Procedure:

  • Substrate Cleaning:

    • Sequentially sonicate the substrates in deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • Dry the substrates with a nitrogen or compressed air gun.

    • Treat the substrates with UV-ozone for 15 minutes to remove organic residues and improve surface wettability.

  • Spin Coating:

    • Place the cleaned substrate on the spin coater chuck and ensure it is centered.

    • For This compound and Me-4PACz : Dispense a sufficient amount of the SAM solution to cover the substrate. Spin at 3000 rpm for 30 seconds.[1]

    • For PEDOT:PSS : Dispense the PEDOT:PSS solution onto the substrate. Spin at 3000-5000 rpm for 30-60 seconds.

  • Annealing:

    • For This compound and Me-4PACz : Anneal the coated substrates at 100 °C for 10 minutes.[13]

    • For PEDOT:PSS : Anneal the coated substrates at 140-150 °C for 10-20 minutes in air.[13]

G cluster_prep Substrate Preparation cluster_coating Spin Coating cluster_post Post-Treatment Clean Substrate Cleaning (Sonication) Dry Drying (N2 Gun) Clean->Dry UV_Ozone UV-Ozone Treatment Dry->UV_Ozone Dispense Dispense Solution UV_Ozone->Dispense Spin Spin at Set Speed & Time Dispense->Spin Anneal Annealing Spin->Anneal

Spin Coating Workflow for Film Deposition
Surface Characterization: Atomic Force Microscopy (AFM)

AFM is used to visualize the surface topography and determine the surface roughness of the films.

Objective: To obtain high-resolution images of the film surface and quantify its root-mean-square (RMS) roughness.

Procedure:

  • Prepare the film on a suitable substrate as described in the spin coating protocol.

  • Mount the sample on the AFM stage.

  • Select an appropriate AFM tip (e.g., silicon nitride) and cantilever for tapping mode imaging.

  • Engage the tip with the sample surface.

  • Optimize the scanning parameters (scan size, scan rate, setpoint, and gains) to obtain a clear and stable image.

  • Capture images from multiple areas of the sample to ensure representativeness.

  • Use the AFM software to analyze the images and calculate the RMS roughness.

Electronic Properties: Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a powerful technique to determine the work function and highest occupied molecular orbital (HOMO) level of the films.

Objective: To measure the work function and the energy level of the HOMO.

Procedure:

  • Place the film sample in the ultra-high vacuum (UHV) chamber of the UPS system.

  • Use a UV light source (typically He I at 21.22 eV) to irradiate the sample surface.

  • Measure the kinetic energy of the photoemitted electrons using a hemispherical electron energy analyzer.

  • The work function is determined from the secondary electron cutoff edge of the spectrum.

  • The HOMO level is determined from the onset of the photoemission spectrum at the high kinetic energy end.

G cluster_source UV Source cluster_sample Sample in UHV cluster_analyzer Electron Analyzer UV_Lamp He I Lamp (21.22 eV) Sample This compound Film UV_Lamp->Sample Analyzer Hemispherical Analyzer Sample->Analyzer Photoelectrons Detector Detector Analyzer->Detector Data Acquisition Data Acquisition Detector->Data Acquisition

UPS Experimental Workflow
Thermal Stability: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the materials by measuring weight loss as a function of temperature.

Objective: To determine the decomposition temperature of the hole transport layer material.

Procedure:

  • Place a small amount of the material (in powder form or as a scraped film) into a TGA pan.

  • Place the pan in the TGA furnace.

  • Heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min).

  • Record the weight of the sample as a function of temperature.

  • The decomposition temperature is typically identified as the temperature at which a significant weight loss begins. For PEDOT:PSS, a multi-step decomposition is often observed, with initial weight loss due to water evaporation followed by the degradation of PSS and then the PEDOT backbone.[16][17][18]

Chemical Composition: X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and chemical states of the elements within the film.

Objective: To verify the chemical composition and identify the chemical bonding states of the elements in the film.

Procedure:

  • Introduce the film sample into the UHV chamber of the XPS system.

  • Irradiate the sample with a monochromatic X-ray source (e.g., Al Kα).

  • Analyze the kinetic energy of the emitted photoelectrons.

  • Acquire survey scans to identify the elements present.

  • Acquire high-resolution spectra for specific elements (e.g., C 1s, N 1s, P 2p, S 2p) to determine their chemical states. For carbazole-based SAMs, analysis of the N 1s and P 2p core levels can confirm the integrity of the molecule and its binding to the substrate.[13][19][20][21]

Device Fabrication and Performance Characterization

To evaluate the performance of the HTLs in a functional device, perovskite solar cells are fabricated and tested.

Objective: To fabricate and measure the photovoltaic performance of solar cells incorporating the different HTL films.

Procedure:

  • Device Fabrication:

    • Prepare the HTL-coated substrates as described previously.

    • Deposit the perovskite active layer (e.g., by spin coating a precursor solution).[5][22]

    • Deposit the electron transport layer (e.g., C60) and the top metal electrode (e.g., silver or gold) by thermal evaporation.[13]

  • Performance Characterization:

    • Measure the current density-voltage (J-V) characteristics of the completed devices under simulated AM 1.5G solar illumination.

    • From the J-V curve, extract the key photovoltaic parameters: open-circuit voltage (VOC), short-circuit current density (JSC), fill factor (FF), and power conversion efficiency (PCE).

G cluster_fab Device Fabrication cluster_char Performance Characterization HTL HTL Deposition Perovskite Perovskite Deposition HTL->Perovskite ETL ETL Deposition Perovskite->ETL Electrode Electrode Deposition ETL->Electrode JV J-V Measurement Electrode->JV Params Extract Parameters (PCE, Voc, Jsc, FF) JV->Params

Solar Cell Fabrication and Characterization Workflow

Conclusion

The characterization of this compound films, especially in comparison to established materials like Me-4PACz and PEDOT:PSS, is essential for advancing the field of organic electronics. This guide provides a foundational framework for researchers, offering a summary of key comparative data and detailed experimental protocols. The amorphous nature and large dipole moment of this compound suggest unique interfacial properties that can be advantageous for device performance.[1] By following standardized characterization procedures, researchers can effectively evaluate and optimize the performance of this compound and other novel hole transport materials for next-generation electronic and optoelectronic devices.

References

A Comparative Guide to the Long-Term Stability of Ph-4PACz Devices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and other scientific fields utilizing advanced electronic devices, long-term operational stability is a critical performance metric. This guide provides a comparative analysis of the long-term stability of devices employing Ph-4PACz as a hole transport layer (HTL), benchmarked against common alternatives such as Me-4PACz and PEDOT:PSS. The information presented is based on available experimental data from scientific literature, focusing on performance under standardized stress testing protocols.

Comparative Performance Under Long-Term Stability Testing

The long-term stability of organic and perovskite electronic devices is commonly evaluated using internationally recognized protocols, such as those established by the International Summit on Organic Photovoltaic Stability (ISOS). These protocols simulate various environmental stressors to predict the operational lifetime of devices. Below is a summary of the performance of devices incorporating this compound and its alternatives under these rigorous conditions.

Hole Transport LayerStress Test ProtocolKey Performance MetricResult
This compound Damp Heat (ISOS-D-3)Power Conversion Efficiency (PCE) RetentionDevices have shown high stability, though specific quantitative data for this compound under this protocol is not readily available in comparative studies.
Thermal Cycling (ISOS-T-3)PCE RetentionHigh stability is generally reported due to the robust nature of the self-assembled monolayer.
Continuous Illumination (ISOS-L-3)PCE RetentionDevices incorporating this compound have demonstrated the potential for high operational stability.
Me-4PACz Damp Heat (ISOS-D-3)PCE RetentionHigh-efficiency devices have been shown to retain a significant portion of their initial performance.
Thermal Cycling (ISOS-T-3)PCE RetentionDevices have demonstrated the ability to withstand numerous thermal cycles while maintaining high efficiency.[1]
Continuous Illumination (ISOS-L-3)PCE RetentionUnencapsulated devices have shown over 90% of initial efficiency retained after 300 hours.[2]
PEDOT:PSS Damp Heat (ISOS-D-3)PCE RetentionStability can be a challenge due to the hygroscopic nature of PEDOT:PSS, though advancements are being made.[3]
Thermal Cycling (ISOS-T-3)PCE RetentionPerformance can be limited by the material's susceptibility to degradation under thermal stress.
Continuous Illumination (ISOS-L-3)PCE RetentionDevices have shown retention of 93% of initial efficiency after 1800 hours at 60°C.[4]

Experimental Protocols for Key Stability Tests

A detailed understanding of the methodologies behind long-term stability testing is crucial for interpreting the comparative data. The following are summaries of key ISOS protocols frequently cited in the literature.

ISOS-D-3: Damp Heat Test

This protocol is designed to assess the stability of devices under conditions of high temperature and high humidity in the dark.

  • Objective: To evaluate the device's resistance to degradation from moisture and heat.

  • Conditions: Devices are stored in a climate chamber at a constant temperature of 85°C and a relative humidity of 85%.[5]

  • Duration: The test is typically run for hundreds to thousands of hours.

  • Measurements: Key device performance parameters, such as Power Conversion Efficiency (PCE), open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF), are measured at regular intervals.

ISOS-T-3: Thermal Cycling Test

This protocol evaluates the device's resilience to repeated temperature fluctuations, which can induce mechanical stress and material degradation.

  • Objective: To assess the impact of thermal expansion and contraction on device integrity and performance.

  • Conditions: Devices are subjected to a specified number of cycles between a low temperature (e.g., -40°C) and a high temperature (e.g., 85°C) in a controlled atmosphere (e.g., nitrogen).[1]

  • Cycle Profile: Each cycle includes ramp-up, dwell at high temperature, ramp-down, and dwell at low temperature phases.

  • Measurements: Device performance is characterized before the test and after a predetermined number of cycles.

ISOS-L-3: Continuous Illumination Test

This protocol assesses the stability of the device under simulated operational conditions, specifically continuous exposure to light at an elevated temperature.

  • Objective: To evaluate the photostability of the materials and the overall device under prolonged operation.

  • Conditions: Devices are continuously illuminated by a solar simulator (e.g., AM1.5G, 1000 W/m²) while being held at a constant temperature (e.g., 65°C or 85°C) and controlled humidity (e.g., 50% RH).[5][6]

  • Duration: The test duration can range from hundreds to thousands of hours.

  • Measurements: The device's performance parameters are monitored continuously or at regular intervals throughout the test.

Visualizing Key Processes and Comparisons

To further aid in the understanding of the topics discussed, the following diagrams, generated using the DOT language, illustrate the experimental workflow for stability testing, the charge transport mechanism in a device with a SAM hole transport layer, and a logical comparison of the different HTL options.

Experimental_Workflow cluster_prep Device Preparation cluster_testing Stability Testing (ISOS Protocols) cluster_analysis Data Analysis start Device Fabrication initial_char Initial Performance Characterization (T=0) start->initial_char damp_heat Damp Heat (ISOS-D-3) 85°C / 85% RH initial_char->damp_heat thermal_cycle Thermal Cycling (ISOS-T-3) -40°C to 85°C initial_char->thermal_cycle light_soak Light Soaking (ISOS-L-3) 1 Sun, 65-85°C initial_char->light_soak periodic_char Periodic Performance Characterization damp_heat->periodic_char thermal_cycle->periodic_char light_soak->periodic_char end_of_life End-of-Life Analysis periodic_char->end_of_life

Experimental workflow for long-term stability testing.

Charge_Transport_Pathway cluster_device Inverted Device Architecture cluster_process Charge Generation and Transport ITO ITO Electrode SAM_HTL This compound (SAM HTL) SAM_HTL->ITO Perovskite Perovskite Absorber Layer ETL Electron Transport Layer (ETL) Exciton Exciton Generation Metal_Cathode Metal Cathode ETL->Metal_Cathode Photon Photon Absorption Charge_Separation Charge Separation Exciton->Charge_Separation Hole_Extraction Hole Extraction Charge_Separation->Hole_Extraction Electron_Extraction Electron Extraction Charge_Separation->Electron_Extraction Hole_Extraction->SAM_HTL Hole (h+) Transport Electron_Extraction->ETL Electron (e-) Transport

Charge transport pathway in a perovskite solar cell with a SAM HTL.

Logical_Comparison cluster_sams Self-Assembled Monolayers (SAMs) cluster_polymer Conducting Polymer HTL Hole Transport Layer (HTL) Selection Ph4PACz This compound HTL->Ph4PACz Amorphous, high dipole moment Me4PACz Me-4PACz HTL->Me4PACz Crystalline PEDOT PEDOT:PSS HTL->PEDOT Solution-processed, widely used Ph4PACz->Me4PACz Alternative SAM Ph4PACz->PEDOT Alternative to Polymer HTL Me4PACz->PEDOT Alternative to Polymer HTL

Logical comparison of HTL alternatives.

References

A Comparative Guide to Ph-4PACz and Alternative Interfacial Layers in Perovskite Solar Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The interface between the perovskite active layer and the charge transport layers is a critical determinant of perovskite solar cell (PSC) performance and stability. This guide provides a comparative analysis of (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (Ph-4PACz), a self-assembled monolayer (SAM), against other commonly used hole transport layers (HTLs). The comparison is based on experimental data for key performance metrics, coupled with detailed experimental protocols and visualizations of the underlying processes.

Performance Comparison of Hole Transport Layers

The selection of an appropriate HTL is crucial for efficient hole extraction and transport, minimizing non-radiative recombination, and ensuring long-term device stability. This compound has emerged as a promising alternative to traditional HTLs like PEDOT:PSS and PTAA, as well as other carbazole-based SAMs such as Me-4PACz.

Hole Transport Layer (HTL)Power Conversion Efficiency (PCE) (%)Open-Circuit Voltage (VOC) (V)Fill Factor (FF) (%)Key AdvantagesKey Disadvantages
This compound 23.8 - 24.61[1][2]~1.2[1]>80Amorphous nature prevents aggregation; large dipole moment improves band alignment; low non-radiative recombination.[1]Potential for aggregation can be addressed with additives.[2]
Me-4PACz >20 (with PFN-Br) - ~29 (in tandems)[3]1.16 (with PFN-Br)[3]HighLow density of interface traps; suppresses non-radiative recombination.[3]Hydrophobicity can lead to poor perovskite film formation.[3]
PTAA 11.94 - 23.9[4][5]1.17[4]60.21[4]Effective in controlling perovskite morphology.[5]Batch-to-batch variations; can be outperformed by SAMs.
PEDOT:PSS 11.37[5]--Widely used and well-understood.Hygroscopic nature can lead to long-term stability issues.[6]

Note: The performance metrics presented are derived from various studies and may not be directly comparable due to differences in perovskite composition, device architecture, and measurement conditions.

Experimental Protocols

Accurate characterization of the HTL-perovskite interface is essential for understanding and optimizing device performance. Below are detailed methodologies for key experiments cited in the analysis of these interfaces.

Time-Resolved Photoluminescence (TRPL) Spectroscopy

Objective: To investigate charge carrier recombination dynamics at the HTL/perovskite interface. A longer carrier lifetime when the HTL is present indicates effective charge extraction and reduced non-radiative recombination at the interface.

Protocol:

  • Sample Preparation: Deposit the perovskite film on a quartz substrate (for baseline measurement) and on the HTL-coated substrate (e.g., ITO/HTL).

  • Excitation: Excite the perovskite layer with a pulsed laser at a wavelength where the perovskite absorbs strongly (e.g., 405 nm or 532 nm). The laser fluence should be kept low to avoid high-order recombination effects.

  • Detection: Collect the photoluminescence decay using a time-correlated single-photon counting (TCSPC) system.

  • Analysis: Fit the decay curves with a bi-exponential or stretched exponential function to extract the charge carrier lifetimes. A longer average lifetime for the perovskite/HTL sample compared to the bare perovskite indicates efficient charge transfer to the HTL.

Kelvin Probe Force Microscopy (KPFM)

Objective: To measure the work function and surface potential of the HTL and the perovskite film, providing insights into the energy level alignment at the interface.

Protocol:

  • Sample Preparation: Prepare samples of the bare HTL on a conductive substrate (e.g., ITO) and the perovskite film deposited on the HTL.

  • Instrumentation: Use an Atomic Force Microscope (AFM) equipped with a KPFM module. A conductive AFM tip is required.

  • Measurement:

    • Obtain the surface topography in intermittent contact (tapping) mode.

    • Simultaneously, apply an AC voltage to the tip to induce oscillation. A DC bias is then applied to nullify this oscillation, which corresponds to the contact potential difference (CPD) between the tip and the sample.

    • The work function of the sample can be calculated using the known work function of the tip and the measured CPD.

  • Analysis: Compare the work function of the HTL and the perovskite to determine the energy level alignment. A favorable alignment facilitates efficient hole extraction.

Visualizing Interfacial Processes and Workflows

The following diagrams, generated using Graphviz, illustrate the charge transfer pathway at the this compound/perovskite interface and a typical experimental workflow for its characterization.

G CB_perovskite Conduction Band LUMO_HTL LUMO Electron Electron CB_perovskite->Electron VB_perovskite Valence Band HOMO_HTL HOMO VB_perovskite->HOMO_HTL Hole Transfer Hole Hole VB_perovskite->Hole Photon Photon (hν) Photon->CB_perovskite Excitation

Caption: Charge transfer at the this compound/perovskite interface.

G cluster_prep Sample Preparation cluster_char Interface Characterization cluster_analysis Data Analysis & Comparison A Substrate Cleaning (ITO-coated glass) B HTL Deposition (e.g., Spin-coating this compound) A->B C Perovskite Film Deposition B->C H Interfacial Energetics (KPFM, UPS) B->H D Electron Transport Layer & Electrode Deposition C->D E Structural & Morphological Analysis (XRD, SEM, AFM) D->E F Optical & Electronic Properties (UV-Vis, PL, TRPL) D->F G Device Performance Measurement (J-V Characteristics) D->G I Extract Key Metrics (PCE, Voc, FF, Lifetimes) E->I F->I G->I H->I J Compare with Alternative HTLs (Me-4PACz, PTAA, etc.) I->J K Correlate Interface Properties with Device Performance J->K

Caption: Experimental workflow for perovskite interface analysis.

References

Ph-4PACz in Methylammonium-Free Perovskite Solar Cells: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the rapidly advancing field of perovskite photovoltaics, the quest for stable and efficient charge transport layers is paramount, especially in methylammonium-free device architectures prized for their thermal stability. This guide provides a detailed comparison of (4-(3,6-diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid (Ph-4PACz), a self-assembled monolayer (SAM) hole transport layer (HTL), against other common alternatives. The following sections present quantitative performance data, detailed experimental protocols, and visualizations to aid researchers in selecting the optimal materials for their specific applications.

Performance Comparison of Hole Transport Layers

The performance of this compound is critically evaluated against its close analogue, Me-4PACz, and the widely used polymer-based HTL, PEDOT:PSS. The data, summarized from various studies on methylammonium-free perovskite solar cells, highlights the key photovoltaic parameters.

Hole Transport Layer (HTL)Perovskite CompositionPower Conversion Efficiency (PCE) [%]Open-Circuit Voltage (VOC) [V]Short-Circuit Current Density (JSC) [mA/cm²]Fill Factor (FF) [%]Reference
This compound (Cs,FA)Pb(I,Br)325.48Not specifiedNot specifiedNot specified[1]
Nathis compound (modified this compound) (Cs,FA)Pb(I,Br)325.48Not specifiedNot specifiedNot specified[1]
Me-4PACz Cs0.05(FA0.92MA0.08)0.95Pb(I0.92Br0.08)3>201.16Not specifiedNot specified[2]
Me-4PACz with PFN-Br Triple Cation (MA-containing)>201.1622.5479.12[2]
PEDOT:PSS FA0.915Cs0.085Sn0.5Pb0.5I312.0Not specifiedNot specifiedNot specified[3]
PTAA FA0.915Cs0.085Sn0.5Pb0.5I32.7 (strong S-shape)Not specifiedNot specifiedNot specified[3]
2PACz Mixed Sn/PbShowed higher stability than PEDOT:PSSNot specifiedNot specifiedNot specified[4]

Note: Direct head-to-head comparisons of all these materials under identical methylammonium-free conditions are limited in the literature. The data presented is a compilation from various sources to provide a comparative overview.

Recent studies have also explored modifications of this compound, such as Nathis compound, which has demonstrated a high power conversion efficiency of 25.48%.[1] The improved performance is attributed to a larger adsorption energy with the ITO substrate, leading to a more uniform and dense film that effectively prevents direct contact between the perovskite and the electrode.[1] Furthermore, Nathis compound exhibits a stronger interaction with the perovskite, which helps in reducing defects at the buried interface and suppressing non-radiative recombination.[1]

In comparison to PEDOT:PSS, SAMs like 2PACz have been shown to offer better stability in lead-tin perovskite solar cells, although they may introduce challenges such as hysteresis and S-shaped current-voltage curves after light soaking.[4]

Experimental Protocols

The following are detailed methodologies for the fabrication and characterization of inverted p-i-n methylammonium-free perovskite solar cells using this compound and alternative HTLs.

Device Fabrication Protocol

A representative fabrication process for an inverted p-i-n perovskite solar cell is as follows:

  • Substrate Preparation:

    • Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a detergent solution, deionized water, acetone, and isopropanol (B130326) for 15 minutes each.

    • The cleaned substrates are then treated with UV-ozone for 15 minutes to enhance the wettability of the surface.

  • Hole Transport Layer (HTL) Deposition:

    • For this compound and other SAMs: A solution of the SAM material (e.g., 0.5 mg/mL in a suitable solvent like isopropanol) is spin-coated onto the ITO substrate at 3000 rpm for 30 seconds, followed by annealing at 100°C for 10 minutes.

    • For PEDOT:PSS: A filtered PEDOT:PSS solution is spin-coated onto the ITO substrate at 4000 rpm for 40 seconds, followed by annealing at 150°C for 15 minutes in a nitrogen-filled glovebox.

  • Perovskite Layer Deposition:

    • A methylammonium-free perovskite precursor solution (e.g., a mixture of formamidinium iodide, lead iodide, cesium iodide, and lead bromide in a DMF:DMSO solvent mixture) is spin-coated onto the HTL-coated substrate in a two-step program (e.g., 1000 rpm for 10 seconds and then 4000 rpm for 30 seconds).

    • During the second step, an anti-solvent (e.g., chlorobenzene) is dripped onto the spinning substrate to induce uniform crystallization.

    • The film is then annealed at a specific temperature (e.g., 100-150°C) for a designated time (e.g., 30-60 minutes) in a nitrogen atmosphere.

  • Electron Transport Layer (ETL) Deposition:

    • A solution of an electron-transporting material like PCBM (phenyl-C61-butyric acid methyl ester) or C60 is spin-coated onto the perovskite layer.

    • This is often followed by the deposition of a thin layer of an interface material like BCP (bathocuproine) to improve charge extraction.

  • Electrode Deposition:

    • Finally, a metal electrode (e.g., silver or gold) is deposited by thermal evaporation through a shadow mask to define the active area of the solar cell.

Characterization Methods
  • Photovoltaic Performance: Current density-voltage (J-V) characteristics are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator. Key parameters such as PCE, VOC, JSC, and FF are extracted.

  • External Quantum Efficiency (EQE): EQE spectra are measured to determine the wavelength-dependent photon-to-electron conversion efficiency.

  • Morphology and Crystallinity: Scanning electron microscopy (SEM) and X-ray diffraction (XRD) are used to characterize the morphology and crystal structure of the perovskite films.

  • Interface Properties: Techniques like atomic force microscopy (AFM) and Kelvin probe force microscopy (KPFM) are employed to investigate the surface topography and work function of the HTL and perovskite layers.

  • Stability Testing: Devices are subjected to long-term stability tests under continuous illumination and/or elevated temperatures and humidity to evaluate their operational lifetime.

Visualizing the Device Architecture and Energy Levels

The following diagrams, generated using the DOT language, illustrate the typical device structure and the energy level alignment in a perovskite solar cell with a SAM-based HTL.

G cluster_device Inverted p-i-n Perovskite Solar Cell Architecture ITO ITO HTL Hole Transport Layer (e.g., this compound) ITO->HTL Perovskite Methylammonium-Free Perovskite HTL->Perovskite ETL Electron Transport Layer (e.g., C60) Perovskite->ETL Metal Metal Electrode (e.g., Ag) ETL->Metal

Inverted p-i-n device structure.

G ITO ITO HTL This compound Perovskite_VB Perovskite VB Perovskite_VB->HTL Hole Extraction ETL ETL Perovskite_CB Perovskite CB Perovskite_CB->Perovskite_VB   Eg Perovskite_CB->ETL Electron Extraction Metal Metal

Energy level alignment in the device.

References

comparative study of different carbazole-based SAMs

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Carbazole-Based Self-Assembled Monolayers for Advanced Applications

Carbazole-based self-assembled monolayers (SAMs) have emerged as a highly promising class of materials for researchers, scientists, and drug development professionals. Their inherent electronic properties, high thermal stability, and the ability to form ultrathin, ordered layers make them ideal for a range of applications, from enhancing the efficiency of optoelectronic devices to providing novel platforms for biomedical innovations. This guide provides a comparative overview of different carbazole-based SAMs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant processes.

Performance Comparison of Carbazole-Based SAMs

The performance of carbazole-based SAMs is highly dependent on their molecular structure, including the core carbazole (B46965) unit, the anchoring group, and any functional modifications. These structural variations significantly influence the electronic properties, thermal stability, and surface coverage of the SAMs, which in turn dictate their effectiveness in various applications. The following table summarizes the key performance data of several recently developed carbazole-based SAMs, primarily in the context of their application as hole-transporting layers (HTLs) in perovskite solar cells (PSCs), a common benchmark for their performance.

SAM MoleculeKey Structural FeaturesHOMO Level (eV)ApplicationPower Conversion Efficiency (PCE) (%)Key Findings & Advantages
2PACz Carbazole with phosphonic acid anchor-5.8[1]PSCs, OSCs, PeLEDs~17.19[2]Widely used benchmark, good hole mobility.[3]
Br-2PACz Brominated carbazole with phosphonic acid anchor-PSCs19.51[4]Halogenation improves device performance and stability; can passivate halogen vacancies.[5]
MeO-2PACz Methoxy-substituted carbazole with phosphonic acid anchor-5.5[1]PSCs-Methoxy groups can tune energy levels.[1]
XS10 Fused carbazole with conjugated alkene linker-PSCs, PeLEDs20.28 (PSCs)High degree of conjugation improves planarity, stability, and dipole moment.[2]
SAM1 Carbazole core with di-p-tolylamine and phenyl linker-5.04[6]PSCs18.9[6]Shorter linkers can provide better efficiencies.[6]
SAM3 Carbazole core with phenyl groups-5.6[6]PSCs17.5[6]Deeper HOMO level compared to SAM1 and SAM2.[6]
4PACz, 4PADCB, MeO-4PACz Carbazole-phosphonic acids-Flexible PSCs25.47 (vacuum-evaporated)Vacuum deposition enhances substrate coverage and device performance.[7]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are generalized methodologies for the fabrication and characterization of devices incorporating carbazole-based SAMs, based on common practices in the field.

General Synthesis of Carbazole-Based SAMs
Fabrication of Perovskite Solar Cells with Carbazole-SAMs as HTLs

A typical fabrication process for an inverted (p-i-n) perovskite solar cell using a carbazole-based SAM is as follows:

  • Substrate Cleaning: Indium tin oxide (ITO) coated glass substrates are sequentially cleaned by ultrasonication in a series of solvents (e.g., detergent, deionized water, acetone, isopropanol).

  • SAM Deposition: The carbazole-based SAM is deposited onto the ITO substrate. This can be achieved through solution processing (spin-coating a dilute solution of the SAM) or vacuum thermal evaporation.[7]

  • Perovskite Layer Deposition: The perovskite precursor solution is spin-coated onto the SAM-coated substrate in a nitrogen-filled glovebox. An anti-solvent is often dripped during the spin-coating process to induce crystallization, followed by thermal annealing.

  • Electron Transport Layer (ETL) and Top Electrode Deposition: An ETL (e.g., C60) and a buffer layer (e.g., BCP) are deposited via thermal evaporation, followed by the deposition of the metal top electrode (e.g., Ag or Au).

Characterization Techniques
  • Cyclic Voltammetry (CV): Used to determine the HOMO and LUMO energy levels of the SAMs.[6] The oxidation and reduction potentials are measured and referenced to a standard, such as ferrocene/ferrocenium (Fc/Fc+).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Measures the optical absorption of the SAMs to determine their optical bandgap.[6]

  • Kelvin Probe Force Microscopy (KPFM): Used to measure the work function of the SAM-coated substrates, providing insight into the energy level alignment at the interface.[5]

  • Photovoltaic Performance Measurement: The current density-voltage (J-V) characteristics of the solar cells are measured under simulated sunlight (e.g., AM 1.5G) to determine key parameters like PCE, open-circuit voltage (Voc), short-circuit current density (Jsc), and fill factor (FF).

Visualizing Experimental Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of complex processes and relationships.

Experimental_Workflow cluster_prep Substrate Preparation cluster_sam SAM Deposition cluster_device Device Fabrication cluster_char Characterization ITO_Substrate ITO Substrate Cleaning Ultrasonic Cleaning ITO_Substrate->Cleaning SAM_Deposition Carbazole-SAM Deposition (Spin-coating or Evaporation) Cleaning->SAM_Deposition Perovskite Perovskite Deposition SAM_Deposition->Perovskite ETL ETL Deposition Perovskite->ETL Electrode Top Electrode Deposition ETL->Electrode JV_Testing J-V Characteristics Electrode->JV_Testing EQE EQE Measurement Electrode->EQE Stability Stability Testing Electrode->Stability

Fabrication and characterization workflow for perovskite solar cells with carbazole-based SAMs.

Applications in Drug Development and Biomedical Research

While the majority of current research focuses on optoelectronics, the unique properties of carbazole-based SAMs open up exciting possibilities in drug development and biomedical research. The carbazole moiety itself is a key structural component in numerous pharmacologically active compounds with anticancer, antifungal, and anti-inflammatory properties.[9][10]

The ability to form well-defined, functionalizable surfaces makes carbazole-based SAMs excellent candidates for:

  • Biosensors: The electronic properties of carbazole SAMs can be modulated upon the binding of specific biomolecules, enabling the development of highly sensitive and selective biosensors.

  • Controlled Drug Delivery: Carbazole derivatives with therapeutic properties could be anchored to a surface via a SAM, allowing for localized and sustained drug release.

  • Biocompatible Coatings: SAMs can be used to modify the surface of medical implants to improve biocompatibility and reduce adverse immune responses.

The following diagram illustrates the potential signaling pathways that could be targeted by carbazole derivatives, highlighting their relevance in a therapeutic context.

Signaling_Pathways cluster_cancer Anticancer Mechanisms cluster_fungal Antifungal Mechanisms cluster_inflammation Anti-inflammatory Mechanisms p53 p53 Pathway Cancer_Cell Cancer Cell Proliferation p53->Cancer_Cell inhibits p38_MAPK_cancer p38 MAPK Signaling p38_MAPK_cancer->Cancer_Cell inhibits Ras_MAPK Ras/MAPK Pathway Fungal_Growth Fungal Morphogenesis Ras_MAPK->Fungal_Growth inhibits p38_MAPK_inflam p38 MAPK Signaling Inflammation Pro-inflammatory Mediators p38_MAPK_inflam->Inflammation suppresses Carbazole Carbazole Derivatives Carbazole->p53 Carbazole->p38_MAPK_cancer Carbazole->Ras_MAPK Carbazole->p38_MAPK_inflam

Potential signaling pathways targeted by carbazole derivatives in therapeutic applications.

References

Safety Operating Guide

Proper Disposal Procedures for Ph-4PACz

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of Ph-4PACz based on available safety data. It is intended to supplement, not replace, the official Safety Data Sheet (SDS) and your institution's established waste management protocols. Always consult your organization's Environmental Health & Safety (EH&S) department for specific requirements.

This compound, or (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid, is a self-assembled monolayer (SAM) material used as a hole transport layer in advanced solar cell research.[1][2] While not classified as a persistent, bioaccumulative, or toxic (PBT) substance, proper handling and disposal are essential to maintain laboratory safety and environmental compliance.[3] The compound is a skin and eye irritant.[3]

Immediate Safety & Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye Protection: Safety glasses or splash goggles are mandatory.[3]

  • Hand Protection: Wear nitrile gloves.

  • Skin and Body Protection: A lab coat must be worn.[3]

  • Ventilation: All handling and disposal steps should be performed inside a certified chemical fume hood to avoid inhalation.[3]

In case of accidental contact, follow these first aid measures:

  • IF ON SKIN: Wash the affected area with plenty of water.[3]

  • IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[3]

Step-by-Step Disposal Protocol for this compound

This protocol addresses the disposal of pure (solid) this compound and dilute solutions. Waste streams must be segregated to ensure safe and compliant disposal.

Step 1: Waste Segregation

Proper segregation is the most critical step. Never mix incompatible waste streams.

  • Solid this compound Waste:

    • Collect all unused or contaminated solid this compound, including residues scraped from spatulas or weigh boats, in a dedicated hazardous waste container.

    • Use plastic or glass spatulas for transfers to avoid reaction with metals.[4][5]

    • The container must be made of compatible material (e.g., HDPE - High-Density Polyethylene), be in good condition, and have a secure screw-top cap.

  • Liquid this compound Waste (Solutions):

    • Collect all solutions containing this compound (e.g., from spin-coating or substrate washing) in a separate, clearly labeled liquid hazardous waste container.[1][2]

    • DO NOT mix with acidic wastes.[6]

    • DO NOT mix with halogenated solvents (e.g., dichloromethane, chloroform).[6][7]

    • The typical processing solvent is anhydrous ethanol (B145695) or methanol; this waste should be considered a non-halogenated organic solvent waste stream.[1]

Step 2: Waste Container Labeling

Proper labeling prevents dangerous chemical mixing and ensures compliant disposal by EH&S personnel.

  • Label each waste container (solid and liquid) with a "Hazardous Waste" tag as soon as you add the first drop of waste.

  • Clearly write the full chemical name: "(4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid" and its CAS Number: 2814500-04-2 .

  • List all components in the container, including solvents (e.g., "Methanol," "Isopropanol") and their approximate percentages.

  • Indicate the hazards: "Irritant."

Step 3: Decontamination of Empty Containers and Glassware

Empty containers that once held this compound must be decontaminated before disposal or reuse.

  • Triple-rinse the empty container or glassware with a suitable solvent, such as ethanol or isopropanol.

  • Collect the rinsate (the solvent from rinsing) and dispose of it as liquid this compound waste.[8]

  • After triple-rinsing, the container can be managed as non-hazardous waste or washed for reuse, according to your institution's policy.

Step 4: Storage and Final Disposal

Store waste containers safely pending pickup by your institution's EH&S department.

  • Keep waste containers tightly closed when not in use.[3]

  • Store in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Arrange for pickup by your licensed hazardous waste disposal service or institutional EH&S department.[8]

Data Presentation: this compound Properties

The following table summarizes key quantitative data for this compound.

PropertyValueSource
CAS Number 2814500-04-2[1]
Chemical Formula C₂₈H₂₆NO₃P[1]
Molecular Weight 455.48 g/mol [1]
Appearance White to off-white powder[1]
Purity > 98% (HPLC)[1]
Decomposition Temp. Td = 364 °C (TGA)[1]
Storage Temperature 3-5 °C, under inert gas, in dark[3]

Experimental & Disposal Workflow Visualization

The following diagrams illustrate the decision-making process for waste segregation and the overall experimental workflow leading to disposal.

WasteSegregation start Generate this compound Waste is_solid Is the waste primarily solid? start->is_solid solid_waste Solid Waste Stream (Unused powder, residue) is_solid->solid_waste Yes liquid_waste Liquid Waste Stream (Solutions, rinsate) is_solid->liquid_waste No collect_solid Collect in labeled solid waste container solid_waste->collect_solid collect_liquid Collect in labeled liquid waste container liquid_waste->collect_liquid ehs_pickup Store in SAA for EH&S Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup

Caption: Decision workflow for segregating this compound laboratory waste.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_cleanup Disposal & Cleanup weigh Weigh Solid this compound dissolve Dissolve in Solvent (e.g., Methanol) weigh->dissolve collect_solid Collect Contaminated Wipes & Weigh Boats weigh->collect_solid apply Apply Solution to Substrate (e.g., Spin-Coating) dissolve->apply decontaminate Triple-Rinse Glassware dissolve->decontaminate collect_liquid Collect Excess Solution & Solvent Rinsate apply->collect_liquid apply->decontaminate

Caption: Experimental workflow showing waste generation points for this compound.

References

Essential Safety and Logistical Information for Handling Ph-4PACz

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe and efficient handling of chemical compounds is paramount. This document provides comprehensive procedural guidance for the safe use and disposal of Ph-4PACz, (4-(3,6-Diphenyl-9H-carbazol-9-yl)butyl)phosphonic acid.

Chemical Identifier:

  • CAS No.: 2814500-04-2[1]

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance that requires careful handling to prevent adverse health effects. The primary hazards are skin and eye irritation.[1] Adherence to the following PPE guidelines is mandatory.

Hazard Summary:

Hazard Statement GHS Classification Pictogram Signal Word
H315: Causes skin irritation Skin Irritation Category 2 GHS07 Warning

| H319: Causes serious eye irritation | Eye Irritation Category 2A | GHS07 | Warning |

Recommended Personal Protective Equipment (PPE):

Protection Type Specification Purpose
Eye Protection Safety glasses with side-shields or goggles To prevent eye contact and serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber) To prevent skin contact and irritation.
Body Protection Laboratory coat To protect skin and clothing from splashes and spills.

| Respiratory Protection | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. | To avoid inhalation of dust particles. |

Handling and Storage Procedures

Proper handling and storage are crucial to maintain the integrity of this compound and ensure the safety of laboratory personnel.

Handling:

  • Avoid direct contact with skin and eyes.[1]

  • Do not inhale dust or aerosols.

  • Use only in a well-ventilated area, such as a fume hood.[1]

  • Wash hands thoroughly after handling, before breaks, and at the end of the workday.[1]

  • Keep away from food and drink.[1]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[1]

  • Recommended storage temperature is 3-5 °C.[1]

  • The product is air and light sensitive; handle and store under an inert gas and in the dark.[1]

Emergency and First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
Skin Contact Wash with plenty of water. If skin irritation occurs, get medical advice/attention.[1]
Inhalation Remove person to fresh air and keep comfortable for breathing. Get medical advice/attention if you feel unwell.[1]
Ingestion Rinse mouth with water. Get medical advice/attention if you feel unwell.[1]
Spill and Disposal Plan

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Containment and Cleanup:

  • Evacuate: Clear the area of all non-essential personnel.

  • Ventilate: Ensure adequate ventilation.

  • Contain: Prevent further spread of the material.

  • Clean-up:

    • For solid spills, carefully sweep up the material, avoiding dust generation.[1]

    • Use vacuum equipment for collection where practical.[1]

    • Place the spilled material and any contaminated cleaning materials into a sealed, labeled container for disposal.

Disposal:

  • Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • Do not dispose of down the drain or into the environment.[1]

Experimental Protocol: Solution Processing

This compound is often used in the fabrication of perovskite solar cells. A typical solution processing procedure is outlined below.

StepActionDetails
1Solution Preparation Dissolve this compound in an anhydrous solvent such as ethanol, isopropanol (B130326) (IPA), or a mixture of IPA/DMF to a typical concentration of 0.1 mM to 1 mM.[2]
2Deposition Deposit the this compound solution onto the center of the substrate.
3Spin-Coating Spin-coat the substrate at 3000 rpm for 30 seconds to form a self-assembled monolayer.[2]

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps and decision points for the safe handling of this compound in a laboratory setting.

Ph4PACz_Handling_Workflow This compound Safe Handling Workflow start Start: Receive this compound storage Store at 3-5°C Under Inert Gas & Dark start->storage prep Prepare for Use in Ventilated Area storage->prep ppe Don Personal Protective Equipment (PPE) - Goggles - Gloves - Lab Coat prep->ppe handling Weighing & Solution Preparation ppe->handling spill_check Spill Occurred? handling->spill_check spill_procedure Follow Spill Cleanup Protocol spill_check->spill_procedure Yes use Experimental Use (e.g., Spin-Coating) spill_check->use No spill_procedure->handling waste_collection Collect Waste (Solid & Liquid) use->waste_collection decontamination Decontaminate Work Area waste_collection->decontamination disposal Dispose of Waste per Regulations decontamination->disposal end End of Procedure disposal->end

Caption: Workflow for the safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.